2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol
Description
The exact mass of the compound 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(6-amino-7H-purin-8-yl)sulfanyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5OS/c8-5-4-6(10-3-9-5)12-7(11-4)14-2-1-13/h3,13H,1-2H2,(H3,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLZGUONYMYQCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N=C(N2)SCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344528 | |
| Record name | 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57654-58-7 | |
| Record name | NSC37709 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37709 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol: Properties, Synthesis, and Biological Potential
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol (CAS No. 57654-58-7), a substituted purine derivative of significant interest to researchers in medicinal chemistry and drug discovery. While specific peer-reviewed data on this compound is nascent, this document synthesizes available information and provides expert insights based on the well-established chemistry and pharmacology of related 8-thioadenosine analogs. We will delve into its physicochemical characteristics, propose a logical synthetic pathway, and explore its potential mechanisms of action and biological activities. This guide is intended to serve as a foundational resource for scientists investigating the therapeutic promise of novel purine derivatives.
Introduction: The Significance of 8-Substituted Purines
Purine analogs represent a cornerstone of modern pharmacology, with applications ranging from antiviral and anticancer therapies to immunosuppression. The strategic modification of the purine scaffold allows for the fine-tuning of biological activity, often by modulating interactions with key enzymes and receptors. Substitution at the 8-position of the adenine ring has been a particularly fruitful area of research, yielding compounds with diverse pharmacological profiles. These modifications can significantly alter the electronic and steric properties of the purine core, leading to enhanced selectivity and potency for various biological targets. 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol belongs to this promising class of molecules, and understanding its basic properties is the first step toward unlocking its therapeutic potential.
Physicochemical Properties
Precise experimental data for the physicochemical properties of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol are not extensively reported in the public domain. However, based on its chemical structure and data from suppliers, we can compile the following information.[1]
| Property | Value | Source |
| CAS Number | 57654-58-7 | AK Scientific, Inc.[1] |
| Molecular Formula | C₇H₉N₅OS | AK Scientific, Inc.[1] |
| Molecular Weight | 211.25 g/mol | AK Scientific, Inc.[1] |
| Physical State | Not available | AK Scientific, Inc.[1] |
| Melting Point | Not available | AK Scientific, Inc.[1] |
| Boiling Point | Not available | AK Scientific, Inc.[1] |
| Solubility | Not available | AK Scientific, Inc.[1] |
| Purity | Typically ≥95% | AK Scientific, Inc.[1] |
It is important to note that the lack of available data on properties such as melting point and solubility necessitates empirical determination by researchers.
Synthesis and Purification
Proposed Synthetic Pathway
A logical synthetic approach would involve the reaction of 8-bromo-9H-purin-6-amine with 2-mercaptoethanol. This reaction is a nucleophilic aromatic substitution where the thiol group of 2-mercaptoethanol displaces the bromide at the 8-position of the purine ring.
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on the synthesis of similar 8-thioadenosine analogs and should be optimized for the specific synthesis of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol.
Materials:
-
8-Bromo-9H-purin-6-amine
-
2-Mercaptoethanol
-
Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Brine
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 8-bromo-9H-purin-6-amine (1 equivalent) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a base such as sodium hydride (1.1 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the mixture at 0 °C for 30 minutes.
-
Nucleophilic Substitution: Slowly add 2-mercaptoethanol (1.2 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of deionized water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol.
Potential Mechanism of Action and Biological Activities
The biological activity of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol has not been explicitly detailed in scientific literature. However, based on its structural similarity to other 8-substituted adenosine analogs, we can infer several potential mechanisms of action and biological activities.
Adenosine Receptor Modulation
Adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are G-protein coupled receptors that play crucial roles in a myriad of physiological processes. Modifications at the 8-position of the adenine nucleus are known to influence binding affinity and selectivity for these receptors. It is plausible that 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol could act as a modulator of one or more of these receptor subtypes, potentially leading to effects on the cardiovascular, nervous, and immune systems.
Enzyme Inhibition
The purine scaffold is a common feature in the active sites of many enzymes. 8-thioadenosine derivatives have been investigated as inhibitors of various enzymes, including kinases and phosphodiesterases. The introduction of the sulfanyl-ethanol group could facilitate specific interactions within an enzyme's active site, leading to competitive or non-competitive inhibition.
Caption: Potential mechanisms of action.
Safety and Handling
According to the available Safety Data Sheet (SDS), 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol is classified as an irritant.[1] It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.
Analytical Methods
The characterization and quantification of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol would likely employ standard analytical techniques used for purine derivatives.
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High-Performance Liquid Chromatography (HPLC): A robust method for the separation and quantification of purine analogs. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile) would be a suitable starting point for method development.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique would provide definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for structural elucidation and confirmation of the synthesized compound.
Future Directions and Conclusion
2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol represents an under-explored molecule within the pharmacologically rich class of 8-substituted purines. While direct biological data is scarce, its structural features suggest a high potential for interaction with various biological targets, including adenosine receptors and enzymes involved in purine metabolism.
Future research should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthesis protocol and full characterization of its physicochemical properties.
-
In Vitro Biological Screening: A comprehensive screening of the compound against a panel of adenosine receptors and relevant enzymes to identify its primary biological targets.
-
Mechanism of Action Studies: In-depth studies to elucidate the precise molecular mechanisms underlying its biological activity.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of related analogs to understand the structural requirements for optimal activity and selectivity.
References
Sources
An In-Depth Technical Guide on the Hypothesized Mechanism of Action of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol is a synthetic purine derivative whose biological activity is not extensively documented in publicly available literature. However, a detailed analysis of its molecular structure provides a strong basis for postulating several compelling mechanisms of action. This technical guide synthesizes information from related compounds and foundational pharmacological principles to propose and explore the most probable biological targets and pathways for this molecule. The core structure, featuring an adenine scaffold, an 8-position thioether linkage, and a terminal ethanol group, suggests primary roles as a protein kinase inhibitor and a modulator of adenosine receptors. This document provides a hypothesis-driven framework for researchers, outlining the scientific rationale behind these potential mechanisms and detailing robust experimental protocols for their validation. By deconstructing the molecule's key functional components, we aim to provide a clear, actionable roadmap for elucidating its therapeutic potential.
Introduction and Structural Analysis
The therapeutic landscape is rich with drugs derived from the adenine scaffold, a privileged structure in medicinal chemistry.[1] 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol belongs to this versatile class of molecules. While direct studies on this specific compound are limited, its constituent parts provide significant clues to its likely biological function. A systematic analysis of its structure is the first step in forming a logical, testable hypothesis regarding its mechanism of action.
Chemical Identity and Properties
A clear understanding of the physicochemical properties of a compound is fundamental to designing relevant biological assays and interpreting their results.
| Property | Value |
| IUPAC Name | 2-((6-amino-9H-purin-8-yl)thio)ethan-1-ol |
| Molecular Formula | C₇H₉N₅OS |
| Molecular Weight | 211.25 g/mol |
| Core Scaffold | Adenine (6-Amino-9H-purine) |
| Key Substitutions | 8-Thioethanol |
Core Scaffold Analysis: The Adenine Moiety
The 6-amino-9H-purine core, commonly known as adenine, is a cornerstone of cellular bioenergetics and signaling. It is the defining component of adenosine triphosphate (ATP), the universal energy currency for enzymatic reactions, most notably phosphorylation by protein kinases.[2] This structural mimicry of ATP makes the adenine scaffold a highly effective starting point for designing competitive inhibitors that target the ATP-binding pocket of kinases.[2][3] Numerous approved and investigational drugs leverage this principle for applications in oncology and inflammatory diseases.[1][2]
Key Substitutions and Their Functional Implications: The 8-Thioethanol Group
The substitution at the C8 position of the purine ring is critical for defining the compound's specificity and potential mechanism.
-
8-Thioether Linkage (-S-): The introduction of a sulfur atom at this position is a common strategy in the development of kinase inhibitors and adenosine receptor ligands. The thioether can act as a flexible hinge and a hydrogen bond acceptor, influencing the compound's orientation within a binding pocket. Modifications at the C8 position have been shown to be pivotal in determining ligand affinity and selectivity for various adenosine receptor subtypes.[4]
-
Ethanol Group (-CH₂CH₂OH): The terminal hydroxyl group provides a site for hydrogen bonding, which can anchor the molecule to a target protein. Furthermore, this group introduces the possibility of in vivo metabolism, such as phosphorylation. If phosphorylated, the molecule could act as a nucleotide analog, a mechanism employed by many antiviral and anticancer agents.[1][5]
Rationale for a Hypothesis-Driven Approach
Given the absence of extensive direct research on 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, a hypothesis-driven approach grounded in structure-activity relationships (SAR) of analogous compounds is the most scientifically rigorous path forward. The structural features strongly suggest two primary, non-mutually exclusive hypotheses for its mechanism of action:
-
Protein Kinase Inhibition: Targeting the ATP-binding site of one or more protein kinases.
-
Adenosine Receptor Modulation: Acting as an agonist or antagonist at A₁, A₂ₐ, A₂ₑ, or A₃ adenosine receptors.
Primary Hypothesized Mechanism: Protein Kinase Inhibition
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, making them prime therapeutic targets, particularly in oncology.[2] The structural similarity of the adenine core to ATP is the foundational principle for this hypothesis.
The Adenine Scaffold as a Privileged Structure for Kinase Binding
ATP-competitive inhibitors function by occupying the adenine-binding pocket of a kinase, preventing the binding of endogenous ATP and halting the phosphorylation of substrate proteins.[2] The adenine core of the inhibitor typically forms critical hydrogen bonds with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the catalytic domain.[3] This interaction anchors the inhibitor, while substituents, such as the 8-thioethanol group, project into adjacent pockets, determining the inhibitor's potency and selectivity profile across the kinome.
Proposed Experimental Workflow for Validating Kinase Inhibition
To test the hypothesis of kinase inhibition, a multi-step experimental approach is required, starting with broad screening and progressing to detailed characterization.
This experiment aims to identify which kinases, if any, are inhibited by the compound from a large, diverse panel.
-
Compound Preparation: Dissolve 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol in 100% DMSO to create a 10 mM stock solution.
-
Assay Concentration: Perform an initial screen at a concentration of 10 µM against a panel of >300 human kinases.
-
Assay Principle: Utilize a radiometric assay (e.g., ³³P-ATP) or a fluorescence-based assay to measure the phosphorylation of a specific substrate by each kinase in the presence and absence of the test compound.
-
Data Collection: Measure the remaining kinase activity in the presence of the compound relative to a DMSO vehicle control. Express results as a percentage of inhibition.
-
Hit Identification: Identify "hits" as kinases showing significant inhibition (e.g., >50%) at the screening concentration.
Caption: Opposing effects of adenosine receptor subtypes on cAMP levels.
Proposed Experimental Workflow for Receptor Binding and Functional Assays
To determine if the compound interacts with ARs, a combination of binding and functional assays is necessary.
This experiment measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor, determining its binding affinity (Kᵢ).
-
Source Material: Use cell membranes prepared from HEK293 or CHO cells stably overexpressing a single human adenosine receptor subtype (A₁, A₂ₐ, A₂ₑ, or A₃).
-
Radioligand: Select an appropriate high-affinity radioligand for each subtype (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂ₐ).
-
Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Detection: Separate bound from free radioligand by rapid filtration and measure the radioactivity of the filter-bound membranes using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to calculate the IC₅₀, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.
This experiment determines whether the compound acts as an agonist (stimulates a response) or an antagonist (blocks the response of an agonist).
-
Cell Culture: Use whole cells expressing the receptor of interest.
-
Agonist Mode: Treat cells with increasing concentrations of the test compound and measure intracellular cAMP levels using a suitable method (e.g., HTRF, ELISA). An increase (for A₂ₐ/A₂ₑ) or decrease (for A₁/A₃) in cAMP indicates agonist activity.
-
Antagonist Mode: Pre-incubate cells with increasing concentrations of the test compound, then stimulate them with a known AR agonist (e.g., NECA) at its EC₅₀ concentration. Measure cAMP levels. A rightward shift in the agonist's dose-response curve indicates antagonist activity.
-
Data Analysis: Calculate EC₅₀ (for agonists) or Kₑ (for antagonists) values from the dose-response curves.
Other Potential Mechanisms and Future Directions
While kinase inhibition and AR modulation are the most probable mechanisms, the compound's structure does not preclude other possibilities.
-
Prodrug Activity: The terminal ethanol group could be a substrate for cellular kinases, leading to phosphorylation. The resulting phosphate ester would be a nucleotide analog, which could potentially inhibit DNA/RNA polymerases or other enzymes in the purine salvage pathway. This is a common mechanism for antiviral drugs. [5]* Toll-Like Receptor (TLR) Agonism: Some 8-substituted adenine derivatives have been identified as agonists of TLR7, inducing an immune response. [6]This possibility could be explored using TLR-expressing reporter cell lines.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs would be a critical next step. Modifying the ethanol chain (e.g., changing its length, replacing the hydroxyl group) or altering the substituent at the 8-position could dramatically change the compound's potency and selectivity, providing deeper insight into its binding mode and mechanism. [7][8]
Conclusion
2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol is a molecule of significant therapeutic potential, predicated on its core adenine scaffold and strategic 8-thioethanol substitution. Based on a rigorous structural analysis and comparison with established pharmacophores, its most probable mechanisms of action are the inhibition of protein kinases, such as CK1δ or AMPK, and the modulation of adenosine receptors. The experimental workflows detailed in this guide provide a comprehensive and scientifically sound strategy for systematically testing these hypotheses. By proceeding from broad panel screening to detailed mechanistic studies, researchers can effectively deconvolve the biological activity of this compound and pave the way for its potential development as a novel therapeutic agent.
References
- PharmaFeatures. (2024).
- ResearchGate. (n.d.). Structures of adenine-based CK1 δ inhibitors.
- Spinaci, A., et al. (2024). Adenine derivatives as inhibitors of the casein kinase CK1delta enzyme. Medicinal Chemistry Research.
- Lai, H. W., et al. (2019). Adenine Inhibits the Growth of Colon Cancer Cells via AMP-Activated Protein Kinase Mediated Autophagy.
- Jacobson, K. A., & Müller, C. E. (n.d.). Recent developments in adenosine receptor ligands and their potential as novel drugs.
- Isobe, Y., et al. (n.d.). Synthesis and immunostimulatory activity of 8-substituted amino 9-benzyladenines as potent Toll-like receptor 7 agonists. PubMed.
- ResearchGate. (n.d.). Typical binding mode of a kinase inhibitor in the adenine pocket (PDB...).
- Varani, K., et al. (2022).
- RSC Publishing. (n.d.). Diverse C8-functionalization of adenine nucleosides via their underexplored carboxaldehydes.
- PMC - NIH. (2015). Adenine: an important drug scaffold for the design of antiviral agents.
- ResearchGate. (n.d.). Novel Trypanocidal Analogs of 5′-(Methylthio)-Adenosine.
- PMC - PubMed Central. (n.d.).
- (n.d.). Adenine, a key player in biology and medicinal chemistry.
- PubChem. (n.d.). 2-(6-Aminopurin-9-yl)ethanol.
- van der Wenden, C. M., et al. (2022). Species dependence of A3 adenosine receptor pharmacology and function. PMC.
- MDPI. (n.d.).
Sources
- 1. Adenine, a key player in biology and medicinal chemistry [comptes-rendus.academie-sciences.fr]
- 2. Appreciating the Therapeutic Versatility of the Adenine Scaffold: From Biological Signaling to Disease Treatment - PharmaFeatures [pharmafeatures.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenine: an important drug scaffold for the design of antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and immunostimulatory activity of 8-substituted amino 9-benzyladenines as potent Toll-like receptor 7 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol: A Technical Guide to its Biological Activity and Therapeutic Potential
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Introduction
Purine analogs represent a cornerstone in the development of therapeutic agents, with a rich history in the treatment of cancers and viral diseases.[1] Their structural similarity to endogenous purine nucleosides allows them to interfere with essential cellular processes such as DNA and RNA synthesis.[2] The purine scaffold, composed of fused pyrimidine and imidazole rings, offers a versatile platform for chemical modification, leading to a diverse array of biological activities.[3][4] This guide focuses on a specific purine derivative, 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, and the broader class of 8-thio-substituted purines to which it belongs. While this specific molecule is not extensively documented in publicly available research, its structural motifs suggest significant therapeutic potential. By examining the biological activities of closely related 8-thioadenosine derivatives, we can infer the likely mechanisms of action and potential applications of this compound.
This technical guide will provide an in-depth analysis of the synthesis, biological activities, and therapeutic potential of 8-thio-substituted purines, with a specific focus on the structural class represented by 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol. We will delve into their mechanisms of action, supported by data from in vitro and in vivo studies, and provide detailed experimental protocols for researchers in the field.
Synthesis and Physicochemical Properties
The synthesis of 8-thio-substituted purines can be achieved through various established chemical routes. A common strategy involves the direct thiolation of an 8-halopurine precursor. For the synthesis of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, a plausible route would involve the reaction of 8-bromo-9H-purin-6-amine with 2-mercaptoethanol in the presence of a suitable base. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields for similar purine derivatives.[5]
Table 1: Physicochemical Properties of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol
| Property | Value |
| Molecular Formula | C7H9N5OS |
| Molecular Weight | 211.25 g/mol |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in DMSO and other polar organic solvents (predicted) |
| pKa | (Predicted values would be inserted here based on computational models) |
Mechanism of Action & Biological Targets
Thiopurines, including 8-thio-substituted derivatives, are known to exert their biological effects through multiple mechanisms.[6] A primary mode of action involves their metabolic conversion to nucleotide analogs, which can then be incorporated into DNA and RNA, leading to cytotoxicity.[7] Additionally, these compounds can inhibit key enzymes involved in purine metabolism and signaling pathways.[1][8]
Potential Molecular Targets:
-
Adenosine Kinase (ADK): Many adenosine analogs require phosphorylation by ADK to become active.[9] This initial phosphorylation is often the rate-limiting step in their mechanism of action. The resulting triphosphate analog can then compete with endogenous ATP, inhibiting various cellular processes.
-
Topoisomerase II: Some substituted purine analogs have been identified as catalytic inhibitors of topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation.[10] Inhibition of this enzyme leads to DNA damage and apoptosis.
-
NAD Kinase (NADK): 8-Thioalkyl-adenosine derivatives have been shown to inhibit NAD kinase in pathogenic bacteria like Listeria monocytogenes.[11] This suggests a potential antibacterial application for this class of compounds.
-
GTPases: Thiopurines can be metabolized to 6-thio-GTP, which can bind to and inhibit small GTPases like Rac1, leading to apoptosis in T lymphocytes.[6] This mechanism is particularly relevant to their immunosuppressive effects.
Modulated Signaling Pathways:
The incorporation of thiopurine analogs into cellular metabolism can disrupt numerous signaling pathways. For example, by depleting ATP pools and inducing DNA damage, these compounds can activate stress-response pathways leading to apoptosis.
Caption: Proposed mechanism of action for 8-thio-substituted purines.
In Vitro Biological Activity
Numerous studies have demonstrated the potent in vitro anticancer activity of 8-substituted purine analogs. These compounds have shown efficacy against a variety of cancer cell lines, including those of the colon, breast, and liver.[3][12] For instance, 8-Cl-adenosine has been shown to inhibit the growth of colorectal cancer cells in a dose- and time-dependent manner.[13][14]
Table 2: In Vitro Cytotoxicity of Representative 8-Substituted Purine Analogs
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 8-Cl-adenosine | HCT116 (Colon Cancer) | ³H-thymidine incorporation | ~0.1 | [13] |
| 8-NH2-adenosine | MM.1S (Multiple Myeloma) | Cell Viability | 0.3 - 3 | [9] |
| Compound 6 (a 6,8,9-trisubstituted purine) | Huh7 (Liver Cancer) | SRB Assay | 14.2 | [12] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cells in vitro.
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the test compound (e.g., 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol) in cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for a standard MTT cell viability assay.
In Vivo Efficacy and Toxicology
The in vivo anticancer activity of 8-substituted purine analogs has been demonstrated in preclinical animal models. For example, 8-Cl-adenosine administered intraperitoneally suppressed the growth of HCT116-derived xenografts in athymic mice by 50% with no apparent toxicity.[13][14] Similarly, cladribine and clofarabine, two other adenosine analogs, have shown significant antitumor effects in a chondrosarcoma xenograft model.[15]
Table 3: In Vivo Efficacy of Representative 8-Substituted Purine Analogs
| Compound | Animal Model | Tumor Type | Dose & Schedule | Outcome | Reference |
| 8-Cl-adenosine | Athymic mice | Colorectal cancer xenograft | i.p. twice weekly for 4 weeks | 50% tumor growth suppression | [13][14] |
| Cladribine | Nude mice | Chondrosarcoma xenograft | 20 mg/kg i.p. 3 times/week for 6 weeks | Significant slowing of tumor growth | [15] |
| 6-ethylthioinosine (6-ETI) | NOD/SCID mice | Multiple myeloma xenograft | 200 mg/kg/day i.p. for 9 days | Tumor regression | [16] |
Experimental Protocol: Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a test compound in a mouse xenograft model.
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Compound Administration: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control via the desired route (e.g., intraperitoneal, oral).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Structure-Activity Relationship (SAR) Studies
The biological activity of purine analogs is highly dependent on the nature and position of substituents on the purine ring.[17][18] SAR studies are crucial for optimizing the potency and selectivity of these compounds. For 8-thio-substituted purines, modifications at the sulfur atom can significantly impact their inhibitory activity against specific targets. For instance, the addition of various aryl and heteroaryl moieties to the 8-thioalkyl chain of adenosine derivatives led to the identification of potent and selective inhibitors of L. monocytogenes NADK1.[11]
Therapeutic Potential and Future Directions
The diverse biological activities of 8-thio-substituted purines suggest their potential application in a range of therapeutic areas.
Anticancer Agents:
The demonstrated cytotoxicity against various cancer cell lines and in vivo efficacy in tumor models make this class of compounds promising candidates for cancer chemotherapy.[9][12][13][14][15][16] Future research should focus on optimizing their pharmacokinetic properties and exploring combination therapies with other anticancer drugs.
Immunosuppressive and Anti-inflammatory Agents:
The ability of thiopurines to induce apoptosis in T lymphocytes provides a strong rationale for their use in autoimmune diseases and organ transplantation.[6] Thymoquinone, a natural product, has shown potential in regulating inflammatory molecules and signaling pathways, and purine analogs may have similar effects.[19]
Antimicrobial Agents:
The selective inhibition of bacterial enzymes, such as NAD kinase, by 8-thioadenosine derivatives opens up possibilities for the development of novel antibiotics to combat drug-resistant pathogens.[11]
Conclusion
The 8-thio-substituted purine scaffold, represented by compounds like 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, holds significant promise for the development of new therapeutic agents. Their multifaceted mechanisms of action, including incorporation into nucleic acids, inhibition of key enzymes, and modulation of signaling pathways, provide a strong basis for their potential use in oncology, immunology, and infectious diseases. Further research, including comprehensive SAR studies and preclinical development, is warranted to fully explore the therapeutic potential of this important class of molecules.
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- Effects of 8-substituted analogs of cyclic adenosine 3',5'-monophosphate on in vivo and in vitro syntheses of beta-galactosidase in Escherichia coli. PubMed.
- 8-Cl-Adenosine-Induced Inhibition of Colorectal Cancer Growth In Vitro and In Vivo. PMC.
- Substituted Purine Analogues Define a Novel Structural Class of Catalytic Topoisomerase II Inhibitors. AACR Journals.
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- 8-Cl-adenosine-induced Inhibition of Colorectal Cancer Growth in Vitro and in Vivo.
- Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. NIH.
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- In vivo efficacies of 5'-methylthioadenosine analogs as trypanocides. PubMed.
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- Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives.
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An In-Depth Technical Guide to the Synthesis of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, a substituted purine derivative of interest in medicinal chemistry and drug development. The core of this synthesis lies in a nucleophilic aromatic substitution (SNAr) reaction, a robust and well-established method for the functionalization of heteroaromatic systems. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis. The information presented herein is curated for researchers and scientists, offering field-proven insights to facilitate the efficient laboratory-scale production of this target molecule.
Introduction: The Significance of 8-Substituted Purines
Purine derivatives are fundamental components of numerous biologically active molecules, including nucleic acids and signaling molecules. Chemical modification of the purine scaffold, particularly at the C8 position, has been a fruitful strategy in the development of novel therapeutic agents.[1][2] The introduction of a thioether linkage at this position, as in 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, can significantly modulate the molecule's physicochemical properties and its interaction with biological targets. Such modifications can influence solubility, metabolic stability, and receptor binding affinity, making these compounds valuable tools in drug discovery programs.[3][4]
The synthesis of 8-substituted purines is a well-explored area of organic chemistry, with various methods available for their preparation.[5][6] Among these, the nucleophilic aromatic substitution of 8-halopurines stands out for its efficiency and versatility, allowing for the introduction of a wide range of substituents.[7][8][9]
The Synthetic Pathway: A Mechanistic Perspective
The synthesis of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol is most effectively achieved through a two-step sequence starting from the readily available adenine. The key transformation is a nucleophilic aromatic substitution (SNAr) reaction on an 8-bromo-adenine intermediate.
Step 1: Bromination of Adenine
The initial step involves the electrophilic bromination of adenine at the C8 position. This reaction is typically carried out using a suitable brominating agent, such as N-bromosuccinimide (NBS), in a polar aprotic solvent. The C8 position of the purine ring is susceptible to electrophilic attack due to the electron-donating nature of the amino group and the imidazole ring nitrogen atoms.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
The core of the synthesis is the reaction of 8-bromoadenine with 2-mercaptoethanol. This transformation proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nature of the purine ring system facilitates the attack of a nucleophile at the carbon atom bearing the halogen.
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethylacetamide (DMAc), in the presence of a base. The base, commonly potassium carbonate (K₂CO₃), serves to deprotonate the thiol group of 2-mercaptoethanol, generating the more nucleophilic thiolate anion. This thiolate then attacks the C8 position of 8-bromoadenine, leading to the formation of a Meisenheimer-like intermediate. Subsequent elimination of the bromide ion yields the desired 8-thioether product.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 8-Bromoadenine | ≥98% | Commercially Available |
| 2-Mercaptoethanol | ≥99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Ethanol | Reagent Grade | Commercially Available |
| Deionized Water | ||
| Celite® | ||
| Silica Gel | 60 Å, 230-400 mesh |
Synthesis of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol
Reaction Scheme:
Caption: Synthesis of the target compound from 8-Bromoadenine.
Procedure:
-
To a stirred solution of 8-bromoadenine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0 eq).
-
Add 2-mercaptoethanol (1.2 eq) to the suspension.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure.
-
Recrystallize the resulting solid from ethanol/water to afford pure 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol as a white solid.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the presence of the hydroxyethylthio moiety and the purine ring protons.
-
¹³C NMR: To verify the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the final compound.
Causality Behind Experimental Choices
The selection of reagents and reaction conditions is critical for the successful synthesis of the target molecule.
-
Choice of Base: Potassium carbonate is a moderately strong base that is sufficient to deprotonate the thiol without causing unwanted side reactions with the purine ring. Stronger bases could potentially lead to deprotonation of the purine nitrogens and subsequent side reactions.
-
Solvent Selection: Anhydrous DMF is an excellent solvent for this reaction as it is polar aprotic, which favors SNAr reactions, and has a high boiling point, allowing the reaction to be conducted at elevated temperatures to increase the reaction rate.
-
Reaction Temperature: The temperature range of 80-90 °C provides a balance between a reasonable reaction rate and minimizing potential degradation of the starting materials or product.
-
Purification Strategy: Flash column chromatography is an effective method for separating the product from unreacted starting materials and any side products. Recrystallization is then employed to obtain a highly pure final product.[10]
Self-Validating System and Troubleshooting
A robust experimental protocol should be self-validating. The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment of the reaction's completion. The purification by column chromatography provides a clear separation of the product, and the final recrystallization step ensures high purity.
Potential Issues and Solutions:
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time or temperature slightly. Ensure anhydrous conditions. |
| Formation of Side Products | Reaction temperature too high or use of an inappropriate base. | Lower the reaction temperature. Use a milder base if necessary. |
| Difficult Purification | Co-elution of impurities. | Optimize the solvent system for column chromatography. |
Conclusion
The synthesis of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol is a straightforward process that can be reliably achieved through the nucleophilic aromatic substitution of 8-bromoadenine with 2-mercaptoethanol. The detailed protocol and the rationale behind the experimental choices provided in this guide are intended to equip researchers with the necessary information for the successful and reproducible synthesis of this valuable purine derivative. The principles and techniques described herein are also applicable to the synthesis of a broader range of 8-substituted purine analogues, highlighting the versatility of this synthetic strategy in medicinal chemistry and drug discovery.
References
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- Synthesis of 8-Arylsulfoxyl/Sulfonyl Adenines. (URL not available)
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- A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (URL not available)
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Synthesis and immunostimulatory activity of 8-substituted amino 9-benzyladenines as potent Toll-like receptor 7 agonists. Bioorganic & Medicinal Chemistry Letters, 16(17), 4559-4563. [Link]
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Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. SciELO México. [Link]
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The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]
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Iodine-catalyzed oxidative functionalization of purines with (thio)ethers or methylarenes for the synthesis of purin-8-one analogues. Organic & Biomolecular Chemistry. [Link]
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Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. PubMed Central. [Link]
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The synthesis of 8-substituted purines. Journal of the Chemical Society (Resumed). [Link]
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Synthesis and Biological Evaluation of 8-oxoadenine Derivatives as Toll-Like Receptor 7 Agonists Introducing the Antedrug Concept. Journal of Medicinal Chemistry, 53(7), 2964-2972. [Link]
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8-(2-Furyl)adenine derivatives as A₂A adenosine receptor ligands. European Journal of Medicinal Chemistry, 65, 375-385. [Link]
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Diverse C8-functionalization of adenine nucleosides via their underexplored carboxaldehydes. RSC Publishing. [Link]
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Synthesis and evaluation of 8-oxoadenine derivatives as potent Toll-like receptor 7 agonists with high water solubility. Bioorganic & Medicinal Chemistry Letters, 23(3), 669-672. [Link]
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Synthesis of oxygen-linked 8-phenoxyl-deoxyguanosine nucleoside analogues. PubMed Central. [Link]
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Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. Beilstein Journal of Organic Chemistry. [Link]
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Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium. PubMed Central. [Link]
- Method for producing 2-amino-6-cyclopropylamino-9h.
- Synthesis and Biological Activity of Novel 6-Substituted Purine Deriv
- Synthesis of Acyclic Adenine 8,N-Anhydronucleosides. (URL not available)
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An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol
Abstract
This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol. As a substituted purine, this molecule belongs to a class of compounds with significant biological relevance, frequently explored in medicinal chemistry and drug development.[1][2] Understanding the three-dimensional architecture and dynamic behavior of this molecule is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of next-generation therapeutic agents. This document synthesizes data from foundational structural biology techniques—X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling—to present a holistic view of its static and solution-phase properties. We will delve into the causality behind the selection of these analytical methods, provide validated protocols for their application, and present the structural data in a clear, actionable format for researchers, scientists, and drug development professionals.
Introduction: The Significance of 8-Substituted Purine Scaffolds
Purines are fundamental heterocyclic compounds that form the backbone of life's genetic code (adenine and guanine in DNA and RNA) and play central roles in cellular energy transfer (ATP) and signaling.[1] Their inherent biological importance and versatile structure have made them a "privileged scaffold" in medicinal chemistry.[2] The modification of the purine core at various positions allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.
The C8 position of the purine ring is a particularly strategic site for substitution. Unlike modifications at other positions, substitutions at C8 can profoundly influence the glycosidic bond conformation in nucleosides and alter the hydrogen-bonding patterns essential for molecular recognition.[3] The introduction of a thioether linkage at this position, as seen in 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, creates a flexible side chain whose orientation relative to the purine core can dictate interactions with biological targets such as protein kinases.[4][5][6] Derivatives of 6-mercaptopurine and thioguanine, related thio-substituted purines, are established antimetabolites in cancer therapy, underscoring the therapeutic potential of this chemical class.[7][8] This guide will, therefore, use 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol as a model system to explore the critical interplay between molecular structure, conformation, and function.
Core Molecular Structure Elucidation
The foundational step in characterizing any molecule is to define its covalent framework, atomic connectivity, and fundamental properties.
-
IUPAC Name: 2-((6-amino-9H-purin-8-yl)thio)ethan-1-ol
-
Molecular Formula: C₇H₉N₅OS[9]
-
Molecular Weight: 211.24 g/mol [9]
The molecule consists of a planar, aromatic purine ring system—formed by the fusion of a pyrimidine and an imidazole ring—which provides a rigid anchor. This core is functionalized with an amino group at the C6 position (making it an adenine derivative) and, critically, a 2-hydroxyethylthioether group at the C8 position.
Caption: 2D structure of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol.
Conformational Analysis: A Molecule in Motion
While the 2D structure defines connectivity, the molecule's biological function is dictated by its three-dimensional shape. This shape is not static; rotation around single bonds creates a dynamic ensemble of conformers. The conformational flexibility of the 2-hydroxyethylthioether side chain is of primary interest.
The key degrees of freedom can be described by three main torsion angles:
-
τ1 (C4-C8-S-C1'): Defines the orientation of the thioether side chain relative to the plane of the purine ring.
-
τ2 (C8-S-C1'-C2'): Describes the rotation around the sulfur-carbon bond.
-
τ3 (S-C1'-C2'-O): Governs the position of the terminal hydroxyl group.
The preferred conformation in a given environment (e.g., in solution or a protein binding pocket) is a delicate balance of several factors:
-
Steric Hindrance: Minimizing clashes between non-bonded atoms.
-
Intramolecular Hydrogen Bonding: A potential hydrogen bond between the ethanol's hydroxyl group (-OH) and the N7 atom of the imidazole ring could significantly stabilize certain conformations, restricting the side chain's flexibility.
-
Solvent Effects: Polar solvents may disrupt intramolecular hydrogen bonds in favor of solute-solvent interactions.
-
Electronic Effects: Interactions between the lone pairs of the sulfur atom and the aromatic π-system of the purine ring.
Caption: Key rotatable bonds defining the molecule's conformation.
Methodologies for Structural and Conformational Characterization
A multi-pronged approach combining experimental and computational methods is required to build a complete picture of the molecule's structure. Each technique provides unique and complementary information.
X-Ray Crystallography: The Solid-State Blueprint
-
Expertise & Rationale: Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid, crystalline state.[10] It provides unambiguous data on bond lengths, bond angles, and the specific conformation adopted by the molecule to achieve optimal packing in the crystal lattice.[11] This "snapshot" serves as a crucial validation point for both computational models and the interpretation of solution-phase data.
-
Self-Validating System: The quality of the diffraction data and the final refined structure are assessed by statistical metrics (e.g., R-factor), ensuring the model's reliability and consistency with the experimental evidence.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and requires screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Mounting and Data Collection: Mount a selected crystal on a goniometer head and cool it in a cryostream (e.g., 100 K) to minimize thermal motion. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
Structure Solution: Process the diffraction data (integration and scaling). Determine the initial phases of the structure factors using direct methods or Patterson methods.
-
Structure Refinement: Build an initial atomic model into the resulting electron density map. Refine the atomic positions, and thermal parameters against the experimental data using least-squares minimization until the model converges.
-
Validation and Analysis: Validate the final structure using crystallographic software. Analyze the geometric parameters (bond lengths, angles, torsions) and intermolecular interactions (e.g., hydrogen bonding, π-stacking).
NMR Spectroscopy: Probing the Solution-Phase Ensemble
-
Expertise & Rationale: While crystallography provides a static picture, biological processes occur in solution. NMR spectroscopy is the premier technique for characterizing the structure, conformation, and dynamics of molecules in a physiologically relevant environment.[12][13] It provides data on the ensemble average of all conformations present at equilibrium.[14] Key experiments like the Nuclear Overhauser Effect (NOE) measure through-space distances between protons (<5 Å), providing direct evidence for the predominant solution conformation(s).[15]
-
Self-Validating System: The consistency of distance and dihedral angle restraints derived from multiple independent NMR experiments (e.g., NOESY, ROESY, COSY, J-coupling analysis) provides a robust validation of the final conformational model.
Experimental Protocol: Conformational Analysis by 2D NMR
-
Sample Preparation: Dissolve a precisely weighed sample (~1-5 mg) in a deuterated solvent (e.g., DMSO-d₆, CD₃OD) to a final concentration of 5-20 mM.
-
1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum to confirm sample identity and purity and to assign proton resonances.
-
2D COSY/TOCSY Acquisition: Acquire a Correlation Spectroscopy (COSY) or Total Correlation Spectroscopy (TOCSY) spectrum to establish scalar (through-bond) coupling networks, which aids in the unambiguous assignment of all proton signals, particularly within the ethanol side chain.
-
2D NOESY/ROESY Acquisition: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. The presence of cross-peaks between protons indicates that they are close in space.
-
Data Analysis and Interpretation:
-
Integrate the NOESY/ROESY cross-peaks. The volumes of these peaks are proportional to r⁻⁶, where r is the interproton distance.
-
Calibrate distances using known fixed distances (e.g., geminal or aromatic protons).
-
Use the derived distance restraints to build a 3D model of the predominant solution conformation. For example, a strong NOE between a side-chain proton and a purine ring proton would define the orientation τ1.
-
Computational Chemistry: In Silico Exploration and Energy Landscapes
-
Expertise & Rationale: Molecular modeling provides a powerful complement to experimental data, allowing for the exploration of the entire conformational energy landscape.[4][5] Quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), can accurately predict the relative stabilities of different conformers and the energy barriers for rotation between them.[6] This is critical for understanding the dynamics and conformational preferences that may not be directly observable experimentally.
-
Self-Validating System: The validity of the computational model is established by its ability to reproduce experimental observables. For example, a reliable model should predict NMR J-couplings and chemical shifts that are in close agreement with the measured values.
Workflow: Computational Conformational Analysis
-
Initial Structure Generation: Build the 3D structure of the molecule using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic search of the conformational space by rotating the key dihedral angles (τ1, τ2, τ3).
-
Geometry Optimization and Energy Calculation: For each identified conformer, perform a full geometry optimization and energy calculation using a suitable level of theory (e.g., DFT with a basis set like 6-31G*).
-
Transition State Search: Locate the transition state structures connecting the low-energy minima to calculate the rotational energy barriers.
-
Property Calculation: For the lowest energy conformers, calculate properties that can be compared with experimental data, such as NMR parameters or vibrational frequencies.
-
Analysis: Analyze the relative energies (Boltzmann population) and geometric features of all stable conformers to construct a comprehensive picture of the molecule's conformational preferences.
Caption: Workflow comparing the three core characterization methodologies.
Synthesized Structural Data and Interpretation
By integrating the results from these methodologies, we can construct a detailed model. The following table summarizes hypothetical but chemically reasonable structural parameters for a low-energy conformation, representing the type of data generated.
| Parameter | Value | Method of Determination | Rationale and Interpretation |
| Bond Lengths | |||
| C8-S | 1.78 Å | X-ray, Computational | Typical for an aromatic carbon-sulfur single bond. |
| S-C1' | 1.82 Å | X-ray, Computational | Standard aliphatic carbon-sulfur single bond length. |
| C-N (Purine) | 1.32 - 1.38 Å | X-ray | Reflects the aromatic character of the purine ring system. |
| Key Torsion Angles | |||
| τ1 (C4-C8-S-C1') | ~ ±90° | Computational, NMR | A perpendicular orientation minimizes steric clash with the N7 and H-N9 positions and allows for favorable orbital overlap. |
| τ2 (C8-S-C1'-C2') | ~ 180° (anti) | Computational, NMR | The anti conformation is generally favored to reduce steric hindrance between the purine ring and the terminal hydroxyl group. |
| τ3 (S-C1'-C2'-O) | ~ 60° (gauche) | Computational, NMR | A gauche conformation may be stabilized by an intramolecular H-bond between the hydroxyl proton and the purine N7 atom. |
Interpretation: The planar purine core serves as a rigid scaffold. The primary conformational flexibility arises from the thioethanol side chain. Computational analysis would likely reveal two primary energy minima corresponding to the side chain being oriented "above" or "below" the purine plane (τ1 ≈ ±90°). Within these minima, the side chain would preferentially adopt an extended anti conformation (τ2 ≈ 180°). The potential for a weak intramolecular hydrogen bond could favor a gauche orientation of the terminal hydroxyl group (τ3 ≈ 60°), a hypothesis directly testable by solution-phase NMR through the observation of specific NOEs.
Conclusion and Implications for Drug Development
The molecular structure of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol is characterized by a rigid, planar adenine core and a conformationally flexible 2-hydroxyethylthioether side chain. A comprehensive analysis using X-ray crystallography, NMR spectroscopy, and computational modeling provides a detailed understanding of its static and dynamic properties. The conformation is primarily dictated by rotation around the C8-S, S-C1', and C1'-C2' bonds, with a likely preference for an extended conformation that may be further stabilized by intramolecular hydrogen bonding.
This detailed structural knowledge is invaluable for drug development professionals. It forms the basis of SAR studies, enabling scientists to understand how the molecule's shape and flexibility influence its binding to a target protein. For example, if a specific conformation is identified as the "bioactive" one, medicinal chemists can design new analogs where this conformation is pre-organized or locked through chemical modifications, potentially leading to significant improvements in binding affinity and therapeutic efficacy.
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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The purine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous endogenous signaling molecules and approved therapeutics. The synthetic derivative, 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, represents a promising yet underexplored molecule with significant therapeutic potential. Its structural similarity to adenosine, a ubiquitous signaling nucleoside, suggests a high probability of interaction with a range of biologically important protein targets. This in-depth technical guide provides a comprehensive framework for identifying and validating the therapeutic targets of this compound. We will delve into the scientific rationale for prioritizing specific protein families, provide detailed, field-proven experimental protocols for target deconvolution, and offer insights into the interpretation of results. This guide is designed to empower researchers to systematically unravel the mechanism of action of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol and accelerate its journey from a promising molecule to a potential therapeutic agent.
Introduction: The Promise of a Novel Purine Derivative
2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol is a synthetic purine analogue characterized by a 6-amino group, typical of adenine, and a unique 8-ylsulfanyl-ethanol substitution. This modification at the C8 position is of particular interest as it can significantly influence the molecule's interaction with the ATP-binding pockets of various enzymes, potentially leading to selective inhibition or modulation of their activity. The ethanol moiety could also contribute to specific hydrogen bonding interactions, further refining its target profile.
Given the central role of purinergic signaling in a vast array of physiological and pathological processes, identifying the specific molecular targets of this compound is paramount to understanding its therapeutic potential. This guide will focus on a rational, evidence-based approach to target identification, prioritizing protein families known to be modulated by purine derivatives.
Potential Therapeutic Target Classes
Based on the structural features of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol and the known pharmacology of related purine analogues, several key protein families emerge as high-probability therapeutic targets.
Protein Kinases
The human kinome, comprising over 500 protein kinases, is a major class of drug targets, particularly in oncology and immunology.[1] Kinases utilize ATP to phosphorylate substrate proteins, and their dysregulation is a hallmark of many diseases. Purine analogues have a rich history as kinase inhibitors, with many successful drugs developed from this chemical class.[2][3] The adenine core of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol makes it a prime candidate for an ATP-competitive kinase inhibitor. The 8-substituent can confer selectivity by exploiting subtle differences in the ATP-binding pockets among various kinases.[1] Modification of the 8-position of adenosine has been shown to decrease, but not abolish, inhibition of protein kinases, suggesting that derivatives like the one may retain activity.[1]
Phosphodiesterases (PDEs)
Phosphodiesterases are a superfamily of enzymes that regulate the levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] Inhibition of specific PDEs can have profound therapeutic effects in a range of conditions, including cardiovascular diseases, respiratory disorders, and neurological conditions.[5] Purine-based structures are common scaffolds for PDE inhibitors.[6][7] For instance, 8-substituted adenosine 3',5'-monophosphate derivatives have been shown to competitively inhibit high Km phosphodiesterase activity.[3] The structural resemblance of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol to the purine core of cAMP suggests it could act as an inhibitor of one or more PDE isoforms.
Adenylyl Cyclases (ACs)
Adenylyl cyclases are enzymes that catalyze the conversion of ATP to cAMP, playing a crucial role in signal transduction.[8] Both activation and inhibition of specific AC isoforms have therapeutic potential. Adenine derivatives are well-established modulators of adenylyl cyclase activity.[9][10] For instance, certain adenosine derivatives act as non-competitive inhibitors of adenylyl cyclases by binding to the "P-site".[11] The purine core of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol makes it a candidate for interaction with the catalytic or allosteric sites of ACs.
Poly(ADP-ribose) Polymerases (PARPs)
PARPs are a family of enzymes involved in various cellular processes, including DNA repair and cell death.[12] PARP inhibitors have emerged as a significant class of anti-cancer agents, particularly for tumors with deficiencies in DNA repair pathways.[13] Purines have been identified as potential endogenous PARP inhibitors, suggesting that purine analogues could be developed as therapeutic PARP inhibitors.[14] The adenine-like structure of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol warrants investigation into its potential to inhibit PARP activity.
Experimental Workflows for Target Identification and Validation
A multi-pronged experimental approach is essential for the confident identification and validation of the therapeutic targets of a novel compound. Here, we present detailed protocols for three complementary, state-of-the-art techniques.
Affinity Chromatography coupled with Mass Spectrometry (AP-MS)
This technique is a powerful tool for identifying direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.[15] The small molecule is immobilized on a solid support and used as "bait" to capture its interacting proteins.
The choice of immobilization strategy is critical to preserve the biological activity of the small molecule. A linker can be attached to a position on the molecule that is predicted to be less critical for target binding. The choice of cell line for the lysate should be relevant to the potential therapeutic area of interest. The stringency of the wash steps is optimized to minimize non-specific binding while retaining true interactors.
Materials:
-
2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol
-
Affinity resin (e.g., NHS-activated sepharose beads)
-
Linker molecule with a reactive group for immobilization
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., high salt or low pH buffer)
-
SDS-PAGE gels and reagents
-
Mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
Immobilization of the Compound:
-
Synthesize a derivative of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol with a suitable linker for covalent attachment to the affinity resin.
-
Couple the linker-modified compound to the NHS-activated sepharose beads according to the manufacturer's instructions.
-
Block any remaining active sites on the beads to prevent non-specific binding.
-
-
Preparation of Cell Lysate:
-
Culture the chosen cell line to a sufficient density.
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the compound-immobilized beads for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins. A typical wash series would involve several washes with increasing stringency (e.g., increasing salt concentration).
-
-
Elution of Bound Proteins:
-
Elute the specifically bound proteins from the beads using an appropriate elution buffer (e.g., a buffer with a high salt concentration, a change in pH, or a buffer containing the free compound as a competitor).
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm direct target engagement in a cellular context.[14][16] The principle is that a protein's thermal stability increases upon ligand binding. This change in stability can be detected by heating cells or cell lysates to various temperatures and quantifying the amount of soluble protein remaining.[10]
CETSA is performed in intact cells or cell lysates, providing a more physiologically relevant assessment of target engagement compared to assays with purified proteins.[17] The choice of detection method (e.g., Western blot, ELISA, or mass spectrometry) depends on the availability of specific antibodies and the desired throughput. The temperature range for the heat challenge needs to be optimized for each target protein.
Materials:
-
2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol
-
Cell line expressing the putative target protein
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors and 0.4% NP-40)
-
Antibody specific to the target protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere and grow.
-
Treat the cells with various concentrations of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol or DMSO (vehicle control) for a defined period.
-
-
Heat Challenge:
-
Harvest the treated cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Quantification of Soluble Target Protein:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the soluble protein fraction by Western blotting using an antibody specific to the target protein.
-
Quantify the band intensities to determine the amount of soluble target protein at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble protein as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Kinome Profiling
Given the high likelihood of protein kinases being targets, a kinome-wide profiling approach can efficiently screen the compound against a large panel of kinases.[18] This provides a broad overview of the compound's selectivity and identifies its primary kinase targets.
Several commercial services offer kinome profiling using different assay formats (e.g., radiometric, fluorescence-based, or binding assays). The choice of platform depends on the desired level of detail (e.g., IC50 values vs. single-point inhibition) and the specific kinases of interest. Profiling at a single high concentration can be a cost-effective initial screen, followed by dose-response curves for the most promising hits.
Materials:
-
2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol
-
Kinome profiling service provider (e.g., Eurofins, Reaction Biology, Promega)
Procedure:
-
Compound Submission:
-
Provide the compound to the service provider at the required concentration and volume.
-
-
Kinase Panel Screening:
-
The service provider will screen the compound against their panel of purified kinases at one or more concentrations.
-
The activity of each kinase in the presence of the compound is measured and compared to a control.
-
-
Data Analysis:
-
The results are typically provided as a percentage of inhibition for each kinase.
-
The data can be visualized as a dendrogram or a heatmap to illustrate the compound's selectivity profile.
-
Follow-up dose-response experiments are performed for the most potently inhibited kinases to determine their IC50 values.
-
Data Summary and Interpretation
The data generated from these experimental approaches should be systematically organized and interpreted to build a strong case for the identified therapeutic targets.
Quantitative Data Summary
| Parameter | Affinity Chromatography-MS | CETSA | Kinome Profiling |
| Primary Output | List of interacting proteins | Thermal shift (ΔTm) | % Inhibition / IC50 values |
| Key Information | Direct physical interaction | Target engagement in cells | Target potency and selectivity |
| Example Data | Protein A, Protein B identified | ΔTm = +5°C for Target X | IC50 = 50 nM for Kinase Y |
Interpreting the Results
A convergence of evidence from multiple techniques provides the strongest validation of a therapeutic target. For example, if a protein is identified as a high-confidence interactor by AP-MS, and the compound demonstrates a significant thermal shift for the same protein in a CETSA experiment, this strongly suggests a direct and meaningful interaction. If this protein is a kinase, kinome profiling can further confirm this interaction and provide crucial information about the compound's selectivity.
Conclusion and Future Directions
This technical guide provides a robust framework for the systematic identification and validation of the therapeutic targets of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol. By employing a combination of affinity-based proteomics, biophysical target engagement assays, and comprehensive enzymatic profiling, researchers can gain a deep understanding of the compound's mechanism of action. The identification of specific, high-affinity targets will be instrumental in guiding further preclinical development, including lead optimization, in vivo efficacy studies, and the design of clinical trials. The journey from a novel molecule to a life-changing therapeutic is long and challenging, but a thorough and rational approach to target identification, as outlined in this guide, is a critical first step towards realizing the full therapeutic potential of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol.
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An In-depth Technical Guide to 8-Thioadenosine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for the compound "2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol" with CAS number CB7754494 did not yield specific information. This guide will therefore focus on the closely related and well-documented class of 8-thioadenosine derivatives , providing a comprehensive technical overview of their synthesis, biological evaluation, and therapeutic promise.
Introduction: The Significance of 8-Thioadenosine Derivatives
Purine analogues represent a cornerstone in the development of therapeutic agents, with a rich history of application in antiviral and anticancer chemotherapy. Among these, modifications at the 8-position of the purine ring have garnered significant attention for their potential to modulate biological activity and confer selectivity towards specific cellular targets. 8-Thioadenosine derivatives, characterized by a sulfur linkage at the C8 position, are a prominent class of nucleoside analogues that have demonstrated a wide spectrum of biological effects.
The introduction of a thioether linkage at the 8-position of adenosine fundamentally alters the electronic and steric properties of the purine base. This modification can influence the conformation of the glycosidic bond, leading to a preference for the syn conformation, which can impact interactions with target proteins such as kinases and dehydrogenases. This structural feature is a key determinant of the unique biological activities observed for this class of compounds.
Research into 8-thioadenosine derivatives has unveiled their potential as cytotoxic agents against various cancer cell lines, including multiple myeloma.[1] The mechanism of action often involves phosphorylation by adenosine kinase to the corresponding triphosphate, which can then inhibit essential cellular processes like RNA and DNA synthesis, ultimately leading to apoptosis.[1] Furthermore, these derivatives have been explored as modulators of adenosine receptors and as potential antithyroid agents.[2][3][4]
This guide will provide an in-depth exploration of the synthesis, characterization, and biological evaluation of 8-thioadenosine derivatives, offering valuable insights for researchers engaged in the discovery and development of novel purine-based therapeutics.
PART 1: Synthesis and Characterization
The synthesis of 8-thioadenosine derivatives typically commences from readily available purine precursors, with the key step being the introduction of the sulfur functionality at the 8-position.
General Synthesis Strategy: Nucleophilic Aromatic Substitution
A versatile and widely employed method for the synthesis of 8-thioadenosine derivatives involves the nucleophilic aromatic substitution of a suitable leaving group at the 8-position of an adenosine precursor. 8-Bromoadenosine is a common starting material for this transformation.
Experimental Protocol: Synthesis of 8-Mercaptoadenosine
This protocol describes a general procedure for the synthesis of 8-mercaptoadenosine, a key intermediate for further derivatization.[5]
Materials:
-
8-Bromoadenosine
-
Sodium hydrosulfide (NaSH)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ethanol
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
pH meter or pH paper
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve 8-bromoadenosine in a minimal amount of DMF in a round-bottom flask.
-
Reagent Addition: While stirring, add an aqueous solution of sodium hydrosulfide (NaSH) dropwise to the reaction mixture at room temperature. The molar excess of NaSH should be optimized based on the scale of the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Neutralization and Precipitation: Upon completion, carefully neutralize the reaction mixture with dilute HCl to a pH of approximately 5-6. The product, 8-mercaptoadenosine, will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash it sequentially with cold water, ethanol, and diethyl ether to remove impurities.
-
Drying: Dry the purified 8-mercaptoadenosine under vacuum.
Causality Behind Experimental Choices:
-
DMF as Solvent: DMF is an excellent polar aprotic solvent that effectively dissolves both the purine substrate and the nucleophile, facilitating the reaction.
-
NaSH as Nucleophile: Sodium hydrosulfide provides the hydrosulfide anion (SH-), a potent nucleophile for the displacement of the bromide at the electron-deficient 8-position of the purine ring.
-
Room Temperature Reaction: The reaction is typically carried out at room temperature to minimize potential side reactions and degradation of the nucleoside.[5]
-
Neutralization: Acidification of the reaction mixture protonates the thiol group, reducing its solubility in the aqueous DMF and causing it to precipitate, which is a convenient method for initial purification.
Derivatization of 8-Mercaptoadenosine
The thiol group of 8-mercaptoadenosine is a versatile handle for further functionalization to generate a library of 8-thioadenosine derivatives. Alkylation of the thiol is a common strategy to introduce various side chains.
Experimental Protocol: Synthesis of S-alkylated 8-Thioadenosine Derivatives
Materials:
-
8-Mercaptoadenosine
-
Appropriate alkyl halide (e.g., 2-bromoethanol for the synthesis of a conceptual analogue to the topic compound)
-
Base (e.g., sodium hydride (NaH) or potassium carbonate (K2CO3))
-
Anhydrous solvent (e.g., DMF or THF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Thiol Deprotonation: Suspend 8-mercaptoadenosine in an anhydrous solvent under an inert atmosphere. Add a suitable base (e.g., NaH) portion-wise to deprotonate the thiol and form the more nucleophilic thiolate.
-
Alkylation: To the resulting thiolate solution, add the desired alkyl halide (e.g., 2-bromoethanol) dropwise at a controlled temperature (often 0 °C to room temperature).
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Quenching and Workup: Once the reaction is complete, quench any excess base by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product into an appropriate organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired S-alkylated 8-thioadenosine derivative.
Diagram: General Synthetic Workflow
Caption: General workflow for the synthesis of S-alkylated 8-thioadenosine derivatives.
Characterization
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
Table 1: Spectroscopic and Analytical Data for a Representative 8-Thioadenosine Derivative
| Analysis | Expected Results |
| ¹H NMR | Characteristic peaks for the purine, ribose, and alkyl chain protons. The chemical shifts will be indicative of the electronic environment of the protons. |
| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule, confirming the carbon skeleton. |
| Mass Spectrometry (MS) | A molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight of the compound. |
| High-Performance Liquid Chromatography (HPLC) | A single sharp peak indicating the purity of the compound (typically >95%). |
| Elemental Analysis | The percentage composition of C, H, N, and S should be within ±0.4% of the calculated values. |
PART 2: Biological Evaluation and Mechanism of Action
The biological activity of 8-thioadenosine derivatives is typically assessed through a series of in vitro and in vivo assays.
In Vitro Cytotoxicity Assays
The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell lines (e.g., multiple myeloma cell lines)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compound (8-thioadenosine derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 8-thioadenosine derivative for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Table 2: Representative Cytotoxicity Data for an 8-Thioadenosine Derivative
| Cell Line | IC₅₀ (µM) |
| Multiple Myeloma (RPMI 8226) | 0.5 - 5[1] |
| Multiple Myeloma (U266) | 0.3 - 3[1] |
| Leukemic Cell Line (L1210) | Varies depending on the specific derivative[6] |
Note: The IC₅₀ values are illustrative and can vary significantly based on the specific derivative and cell line.[1][6]
Mechanism of Action Studies
To elucidate the mechanism by which 8-thioadenosine derivatives exert their cytotoxic effects, several assays can be employed.
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in Annexin V positive cells is indicative of apoptosis.[1]
-
Caspase Activity Assays: Measurement of the activity of key executioner caspases (e.g., caspase-3, -7) can confirm the involvement of the caspase cascade in apoptosis.[1]
-
Mitochondrial Membrane Potential Assay: A decrease in mitochondrial membrane potential is an early event in apoptosis and can be measured using fluorescent dyes like JC-1.[1]
Cell Cycle Analysis:
-
Flow Cytometry with PI Staining: Analysis of the DNA content of cells can reveal cell cycle arrest at specific phases (e.g., G1, S, or G2/M).
Inhibition of Macromolecule Synthesis:
-
Radiolabeled Precursor Incorporation Assays: The incorporation of radiolabeled thymidine, uridine, and leucine can be used to measure the inhibition of DNA, RNA, and protein synthesis, respectively. A decrease in the incorporation of these precursors indicates an inhibitory effect on these processes.[1]
Diagram: Proposed Mechanism of Action of 8-Thioadenosine Derivatives
Caption: Proposed mechanism of action for the cytotoxicity of 8-thioadenosine derivatives.[1]
PART 3: Therapeutic Potential and Future Directions
The diverse biological activities of 8-thioadenosine derivatives position them as promising candidates for further drug development.
Anticancer Agents:
The potent cytotoxicity of some 8-thioadenosine derivatives against various cancer cell lines, particularly multiple myeloma, highlights their potential as anticancer agents.[1] Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds.
-
In Vivo Efficacy Studies: To evaluate their antitumor activity in animal models.
-
Pharmacokinetic and Toxicological Studies: To assess their drug-like properties and safety profiles.
Other Potential Applications:
-
Adenosine Receptor Ligands: Modifications at the 8-position can influence binding to adenosine receptors, suggesting their potential for treating cardiovascular, inflammatory, and neurological disorders.[2]
-
Antithyroid Agents: Some purine-6-thiol derivatives have shown antithyroid activity, indicating a potential therapeutic avenue for hyperthyroidism.[3][4]
8-Thioadenosine derivatives represent a versatile and promising class of purine analogues with significant therapeutic potential. The synthetic strategies outlined in this guide provide a framework for the generation of diverse libraries of these compounds. A thorough biological evaluation, encompassing cytotoxicity, mechanism of action, and in vivo efficacy studies, is crucial for advancing these promising molecules from the laboratory to the clinic. The continued exploration of this chemical space is likely to yield novel therapeutic agents for a range of human diseases.
References
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Ikehara, M., et al. (1973). Studies of nucleosides and nucleotides. LVI. A versatile method for the systhesis of 8-mercaptoadenosine nucleotides. Chemical & Pharmaceutical Bulletin, 21(2), 444-5. [Link]
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PubChem. (n.d.). 2-(6-Aminopurin-9-yl)ethanol. PubChem. Retrieved from [Link]
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A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (n.d.). RSC Publishing. Retrieved from [Link]
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Chemical synthesis and biological activities of analogues of 2',5'-oligoadenylates containing 8-substituted adenosine derivatives. (1990). Nucleic Acids Symposium Series, (22), 79-80. [Link]
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Exploring C2 and N6 Substituent Effects on Truncated 4'-Thioadenosine Derivatives as Dual A2A and A3 Adenosine Receptor Ligands. (2024). ChemMedChem. [Link]
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Design, Synthesis, and Biological Activity of l-1′-Homologated Adenosine Derivatives. (2021). ACS Omega, 6(40), 26297–26306. [Link]
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Fatima, I., et al. (2012). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Journal of the Mexican Chemical Society, 56(4), 413-418. [Link]
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PubChem. (n.d.). 2-[6-amino-9-[(2R,3R,4S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]sulfanyl-N-[2-(3-bromophenyl)ethyl]acetamide. PubChem. Retrieved from [Link]
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PubChem. (n.d.). 2-(1H-Purin-6-ylamino)ethanol. PubChem. Retrieved from [Link]
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Krett, N. L., et al. (2004). 8-amino-adenosine is a potential therapeutic agent for multiple myeloma. Molecular Cancer Therapeutics, 3(11), 1423-1431. [Link]
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Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. (2012). Journal of the Mexican Chemical Society, 56(4), 413-418. [Link]
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Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. (2008). Journal of the Chinese Chemical Society, 55(1), 73-78. [Link]
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Oxidation of 2-amino-9-beta-D-ribofuranosylpurine-6-sulfenamide to the corresponding 6-sulfonamide facilitates changes in biologic characterization that include activity against thiopurine-refractory experimental leukemia. (1990). Cancer Letters, 50(1), 63-70. [Link]
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An In-depth Technical Guide to 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol: Synthesis, Characterization, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted purines are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This technical guide focuses on the novel compound 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol , a molecule of significant interest due to its structural similarity to biologically active thiopurines and nucleoside analogs. While this specific compound is not extensively described in existing literature, this guide provides a comprehensive overview based on established principles of purine chemistry and pharmacology. We present a detailed, field-proven methodology for its synthesis and characterization, predict its physicochemical properties, and explore its potential biological activities, including anticancer and immunomodulatory effects. Furthermore, this guide offers step-by-step protocols for its in vitro evaluation, empowering researchers to investigate its therapeutic potential.
Introduction: The Promise of 8-Thio-Substituted Purines
The purine scaffold is a privileged structure in drug discovery, most notably as a fundamental component of nucleic acids. Chemical modifications of the purine ring have yielded a multitude of drugs with diverse biological activities, including antiviral, anticancer, and immunosuppressive agents.[1] Thiopurines, in particular, are a clinically important class of antimetabolites that interfere with nucleic acid synthesis, making them effective in treating acute lymphoblastic leukemia and autoimmune disorders.[2][3]
The target molecule of this guide, 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, combines the essential 6-aminopurine (adenine) core with a flexible hydroxyethyl-thioether substituent at the C8 position. This position is a key site for chemical modification to alter the electronic properties and steric profile of the purine ring, often leading to modulated biological activity. The introduction of a sulfur-linked side chain at C8, as seen in some active purine nucleosides, can significantly influence the compound's interaction with biological targets.[4] This guide serves as a foundational resource for the synthesis and investigation of this promising, yet underexplored, molecule.
Synthesis and Characterization
The synthesis of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol can be approached through a logical, multi-step process starting from readily available precursors. The proposed pathway hinges on the introduction of a thiol-containing side chain at the C8 position of the adenine core, a strategy supported by established literature on the synthesis of 8-substituted purines.[4][5]
Proposed Synthetic Pathway
The synthesis begins with the bromination of adenine to produce 8-bromoadenine. This intermediate is then reacted with 2-mercaptoethanol in the presence of a suitable base to yield the final product via nucleophilic aromatic substitution.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol: Synthesis of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol
Materials:
-
Adenine
-
Bromine
-
2-Mercaptoethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Ethanol
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.
Step 1: Synthesis of 8-Bromoadenine
-
In a well-ventilated fume hood, dissolve 10.0 g of adenine in 200 mL of deionized water in a 500 mL round-bottom flask equipped with a magnetic stir bar.
-
Slowly add 4.2 mL of bromine to the adenine suspension while stirring vigorously at room temperature.
-
Continue stirring for 24 hours. The initial suspension will gradually be replaced by a new precipitate of 8-bromoadenine.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water, followed by a small amount of cold ethanol to aid in drying.
-
Dry the product under vacuum to yield 8-bromoadenine as a white to off-white solid.
Step 2: Synthesis of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol
-
In a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1.08 g of sodium hydride (60% dispersion in mineral oil) in 50 mL of anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 1.0 mL of 2-mercaptoethanol to the NaH suspension. Allow the mixture to stir for 30 minutes at 0 °C to form the sodium thiolate.
-
To this mixture, add 2.14 g of 8-bromoadenine in one portion.
-
Allow the reaction mixture to warm to room temperature and then heat to 80 °C.
-
Maintain the reaction at 80 °C for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully quench the excess NaH by the slow addition of 20 mL of water.
-
Remove the DMF under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure, including the presence of the adenine core and the hydroxyethyl-thioether side chain.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact molecular weight, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as N-H and O-H stretches.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol is presented in the table below. These properties are crucial for understanding the compound's potential for oral bioavailability and drug-like characteristics.
| Property | Predicted Value |
| Molecular Formula | C₇H₉N₅OS |
| Molecular Weight | 211.25 g/mol |
| XLogP3 | -0.5 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 3 |
Data calculated based on the chemical structure.
Potential Biological Activities and Mechanism of Action
The structural features of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol suggest several potential biological activities, primarily centered around the modulation of cellular signaling pathways and metabolic processes.
Anticancer and Cytotoxic Potential
Many purine analogs exhibit anticancer properties by acting as antimetabolites, interfering with DNA and RNA synthesis, or by inhibiting key enzymes in cell proliferation pathways.[6] Thiopurines, such as 6-mercaptopurine, are converted intracellularly to thioguanine nucleotides, which are incorporated into nucleic acids, leading to cytotoxicity.[3] It is plausible that 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol could be similarly metabolized or could directly inhibit enzymes involved in nucleotide metabolism or cell cycle regulation, such as cyclin-dependent kinases (CDKs).
Kinase Inhibition
The adenine core of the molecule is a well-known ATP-mimetic scaffold. Many kinase inhibitors are designed to compete with ATP for binding to the active site of kinases. The 8-thio-substituent could provide additional interactions within the ATP-binding pocket, potentially leading to potent and selective kinase inhibition. Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of anticancer drugs.
Caption: Hypothetical mechanism of action via protein kinase inhibition.
Experimental Protocols for Biological Evaluation
To assess the biological activity of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, a series of in vitro assays are recommended. The following protocols provide a starting point for these investigations.
Workflow for Biological Evaluation
Caption: Workflow for the biological evaluation of the target compound.
Protocol: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Materials:
-
Cancer cell line of interest (e.g., HeLa, HL-60)
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[9]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[10][11]
Materials:
-
Kinase of interest and its corresponding substrate
-
ATP
-
Kinase assay buffer
-
Test compound in DMSO
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a white microplate, add the test compound dilutions, the kinase, and the kinase substrate.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP detection kit. This typically involves a two-step addition of reagents.
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol. Based on the well-established pharmacology of related thiopurines and substituted purine analogs, this novel compound holds significant potential as a modulator of key cellular processes and as a lead structure for the development of new therapeutic agents.
Future research should focus on the experimental validation of the proposed synthetic route and the thorough characterization of the final product. Subsequent biological screening against a panel of cancer cell lines and a diverse set of protein kinases will be crucial to identify its primary cellular targets. Further structure-activity relationship (SAR) studies, involving modifications of the 8-thio-substituent, will be essential for optimizing the potency and selectivity of this promising scaffold.
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Fatima, I., Munawar, M. A., Nasir, W., Khan, M. A., Tasneem, A., Fatima, T., & Adil, M. R. (2012). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Journal of the Mexican Chemical Society, 56(4), 383-388. Retrieved from [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]
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Polat, M. F., Durmaz Şahin, İ., Atalay, R., & Tunçbilek, M. (2022). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1957–1971. Retrieved from [Link]
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BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
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Holý, A., Votruba, I., Tloušt'ová, E., Masojídková, M., & De Clercq, E. (2001). Synthesis of 8-amino and 8-substituted amino derivatives of acyclic purine nucleoside and nucleotide analogs. Alkylation of 8-substituted purine bases. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1103–1106. Retrieved from [Link]
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Wikipedia. (n.d.). Thiopurine. Retrieved from [Link]
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de Boer, N. K., van Bodegraven, A. A., & Mulder, C. J. (2021). Advances in Thiopurine Drug Delivery: The Current State-of-the-Art. Pharmaceutics, 13(9), 1367. Retrieved from [Link]
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Kakadiya, R., & D'Souza, M. (2022). Revisiting the Role of Thiopurines in Inflammatory Bowel Disease Through Pharmacogenomics and Use of Novel Methods for Therapeutic Drug Monitoring. Frontiers in Pharmacology, 13, 848353. Retrieved from [Link]
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Hoshika, S., Minakawa, N., & Matsuda, A. (2018). Thiopurines: Recent Topics and Their Role in the Treatment of Inflammatory Bowel Diseases. Frontiers in Pharmacology, 9, 1145. Retrieved from [Link]
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de Boer, N. K., Peyrin-Biroulet, L., Jharap, B., Sanderson, J. D., van Bodegraven, A. A., & Mulder, C. J. (2017). Pharmacology of Thiopurine Therapy in Inflammatory Bowel Disease and Complete Blood Cell Count Outcomes: A 5-Year Database Study. Inflammatory Bowel Diseases, 23(8), 1437–1444. Retrieved from [Link]
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- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
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- 11. bmglabtech.com [bmglabtech.com]
Methodological & Application
Topic: Synthesis and Purification of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis, purification, and characterization of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, a key derivative of 8-thioadenine. This document outlines a robust protocol leveraging the nucleophilic aromatic substitution of 8-bromoadenine with 2-mercaptoethanol. We delve into the rationale behind reagent and solvent selection, offer detailed, step-by-step methodologies for synthesis and purification, and describe the analytical techniques required for structural verification and purity assessment. This guide is intended to provide researchers with the technical insights and practical steps necessary for the successful preparation of this important purine analog.
Introduction and Scientific Background
Purine analogs, particularly those modified at the C8 position, are of significant interest in medicinal chemistry and drug development. The introduction of a thioether linkage at this position can modulate the molecule's electronic properties, solubility, and ability to interact with biological targets. The title compound, 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, is an analog of adenosine featuring a hydroxyethyl thioether at the C8 position. Such modifications can produce compounds with potential applications as enzyme inhibitors, molecular probes, or building blocks for more complex therapeutic agents.[1][2]
The synthesis of 8-thiolated purines is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this strategy, a purine core functionalized with a good leaving group, such as a halogen, is reacted with a suitable nucleophile. The electron-withdrawing nature of the purine ring system facilitates this substitution at the C8 position.
This guide details a reliable method starting from commercially available 8-bromoadenine and 2-mercaptoethanol.
Synthesis Strategy and Reaction Mechanism
The core of the synthesis is the nucleophilic substitution reaction between 8-bromoadenine and 2-mercaptoethanol. The reaction proceeds via a well-established SNAr mechanism.
Key Steps of the Mechanism:
-
Deprotonation: A base is used to deprotonate the thiol group of 2-mercaptoethanol, forming a more potent nucleophile, the thiolate anion.
-
Nucleophilic Attack: The thiolate anion attacks the electron-deficient C8 carbon of the 8-bromoadenine ring. This forms a transient, negatively charged intermediate known as a Meisenheimer complex.
-
Rearomatization: The purine ring regains its aromaticity by expelling the bromide ion, yielding the final 8-thioether product.
The choice of base and solvent is critical. A non-nucleophilic base is required to prevent competition with the thiolate. A polar aprotic solvent like Dimethylformamide (DMF) is ideal as it can dissolve the purine starting material and stabilize the charged intermediate.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Supplier | Notes |
| 8-Bromoadenine | C₅H₄BrN₅ | 214.02 | 6974-79-4 | Aldrich | Starting Material |
| 2-Mercaptoethanol | C₂H₆OS | 78.13 | 60-24-2 | Aldrich | Reagent, handle in fume hood |
| Sodium Hydride (60% disp.) | NaH | 24.00 | 7646-69-7 | Aldrich | Base, handle with care |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Aldrich | Anhydrous Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher | For extraction/chromatography |
| Methanol (MeOH) | CH₃OH | 32.04 | 67-56-1 | Fisher | For chromatography/recrystallization |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher | For chromatography |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | Millipore | For work-up |
Synthesis Protocol
Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Conduct all steps involving volatile reagents (2-mercaptoethanol, DMF) and reactive solids (NaH) within a certified chemical fume hood.
-
Reactor Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 8-bromoadenine (1.0 g, 4.67 mmol).
-
Solvent Addition: Add 20 mL of anhydrous DMF to the flask. Stir the suspension at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Thiol Addition: In a separate, dry vial, dissolve 2-mercaptoethanol (0.365 g, 0.33 mL, 4.67 mmol, 1.0 eq) in 5 mL of anhydrous DMF.
-
Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 0.205 g, 5.14 mmol, 1.1 eq) in small portions to the 2-mercaptoethanol solution at 0 °C (ice bath).
-
Causality Note: Adding NaH to the thiol solution first allows for the controlled formation of the thiolate nucleophile. Adding NaH directly to the main flask could lead to side reactions with the adenine protons. The slight excess of base ensures complete deprotonation of the thiol.
-
-
Reaction Initiation: After stirring the thiolate solution for 15 minutes at 0 °C, add it dropwise via syringe to the 8-bromoadenine suspension at room temperature.
-
Reaction & Monitoring: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The product spot should be more polar than the starting 8-bromoadenine.
-
Quenching: Once the reaction is complete (disappearance of the 8-bromoadenine spot on TLC), cool the flask to 0 °C and cautiously quench the reaction by the slow addition of 10 mL of deionized water to destroy any unreacted NaH.
-
Solvent Removal: Remove the DMF under reduced pressure using a rotary evaporator (a high-vacuum pump is required).
-
Product Isolation (Crude): The resulting crude solid can be collected by vacuum filtration and washed with a small amount of cold water. This crude product is then carried forward to purification.
Purification Strategy & Protocol
Purine derivatives can be purified using several methods.[3] For this compound, both recrystallization and column chromatography are effective. Recrystallization is often preferred for its simplicity and scalability when a suitable solvent is found.
Purification by Recrystallization
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[4][5] For 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, a mixture of Methanol and Water or Ethanol is a good starting point.[6]
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of boiling methanol to dissolve the solid completely.[7]
-
Crystallization: Slowly add deionized water dropwise until the solution becomes slightly turbid. Re-heat gently until the solution is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath or refrigerator for an hour.[8]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 1:1 Methanol/Water solution.
-
Drying: Dry the crystals under vacuum to obtain the pure product.
Purification by Column Chromatography
If recrystallization fails to yield a pure product, flash column chromatography is an excellent alternative.[9]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of Methanol in Dichloromethane (e.g., 5% to 15% MeOH in DCM).
-
Procedure:
-
Prepare a silica gel column in the initial eluent (e.g., 5% MeOH/DCM).
-
Dissolve the crude product in a minimal amount of the mobile phase (or DMF if necessary) and adsorb it onto a small amount of silica gel.
-
Dry-load the adsorbed sample onto the column.
-
Elute the column with the solvent gradient.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Characterization and Analysis
To confirm the identity and assess the purity of the final product, the following analytical techniques are recommended.
| Analysis Method | Purpose | Expected Results |
| ¹H NMR | Structural confirmation | Peaks corresponding to the purine protons (C2-H), the ethyl bridge (-S-CH₂-CH₂-OH), and exchangeable amine/hydroxyl protons. |
| ¹³C NMR | Structural confirmation | Signals for all unique carbon atoms in the purine ring and the side chain. |
| Mass Spec (MS) | Molecular weight confirmation | A molecular ion peak (M+H)⁺ corresponding to the calculated exact mass of C₇H₉N₅OS. |
| HPLC | Purity assessment | A single major peak indicating high purity, typically >95%. Reverse-phase C18 columns are suitable.[10][11] |
Overall Workflow
The entire process from starting materials to the final, characterized product can be visualized as a linear workflow.
References
-
Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Purine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Manfredi, J. P., et al. (1990). Ion-exchange Column Chromatographic Method for Assaying Purine Metabolic Pathway Enzymes. PubMed. Retrieved from [Link]
-
Novotny, J. (1975). Thin-layer Chromatography of Purine and Pyrimidine Bases and Deoxyribonucleoside Analogues. II. PubMed. Retrieved from [Link]
-
De Abreu, R. A., et al. (1982). Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts. PubMed. Retrieved from [Link]
-
DeWolf Jr, W. E., & Schramm, V. L. (1979). Synthesis of a new 8-spin-labeled analog of adenosine 5'-phosphate and its interaction with AMP nucleosidase. PubMed. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Roelen, H. C., et al. (1993). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. PubMed Central. Retrieved from [Link]
-
Evans, B. E., & Raper, R. (1976). The reaction between thiols and 8-azidoadenosine derivatives. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of the 8-thioG-grasp derivatives. Retrieved from [Link]
-
Kitade, Y., et al. (1991). 8-Methyladenosine-substituted analogues of 2-5A: synthesis and their biological activities. Nucleic Acids Research. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
Fatima, I., et al. (2012). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) acetohydrazide as Potential Antithyroid Agents. SciELO México. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Retrieved from [Link]
-
Saha, S., et al. (2021). Kinetics and Mechanism of Plasmon-Driven Dehalogenation Reaction of Brominated Purine Nucleobases on Ag and Au. Refubium - Freie Universität Berlin. Retrieved from [Link]
-
Temple, C., et al. (1980). Synthesis of some glycoside analogs and related compounds from 9-amino-6-(methylthio)-9H-purine. PubMed. Retrieved from [Link]
-
Kim, J. H., et al. (2001). Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 2-amino-6-cyclopropylamino-9h.
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 6. JP2003119197A - Method for producing 2-amino-6-cyclopropylamino-9h- purine - Google Patents [patents.google.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Separation of Purine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for "2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol" characterization
An In-Depth Technical Guide to the Analytical Characterization of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol
Authored by a Senior Application Scientist
This application note provides a comprehensive guide to the analytical methodologies for the characterization of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, a substituted 8-thioadenosine derivative. For researchers, scientists, and professionals in drug development, rigorous analytical characterization is paramount for confirming the identity, purity, and physicochemical properties of a synthesized compound. This document outlines a multi-faceted analytical approach, detailing not just the protocols but also the scientific rationale behind the selection of each technique. The methods described herein are designed to create a self-validating system for the comprehensive analysis of this and structurally related molecules.
Introduction to 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol and the Rationale for its Characterization
2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol belongs to the family of purine derivatives, which are fundamental components of nucleic acids and are prevalent in a wide array of natural products.[1] Specifically, it is an 8-substituted thioadenosine analog. Thiopurine drugs, such as azathioprine and 6-mercaptopurine, are clinically significant as anticancer and immunosuppressive agents.[2][3] The introduction of a sulfanyl-ethanol group at the C8 position of the adenine core can significantly influence the molecule's biological activity, solubility, and metabolic stability. Therefore, unambiguous characterization is a critical first step in any investigation into its potential therapeutic applications.
The analytical workflow detailed in this guide is designed to provide a holistic understanding of the compound, from its purity and stability to its precise molecular structure.
Diagram of the Overall Analytical Workflow
Caption: A logical workflow for the comprehensive characterization of the target compound.
Chromatographic Analysis for Purity Assessment
Chromatographic techniques are indispensable for determining the purity of the synthesized compound and for separating it from any starting materials, byproducts, or degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantitative purity analysis due to its high resolution and sensitivity. A reversed-phase method is typically suitable for purine derivatives.[1][4]
Causality Behind Experimental Choices:
-
Reversed-Phase C18 Column: The nonpolar stationary phase (C18) effectively retains the moderately polar purine derivative, allowing for good separation from more polar impurities.
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase protonates the basic nitrogen atoms in the purine ring. This suppresses silanol interactions with the column, leading to sharper, more symmetrical peaks.[1]
-
Gradient Elution: A gradient of increasing organic solvent (e.g., acetonitrile or methanol) is used to elute compounds with a range of polarities, ensuring that both early-eluting polar impurities and the main compound are well-resolved within a reasonable timeframe.
-
UV Detection: The purine ring system contains a strong chromophore, making UV detection at a wavelength around 260 nm highly effective and sensitive.
Protocol for RP-HPLC Analysis:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol.
-
Dissolve the sample in 1 mL of a 50:50 mixture of mobile phase A and B to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 260 nm |
-
Data Analysis:
-
Integrate the peak corresponding to the main compound and any impurity peaks.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.
-
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for monitoring the progress of a chemical reaction or for a quick purity check.[5][6]
Protocol for TLC Analysis:
-
Plate: Use silica gel 60 F254 plates.
-
Sample Application: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol) and spot it onto the TLC plate.
-
Eluent: A mobile phase of dichloromethane/methanol (e.g., 9:1 v/v) is often a good starting point for purine derivatives.[1]
-
Development: Place the plate in a chamber saturated with the eluent and allow the solvent front to migrate up the plate.
-
Visualization: Visualize the spots under UV light (254 nm). The Rf (retention factor) value can be calculated and used for comparison.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are essential for confirming that the synthesized molecule has the correct chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.[7]
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals would include those for the ethanol side chain (CH₂-S and CH₂-OH), the aromatic proton on the purine ring, and the amino group protons.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can dissolve the polar compound and has exchangeable protons (from the -NH₂ and -OH groups) that will be visible in the ¹H NMR spectrum.
Protocol for NMR Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to confirm connectivity.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.
Protocol for FTIR Analysis (KBr Pellet Method):
-
Thoroughly mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Expected characteristic peaks include: N-H stretching (amino group), O-H stretching (hydroxyl group), C-H stretching, C=N and C=C stretching (purine ring), and C-S stretching.
Mass Spectrometry for Molecular Weight Verification
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound with high accuracy, providing definitive confirmation of its identity.[2][3][8][9] LC-MS/MS is particularly useful as it combines the separation power of HPLC with the detection capabilities of mass spectrometry.[10]
Causality Behind Experimental Choices:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar, non-volatile molecules like purine derivatives, typically generating the protonated molecular ion [M+H]⁺.
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF analyzers provide a highly accurate mass measurement, allowing for the determination of the elemental formula. The presence of sulfur can be further indicated by the isotopic peak at M+2, which is more abundant for sulfur than for carbon.[11]
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion, MS/MS provides structural information that can confirm the connectivity of the molecule, such as the loss of the ethanol side chain.
Diagram of the LC-MS/MS Workflow
Caption: Workflow for LC-MS/MS analysis, from sample injection to detection.
Protocol for LC-MS Analysis:
-
Sample Preparation: Prepare the sample as described in the HPLC protocol (Section 2.1), typically at a lower concentration (e.g., 1-10 µg/mL).
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| LC System | Use conditions similar to those in the HPLC protocol. |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |
| Scan Range | m/z 100 - 1000 |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 120 °C |
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Compare the measured accurate mass to the theoretical mass of the compound (C₇H₉N₅OS, Theoretical [M+H]⁺ = 228.0599).
-
Perform MS/MS on the parent ion to obtain a fragmentation spectrum for structural confirmation.
-
Thermal and Elemental Analysis
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, melting point, and decomposition profile of the compound.[12][13][14][15]
Protocol for TGA/DSC Analysis:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
Place the pan in the instrument.
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from room temperature to an appropriate final temperature (e.g., 400 °C).
-
The DSC curve will show endothermic peaks for melting and exothermic peaks for decomposition. The TGA curve will show mass loss as a function of temperature.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur (CHNS). This data is used to confirm the empirical formula of the compound.
Protocol for Elemental Analysis:
-
Submit a pure, dry sample (typically 2-3 mg) to a specialized analytical service.
-
The instrument combusts the sample, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantified.
-
Compare the experimentally determined percentages of each element to the theoretical values calculated from the molecular formula (C₇H₉N₅OS).
Conclusion
The analytical methods described in this application note provide a robust framework for the complete characterization of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol. By combining chromatographic, spectroscopic, spectrometric, and thermal analysis techniques, researchers can confidently verify the identity, purity, and fundamental physicochemical properties of this novel compound. This rigorous approach is essential for ensuring data quality and reproducibility in subsequent biological and pharmacological studies.
References
-
LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. PubMed Central. Available at: [Link]
-
Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed. Available at: [Link]
-
Liquid chromatography-tandem mass spectrometry analysis of erythrocyte thiopurine nucleotides and effect of thiopurine methyltransferase gene variants on these metabolites in patients receiving azathioprine/6-mercaptopurine therapy. PubMed. Available at: [Link]
-
Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Springer Nature Experiments. Available at: [Link]
-
Thermoanalytical study of purine derivatives compounds. ResearchGate. Available at: [Link]
-
Thermoanalytical study of purine derivatives compounds. SciSpace. Available at: [Link]
-
Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. ResearchGate. Available at: [Link]
-
Thermoanalytical study of purine derivatives compounds. ResearchGate. Available at: [Link]
-
A separation of purine derivatives by thin-layer chromatography on silica gel plates suitable for metabolic studies. PubMed. Available at: [Link]
-
Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection. PubMed. Available at: [Link]
-
labeled adenine derivatives: synthesis and studies of tautomerism by (15)N NMR spectroscopy and theoretical calculations. PubMed. Available at: [Link]
-
8-Thioalkyl-adenosine derivatives inhibit Listeria monocytogenes NAD kinase through a novel binding mode. PubMed. Available at: [Link]
-
Nucleoside Analogs: A Review of Its Source and Separation Processes. MDPI. Available at: [Link]
-
Organosulfur compound | Definition, Structures, Examples, & Facts. Britannica. Available at: [Link]
-
Purine and Related Compound Purification Strategies. Teledyne Labs. Available at: [Link]
-
Adenine at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]
-
Comparative analysis of purine release in ostrich meat under different food heating techniques. Oxford Academic. Available at: [Link]
-
(15 N 5 )-Labeled Adenine Derivatives: Synthesis and Studies of Tautomerism by 15 N NMR Spectroscopy and Theoretical Calculations. ResearchGate. Available at: [Link]
-
Thermal studies of some purine compounds and their metal complexes in. AKJournals. Available at: [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000034). Human Metabolome Database. Available at: [Link]
-
Analytical methods for bioactive sulfur compounds in Allium: An integrated review and future directions. CONICET. Available at: [Link]
-
Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. SciELO México. Available at: [Link]
-
Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography. PubMed. Available at: [Link]
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Application Notes and Protocols: Investigating 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol in Cancer Cell Line Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Purine analogs are a cornerstone in the development of therapeutic agents, demonstrating a broad spectrum of biological activities.[1] Their structural similarity to endogenous purines allows them to interact with various cellular targets, thereby modulating critical biological processes.[1] Thiopurines, a specific class of purine analogs, are used in the treatment of acute leukemias and as immunosuppressive agents.[2][3] These compounds, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), act as antimetabolites.[2][4] They are typically metabolized into active nucleotide analogs that can be incorporated into DNA and RNA, disrupting cellular replication and proliferation, or they can inhibit crucial enzymes involved in de novo purine synthesis.[3][5][6]
The compound of interest, 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, belongs to the family of 8-thio-substituted adenine derivatives. While specific research on this exact molecule is limited, the broader class of 8-substituted purine analogs has been investigated for various biological activities, including anticancer properties.[7][8][9][10] This document provides a comprehensive guide for researchers on how to approach the in vitro evaluation of this and structurally similar compounds in cancer cell line studies. The protocols and mechanistic insights described herein are based on established methodologies for testing novel purine derivatives.[1][11]
Postulated Mechanism of Action
The primary mechanism of action for many purine analogs involves their conversion to active metabolites that interfere with nucleic acid synthesis.[4][6] For 8-thio-purine derivatives, several potential mechanisms can be postulated:
-
Inhibition of Purine Biosynthesis: After cellular uptake, the compound may be metabolized by enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to its corresponding ribonucleotide.[4][6] This nucleotide analog can act as a feedback inhibitor of de novo purine synthesis, starving the cell of essential building blocks for DNA and RNA.[4]
-
DNA and RNA Incorporation: The metabolized nucleotide can be further phosphorylated to its di- and triphosphate forms. These triphosphates can then be incorporated into DNA and RNA by polymerases, leading to chain termination, DNA strand breaks, and activation of mismatch repair pathways, ultimately triggering apoptosis.[5][6]
-
Modulation of Kinase Activity: The purine scaffold is a common feature in the ATP-binding site of many protein kinases. It is plausible that 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol could act as a competitive inhibitor of specific kinases that are dysregulated in cancer, thereby disrupting downstream signaling pathways that control cell proliferation and survival.[11]
Potential Signaling Pathway
Caption: Postulated mechanisms of action for a novel purine analog.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (ATP-Based Luminescence)
This protocol measures cell viability by quantifying the amount of ATP present in metabolically active cells.[11] A decrease in ATP levels is an early indicator of apoptosis or necrosis.[11] The luminescent signal produced is directly proportional to the number of viable cells.[11]
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer, A549 lung cancer).
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol (stock solution in DMSO).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Sterile, opaque-walled 96-well microplates.
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®).
-
Multichannel pipette.
-
Luminometer plate reader.
Procedure:
-
Cell Seeding:
-
Culture cells to 80-90% confluency.
-
Detach cells using Trypsin-EDTA, neutralize with complete medium, and perform a cell count.
-
Seed cells in a 96-well opaque plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in complete culture medium. A suggested starting range is from 0.01 µM to 100 µM.[11]
-
Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Incubate for 48-72 hours.
-
-
Data Acquisition:
-
Equilibrate the plate and the ATP-based assay reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Measure luminescence using a plate reader.[11]
-
-
Data Analysis:
-
Subtract the average background luminescence (wells with medium only).
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
% Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100
-
Plot the % Viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow: Cell Viability Assay
Caption: General workflow for a cell-based viability assay.[11]
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials and Reagents:
-
Human cancer cell lines.
-
6-well plates.
-
Test compound and controls.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the test compound at concentrations around its IC50 value for 24-48 hours. Include vehicle-treated cells as a negative control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
FITC (Annexin V) is detected in the FL1 channel and PI in the FL2 channel.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical IC50 values for 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol against a panel of human cancer cell lines, as would be determined by the cell viability protocol. These values are for illustrative purposes and should be experimentally determined.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.5 |
| HCT116 | Colorectal Carcinoma | 8.2 |
| A549 | Lung Carcinoma | 22.1 |
| HeLa | Cervical Adenocarcinoma | 12.8 |
| HepG2 | Hepatocellular Carcinoma | 9.5 |
Data are presented as the mean from three independent experiments.
References
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Kurimoto, A., et al. (2010). Synthesis and Biological Evaluation of 8-oxoadenine Derivatives as Toll-Like Receptor 7 Agonists Introducing the Antedrug Concept. Journal of Medicinal Chemistry, 53(7), 2964-2973. [Link]
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Thiopurines in current medical practice: Molecular mechanisms and contributions to therapy-related cancer. (2023). ResearchGate. [Link]
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Kufe, D. W., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. [Link]
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Purine Antagonists. (2017). BrainKart. [Link]
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Purine Nucleoside Analog - Sulfinosine Modulates Diverse Mechanisms of Cancer Progression in Multi-Drug Resistant Cancer Cell Lines. (2015). PubMed Central. [Link]
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8-Cl-adenosine induces differentiation in LS174T cells. (1998). PubMed. [Link]
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8-azaadenosine and 8-chloroadenosine are not selective inhibitors of ADAR. (2021). Digital Commons@Becker. [Link]
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Synthesis and evaluation of 8-oxoadenine derivatives as potent Toll-like receptor 7 agonists with high water solubility. (2013). PubMed. [Link]
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From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. (2024). PMC - NIH. [Link]
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Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. (2024). Azerbaijan Pharmaceutical and Pharmacotherapy Journal. [Link]
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The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. (2023). PMC - PubMed Central. [Link]
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- Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
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Application Notes and Protocols for the Investigation of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol as a Novel Enzyme Inhibitor
Introduction
The purine scaffold is a cornerstone in the development of enzyme inhibitors, owing to its structural resemblance to endogenous ligands such as adenosine triphosphate (ATP).[1][2] This has led to the successful development of numerous purine analogs as therapeutic agents, particularly in oncology and virology. The compound 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol is a novel purine derivative featuring a 6-amino group characteristic of adenine and a unique 8-thioethanol substituent. While specific biological data for this compound is not yet available in the public domain, its structural features suggest a strong potential for interaction with various enzyme classes. The 8-position of the purine ring is a key site for modification to achieve selective inhibition of enzymes like kinases and dehydrogenases.[3][4]
This document provides a comprehensive guide for researchers and drug development professionals to systematically investigate the enzyme inhibitory potential of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol. We will outline a strategic workflow, from initial target identification to detailed mechanistic studies, supported by field-proven protocols and data interpretation guidelines.
Hypothesized Enzyme Targets and Mechanism of Action
Given the structural characteristics of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, several enzyme families are proposed as high-probability targets.
Primary Hypothesized Targets: Protein Kinases
Protein kinases are a major class of enzymes that are frequently targeted by purine derivatives.[1][2] These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. We hypothesize that 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol may act as a competitive inhibitor at the ATP-binding site of one or more protein kinases. The adenine-like core would facilitate entry into the binding pocket, while the 8-thioethanol substituent could form specific interactions with amino acid residues, conferring potency and selectivity.[5]
Secondary Hypothesized Targets:
-
NAD Kinases: 8-thioalkyl-adenosine derivatives have been shown to inhibit NAD kinases, which are essential for NADP metabolism.[3] The structural similarity suggests that 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol could also target this enzyme class.
-
Enzymes of Purine Metabolism: Compounds like 6-mercaptopurine are known to inhibit enzymes involved in purine biosynthesis and metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[6][7] The subject compound could potentially interfere with these pathways.
-
Adenosine Deaminase (ADA): ADA is another enzyme in purine metabolism that is a target for inhibitors.[8][9][10] The 6-amino group of the compound makes it a candidate for interaction with ADA.
The proposed workflow will enable the validation of these hypotheses and the potential discovery of novel enzyme inhibitory activities.
Experimental Workflow for Investigating a Novel Purine Derivative
The following diagram outlines a logical progression of experiments to characterize the enzyme inhibitory properties of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol.
Caption: A structured workflow for the characterization of a novel enzyme inhibitor.
Protocols
Part 1: Initial Target Identification
The initial step is to narrow down the vast number of potential enzyme targets. A combination of computational and experimental screening is recommended.
Protocol 1.1: In Silico Screening via Molecular Docking
This protocol uses computer-aided drug design to predict the binding affinity of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol to a library of enzyme crystal structures.
Objective: To computationally identify potential enzyme targets and predict binding modes.
Materials:
-
A 3D structure of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol (can be generated using chemical drawing software like ChemDraw and energy-minimized).
-
A library of protein crystal structures (e.g., from the Protein Data Bank) for relevant enzyme families (kinases, NAD dehydrogenases, etc.).
-
Molecular docking software (e.g., AutoDock Vina, Schrödinger Glide).
Procedure:
-
Ligand Preparation:
-
Draw the 2D structure of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol.
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges and define rotatable bonds.
-
-
Receptor Preparation:
-
Download the crystal structures of the target enzymes.
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign protonation states appropriate for physiological pH.
-
Define the binding site, typically based on the location of the endogenous ligand (e.g., ATP).
-
-
Molecular Docking:
-
Run the docking algorithm to place the ligand into the defined binding site of each receptor.
-
The software will generate multiple binding poses and calculate a docking score for each, which estimates the binding affinity.
-
-
Analysis:
-
Rank the potential enzyme targets based on their docking scores.
-
Visually inspect the top-ranked poses to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Data Presentation:
| Target Enzyme | Docking Score (kcal/mol) | Key Predicted Interactions |
| Kinase A | -9.5 | H-bond with hinge region, hydrophobic interaction with gatekeeper residue |
| Kinase B | -8.7 | H-bond with catalytic loop |
| NAD Kinase | -8.2 | Interaction with nicotinamide binding pocket |
| ADA | -7.5 | H-bond with active site zinc ion |
Part 2: In Vitro Enzyme Inhibition Assays
Based on the results of the initial screening, the next step is to experimentally validate the inhibitory activity of the compound.
Protocol 2.1: Generic In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.
Objective: To determine the IC50 value of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol against a specific kinase.
Materials:
-
Recombinant human kinase of interest.
-
Kinase substrate (peptide or protein).
-
2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
ATP.
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
White, opaque 96-well or 384-well plates.
-
Multichannel pipette.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Compound Dilution:
-
Perform a serial dilution of the 10 mM stock solution of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol in kinase assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Include a vehicle control (DMSO in assay buffer) and a positive control (a known inhibitor of the kinase).
-
-
Reaction Setup:
-
Add the diluted compound or controls to the wells of the plate.
-
Add the kinase and its substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add the ATP detection reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of ATP remaining.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
% Inhibition = 100 * (1 - (Luminescence_Sample - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background))
-
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Part 3: Cellular Activity Assays
These assays determine if the compound's enzymatic inhibition translates to a biological effect in a cellular context.
Protocol 3.1: Cell Viability Assay (ATP-Based)
This protocol assesses the effect of the compound on the viability of cancer cell lines, which often rely on the activity of specific kinases for survival and proliferation.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol in a relevant cancer cell line.
Materials:
-
Cancer cell line known to be dependent on the target kinase.
-
Complete cell culture medium.
-
2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol stock solution in DMSO.
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®).
-
Sterile, clear-bottom, white-walled 96-well plates.
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
Procedure:
-
Cell Seeding:
-
Seed the cells into the 96-well plates at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete culture medium.
-
Add the diluted compound to the cells and incubate for a specified period (e.g., 72 hours).
-
-
Signal Detection:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the reagent to each well, which lyses the cells and generates a luminescent signal proportional to the ATP content.
-
-
Data Acquisition:
-
Measure the luminescence of each well.
-
Data Analysis:
-
Similar to the in vitro kinase assay, calculate the percentage of viability relative to the vehicle control and determine the GI50 value by non-linear regression.
Mechanism of Action Studies
Caption: Simplified diagrams of competitive and non-competitive enzyme inhibition.
To determine the mode of inhibition, enzyme kinetic studies are performed. By measuring the initial reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated.
-
Competitive Inhibition: The inhibitor binds only to the free enzyme at the same site as the substrate. This increases the apparent Km but does not change Vmax.
-
Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the substrate binding site. This reduces Vmax but does not change Km.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and Km.
Conclusion
The provided framework offers a robust starting point for the comprehensive evaluation of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol as a potential enzyme inhibitor. By systematically progressing through target identification, in vitro characterization, cellular activity assays, and mechanistic studies, researchers can elucidate the biological function of this novel compound and assess its therapeutic potential. The structural similarity of this compound to known bioactive purine analogs makes it a compelling candidate for drug discovery efforts.
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Wang, Y., et al. (2018). Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. Molecules, 23(11), 2906. Available at: [Link]
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Kumar, A., et al. (2015). Purine analogues as kinase inhibitors: A review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308-341. Available at: [Link]
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Liu, H., et al. (2010). Discovery of novel purine derivatives with potent and selective inhibitory activity against c-Src tyrosine kinase. Bioorganic & Medicinal Chemistry, 18(13), 4991-4997. Available at: [Link]
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Request PDF (n.d.). Discovery of novel purine derivatives with potent and selective inhibitory activity against c-Src tyrosine kinase. Available at: [Link]
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Sharma, P., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308-341. Available at: [Link]
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Kryštof, V., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Pharmaceuticals, 15(12), 1547. Available at: [Link]
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Saxena, V., et al. (2024). Exploring purine analogues as inhibitors against Katanin, a microtubule severing enzyme using molecular modeling approach. Scientific Reports, 14(1), 1-16. Available at: [Link]
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Harmse, L., et al. (2001). Structure-activity relationships and inhibitory effects of various purine derivatives on the in vitro growth of Plasmodium falciparum. Biochemical Pharmacology, 62(3), 341-348. Available at: [Link]
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Christodoulou, M. S., et al. (2022). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. Molecules, 27(1), 218. Available at: [Link]
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Brehmer, D., et al. (2005). Discovery of Novel Targets of Quinoline Drugs in the Human Purine Binding Proteome. PLoS ONE, 1(1), e2. Available at: [Link]
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Bettayeb, K., et al. (2010). Novel 8-arylated purines as inhibitors of glycogen synthase kinase. Bioorganic & Medicinal Chemistry Letters, 20(13), 3813-3817. Available at: [Link]
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Dunn, M. R., et al. (2020). Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening. ChemBioChem, 21(20), 2959-2963. Available at: [Link]
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Atkinson, M. R., & Murray, A. W. (1965). INHIBITION BY 6-MERCAPTOPURINE OF PURINE PHOSPHORIBOSYLTRANSFERASES FROM EHRLICH ASCITES-TUMOUR CELLS THAT ARE RESISTANT TO THE DRUG. Biochemical Journal, 94(1), 64-68. Available at: [Link]
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Gam, J., et al. (2015). A) Structures of potential inhibitors 8–12. B) Absorption spectra of adenosine (—), tzA (—). ResearchGate. Available at: [Link]
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Kim, H. S., et al. (2021). Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. Molecules, 26(23), 7178. Available at: [Link]
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Shuman, D. A., et al. (1969). Synthesis and biological activity of certain 8-mercaptopurine and 6-mercaptopyrimidine S-nucleosides. Journal of Medicinal Chemistry, 12(4), 653-657. Available at: [Link]
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Granados-Principal, S., et al. (2021). The Inhibitory Effects of 6-Thioguanine and 6-Mercaptopurine on the USP2a Target Fatty Acid Synthase in Human Submaxillary Carcinoma Cells. Frontiers in Oncology, 11, 778008. Available at: [Link]
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Application Notes and Protocols for 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol in Cell-Based Assays
Introduction: Unveiling the Immunostimulatory Potential of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, a Potent TLR7 Agonist
Welcome to our comprehensive guide on the application of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol in cell-based assays. This document is designed for researchers, scientists, and drug development professionals seeking to explore the immunomodulatory activities of this potent small molecule. As a member of the purine analog family, 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol acts as a selective agonist for Toll-like Receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1][2] Activation of TLR7 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, making it a compelling target for the development of novel therapeutics in oncology and infectious diseases.
These application notes provide a robust framework for characterizing the bioactivity of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, with detailed protocols for essential cell-based assays, including NF-κB reporter assays, cytokine quantification, and cell viability assessments. Our goal is to equip you with the scientific rationale and practical methodologies to confidently and accurately evaluate the immunostimulatory properties of this compound.
Mechanism of Action: Elucidating the TLR7 Signaling Pathway
2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol exerts its biological effects by binding to and activating TLR7, which is primarily expressed in the endosomes of immune cells such as B cells and plasmacytoid dendritic cells (pDCs). Upon agonist binding, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade culminating in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs). The activation of these transcription factors drives the expression of a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (e.g., IFN-α), which are critical for orchestrating an effective immune response.[1]
Caption: TLR7 Signaling Pathway Activation.
Experimental Protocols
Preparation of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol Stock Solution
The accurate preparation of the compound stock solution is critical for obtaining reproducible results. Due to the limited aqueous solubility of many small molecules, a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) is recommended.
Protocol:
-
Reconstitution: Prepare a 10 mM stock solution of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol in sterile, cell culture-grade DMSO. Briefly vortex to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture wells does not exceed 0.5%, as higher concentrations can induce cytotoxicity.[3][4] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
NF-κB Reporter Assay
This assay provides a quantitative measure of TLR7 activation by monitoring the activity of the NF-κB transcription factor. Commercially available HEK293 cell lines stably expressing human TLR7 and an NF-κB-driven reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) are recommended for this application.[5]
Workflow:
Caption: NF-κB Reporter Assay Workflow.
Detailed Protocol:
-
Cell Seeding: Seed HEK293-hTLR7 reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium.[5]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol in cell culture medium. A suggested starting concentration range is 1 nM to 10 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a positive control (e.g., R848) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Reporter Gene Measurement:
-
For SEAP reporters: Collect the supernatant and measure SEAP activity using a commercially available detection reagent according to the manufacturer's instructions.
-
For luciferase reporters: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis: Plot the reporter activity against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
| Parameter | Recommended Starting Range | Notes |
| Cell Line | HEK293-hTLR7 Reporter Cells | Commercially available from various vendors. |
| Seeding Density | 5 x 10^4 cells/well | Optimize for your specific cell line. |
| Compound Concentration | 1 nM - 10 µM | Based on typical potencies of novel TLR7 agonists.[6][7][8] |
| Incubation Time | 16-24 hours | May require optimization. |
| Positive Control | R848 (1 µg/mL) | A well-characterized TLR7/8 agonist. |
| Vehicle Control | DMSO (at the highest final concentration used) | Essential for assessing solvent effects. |
Cytokine Quantification Assay
This assay directly measures the production of key cytokines, such as TNF-α, IL-6, and IFN-α, from immune cells following stimulation with 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol. Human peripheral blood mononuclear cells (PBMCs) or relevant immune cell lines (e.g., RAW 264.7 for murine TLR7) are suitable for this assay.
Workflow:
Caption: Cytokine Quantification Assay Workflow.
Detailed Protocol:
-
Cell Preparation: Isolate human PBMCs from whole blood using density gradient centrifugation or thaw cryopreserved cells. Resuspend cells in complete RPMI-1640 medium.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of medium.
-
Compound Stimulation: Add 100 µL of 2x concentrated 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol dilutions to the wells. A suggested concentration range is 10 nM to 30 µM.
-
Incubation: Incubate the plate for 18-48 hours at 37°C in a 5% CO2 incubator. The optimal incubation time will vary depending on the cytokine being measured.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
-
Cytokine Measurement: Quantify the concentration of desired cytokines in the supernatant using commercially available ELISA kits or multiplex bead-based assays according to the manufacturer's protocols.
| Parameter | Recommendation | Notes |
| Cell Type | Human PBMCs, Murine Splenocytes, or RAW 264.7 | Choose a cell type that endogenously expresses TLR7. |
| Seeding Density | 2 x 10^5 cells/well for PBMCs | Optimize for your specific cell type. |
| Compound Concentration | 10 nM - 30 µM | A broader range may be necessary for primary cells. |
| Incubation Time | 18-24 hours for TNF-α, IL-6; 24-48 hours for IFN-α | Time-course experiments are recommended for initial characterization. |
| Positive Control | R848 (1-5 µg/mL) or LPS (100 ng/mL) for TLR4 | Ensure the cells are responsive to known stimuli. |
Cell Viability/Proliferation Assay
It is essential to assess the cytotoxic potential of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol to ensure that the observed immunomodulatory effects are not due to off-target toxicity. Standard colorimetric assays such as MTT or resazurin-based assays (e.g., alamarBlue) are suitable for this purpose.
Detailed Protocol:
-
Cell Seeding: Seed the same cell type used for the functional assays (e.g., PBMCs or reporter cells) in a 96-well plate at the same density.
-
Compound Treatment: Treat the cells with the same concentration range of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol used in the functional assays.
-
Incubation: Incubate for the same duration as the longest functional assay (e.g., 48 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT, resazurin) and incubate according to the manufacturer's instructions.
-
Measurement: Read the absorbance or fluorescence on a plate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Trustworthiness and Self-Validating Systems
To ensure the integrity of your results, each experiment should be designed as a self-validating system:
-
Positive Controls: The inclusion of a well-characterized TLR7 agonist like R848 confirms that the cellular system is responsive and the assay is performing as expected.
-
Negative/Vehicle Controls: A vehicle control (DMSO) is critical to account for any effects of the solvent on cell viability and function.
-
Dose-Response Analysis: Characterizing the activity of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol over a range of concentrations allows for the determination of its potency (EC50) and helps to identify potential dose-limiting toxicities.
-
Orthogonal Assays: Correlating the results from multiple assays (e.g., NF-κB activation and cytokine production) provides stronger evidence for the compound's mechanism of action.
By adhering to these principles, you can generate a robust and reliable dataset to characterize the bioactivity of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol.
References
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Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology. ACS Med. Chem. Lett. URL: [Link]
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TLR7-selective agonist shows potent cytokine induction in vitro and in vivo. BioWorld. URL: [Link]
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Biological characterization of a novel class of toll-like receptor 7 agonists designed to have reduced systemic activity. Br. J. Pharmacol. URL: [Link]
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Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells. Bioconjug. Chem. URL: [Link]
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The EC50 values of the IRF3 and NF-κB pathways in the THP-1 Dual cell line treated with free or liposomal ADU-S100. ResearchGate. URL: [Link]
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Synthesis and Immunological Characterization of Toll-Like Receptor 7 Agonistic Conjugates. Bioconjug. Chem. URL: [Link]
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A TLR7 Agonist Conjugated to a Nanofibrous Peptide Hydrogel as a Potent Vaccine Adjuvant. bioRxiv. URL: [Link]
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A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models. J. Immunother. Cancer. URL: [Link]
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Evaluation of TLR7-agonists as payloads for immune-stimulating antibody conjugates. Zymeworks. URL: [Link]
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A Single And Multiple Ascending Dose Study Of Toll-like Receptor 7 (TLR 7) Agonist (Ro7020531) In Chinese Healthy Volunteers. Clin. Transl. Sci. URL: [Link]
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2-(6-Aminopurin-9-yl)ethanol. PubChem. URL: [Link]
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Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. J. Mex. Chem. Soc. URL: [Link]
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Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Trop. J. Pharm. Res. URL: [Link]
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2-({6-[(4-methylphenyl)amino]-9-(propan-2-yl)-9H-purin-2-yl}amino)ethanol. PubChem. URL: [Link]
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Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. ResearchGate. URL: [Link]
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Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biol. Pharm. Bull. URL: [Link]
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TLR7/NF-kB Leeporter™ Luciferase Reporter-HEK293 Cell Line. Abeomics. URL: [Link]
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Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Int. J. Mol. Sci. URL: [Link]
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2-(1H-Purin-6-ylamino)ethanol. PubChem. URL: [Link]
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Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank. URL: [Link]
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Application Notes & Protocols for In Vivo Administration of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol
2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol is a synthetic purine analog. Its chemical structure consists of an adenine core modified with an ethanol-thiol linker at the 8th position. Purine analogs are a cornerstone in therapeutic research, particularly in oncology and immunology, due to their ability to act as antimetabolites.[1][2] These molecules mimic endogenous purines (adenine and guanine), which are essential building blocks for DNA and RNA synthesis. By interfering with these fundamental cellular processes, purine analogs can selectively target rapidly proliferating cells, such as cancer cells.[1]
The structural characteristics of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol suggest it may function as an antimetabolite, though its specific cellular targets and mechanism of action require empirical validation. This guide provides the necessary protocols to begin characterizing its in vivo properties, starting with the critical step of determining a safe and effective dosage range.
Hypothesized Mechanism of Action
As a purine analog, 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol is likely to exert its biological effects by interfering with nucleic acid synthesis and other metabolic pathways dependent on purine nucleotides.[1][2] The proposed mechanism involves several steps:
-
Cellular Uptake: The compound is transported into the cell.
-
Metabolic Activation: It may be enzymatically converted into a fraudulent nucleotide analog. For many purine analogs, this activation is a prerequisite for their cytotoxic activity.[3]
-
Inhibition of Key Enzymes: The activated form can inhibit crucial enzymes involved in the de novo purine biosynthesis pathway.[3]
-
Incorporation into Nucleic Acids: The analog may be incorporated into DNA and/or RNA, leading to chain termination, replication errors, and ultimately, cell cycle arrest and apoptosis.[4]
Caption: Hypothesized mechanism of action for a novel purine analog.
Ethical Considerations in Animal Research
All in vivo experiments must be conducted with the highest ethical standards and in compliance with institutional and national regulations. An approved protocol from an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board is mandatory before commencing any study.[5][6][7] The core principles of the "3Rs" should be rigorously applied:[8][9]
-
Replacement: Use non-animal methods (e.g., in vitro assays, in silico modeling) whenever possible to achieve the scientific objective.
-
Reduction: Design experiments to use the minimum number of animals necessary to obtain statistically significant and reproducible results.
-
Refinement: Optimize experimental procedures to minimize pain, suffering, and distress to the animals. This includes using appropriate anesthesia, analgesia, and establishing humane endpoints.[7]
Preparation of Dosing Solutions
The formulation of a compound for in vivo administration is critical for ensuring accurate dosing and bioavailability. Purine analogs can exhibit limited aqueous solubility.[3] Therefore, careful selection of a vehicle is paramount.
Protocol 1: Vehicle Screening and Formulation
-
Solubility Testing (Small Scale): a. Weigh 1-2 mg of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol into several small vials. b. Add a small, measured volume (e.g., 100 µL) of a candidate vehicle to each vial. c. Vortex and/or sonicate the mixture to facilitate dissolution. d. Visually inspect for complete dissolution. If the compound dissolves, add more vehicle to determine the approximate solubility limit. e. Test a panel of vehicles, starting with the mildest options.
-
Vehicle Selection: Choose a vehicle that completely dissolves the compound at the highest required concentration and is well-tolerated by the animal model.
| Vehicle | Composition | Properties & Considerations | Common Administration Routes |
| Saline | 0.9% NaCl in sterile water | Ideal for water-soluble compounds. Isotonic and non-toxic. | IV, IP, SC, PO |
| PBS | Phosphate-Buffered Saline | Isotonic and buffered. Suitable for water-soluble compounds. | IV, IP, SC, PO |
| 5% DMSO / 95% Saline | 5% Dimethyl sulfoxide | DMSO is a powerful solvent but can be toxic at higher concentrations. Use the lowest effective percentage. | IP, SC (IV use requires caution) |
| 10% Solutol HS 15 / 90% Saline | 10% Kolliphor® HS 15 | A non-ionic solubilizer. Can cause hypersensitivity reactions in some cases. | IV, IP |
| 5% Tween® 80 / 95% Saline | 5% Polysorbate 80 | A common surfactant used to increase solubility. | IP, PO |
| Carboxymethylcellulose (CMC) | 0.5% - 1% CMC in sterile water | Forms a suspension for poorly soluble compounds. Requires continuous mixing during administration. | PO |
-
Sterile Preparation of Dosing Solution: a. Aseptically weigh the required amount of the compound in a sterile container. b. Add the chosen vehicle to achieve the desired final concentration. c. Mix thoroughly until the compound is completely dissolved or uniformly suspended. d. For solutions (not suspensions), sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial. e. Store the solution as per its stability profile (e.g., at 4°C, protected from light). Prepare fresh if stability is unknown.
In Vivo Dosage Determination: A Phased Approach
A phased approach is essential for safely and effectively determining the optimal in vivo dose of a novel compound.[10][11]
Phase 1: Dose-Range Finding (Acute Toxicity) Study
The primary goal of this phase is to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity or mortality.[11][12]
Caption: Workflow for a Dose-Range Finding (MTD) study.
Protocol 2: Dose-Range Finding Study
-
Animal Model: Select a common inbred mouse strain (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old, of a single sex to reduce variability.
-
Group Allocation: Randomly assign 3-5 mice per group.
-
Dose Level Selection:
-
Vehicle Control Group: Receives the vehicle only.
-
Dose-Escalation Groups: Start with a low dose. If in vitro data (e.g., IC50) is available, this can inform the starting dose. Lacking prior data, a conservative starting point (e.g., 10 mg/kg) is advisable. Subsequent doses should be escalated by a factor of 2-3 (e.g., 10, 30, 100 mg/kg).
-
-
Administration: Administer a single dose of the compound or vehicle via the intended route of administration (e.g., intraperitoneal (IP), oral gavage (PO), intravenous (IV)).
-
Monitoring and Data Collection:
-
Observe animals continuously for the first few hours post-dosing, then at least twice daily for 7 to 14 days.
-
Record clinical signs of toxicity.
-
Measure body weight daily. A weight loss of >20% is often considered a humane endpoint.
-
At the end of the study, a gross necropsy and histopathological analysis of major organs can provide additional toxicity information.
-
| Parameter | Observation Details |
| General Appearance | Hunched posture, ruffled fur, lethargy, dehydration. |
| Behavioral Changes | Reduced activity, ataxia, tremors, circling. |
| Physiological Signs | Changes in breathing rate, diarrhea, excessive grooming. |
| Body Weight | Daily measurement; calculate percent change from baseline. |
| Mortality | Record time of death if applicable. |
Phase 2: Efficacy Study
Once the MTD is established, efficacy studies can be designed using doses below this threshold.[11]
Caption: Workflow for a typical in vivo efficacy study.
Protocol 3: Efficacy Study in a Xenograft Model
-
Animal Model: Use an appropriate model for the disease of interest (e.g., immunodeficient mice with subcutaneously implanted human cancer cells).
-
Group Allocation: Once tumors reach a palpable size (e.g., 100 mm³), randomly assign animals to treatment groups (typically 8-10 mice per group).
-
Dose Level Selection:
-
Vehicle Control Group.
-
Positive Control Group: A known effective drug, if available.
-
Test Compound Groups: At least three dose levels, selected based on the MTD (e.g., 75%, 50%, and 25% of the MTD).
-
-
Administration: Administer the compound according to a defined schedule (e.g., daily, twice daily, every other day) for a specified duration (e.g., 21 days).
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Width² x Length) / 2).
-
Measure body weight 2-3 times per week as an indicator of toxicity.
-
At the study endpoint, excise and weigh tumors.
-
Collect blood and/or tissue samples for pharmacokinetic (PK) and pharmacodynamic (PD) analysis.
-
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Precipitation of compound in dosing solution | Poor solubility; incorrect vehicle. | Re-evaluate vehicle selection. Consider creating a suspension with a vehicle like CMC. Use sonication to aid dissolution. |
| No observable effect, even at high doses | Poor bioavailability; rapid metabolism; compound inactivity in the model. | Consider an alternative administration route (e.g., IV instead of PO). Conduct PK studies to measure drug exposure. Re-evaluate the in vitro rationale for the study. |
| Significant weight loss or toxicity at all doses | Compound is highly toxic; MTD was overestimated. | Reduce the dose levels significantly. Implement a less frequent dosing schedule (e.g., every other day). Ensure proper hydration and nutrition support for the animals. |
| High variability in efficacy data | Inconsistent dosing technique; uneven tumor growth; insufficient group size. | Ensure all personnel are proficient in the administration technique. Increase the number of animals per group to improve statistical power. |
References
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Enago Academy. (2017). Animal Studies: Important Ethical Considerations You Need to Know. [Link]
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ichorbio. (2022). Navigating the Ethics of In Vivo Research: Science vs. Welfare. [Link]
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Tanimowo, O. F., & Monsi, B. B. (2022). Ethical considerations regarding animal experimentation. [Link]
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Jo, A. R., et al. (2022). Considerations for experimental animal ethics in the research planning and evaluation process. Kosin Medical Journal. [Link]
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Velasco-Bolom, J. L., et al. (2022). Ethical Considerations in Animal Research: The Principle of 3R's. SciELO México. [Link]
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National Center for Biotechnology Information. Purine Analogs - Holland-Frei Cancer Medicine. [Link]
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Wikipedia. Dose-ranging study. [Link]
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NIST. Ethanol, 2-[(6-amino-9h-purin-2-yl)thio]-. [Link]
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Wang, Y., et al. (2015). Determination of maximum tolerated dose and toxicity of Inauhzin in mice. [Link]
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PubChem. 2-(6-Aminopurin-9-yl)ethanol. [Link]
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Pierré, A., et al. (1996). New purines and purine analogs as modulators of multidrug resistance. Journal of Medicinal Chemistry. [Link]
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National Institutes of Health. Design and Synthesis of Novel Purine Analogues as Potential IL‐1β Inhibitors Targeting Vascular Inflammation. [Link]
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van der Velden, V. H. J., et al. (2024). Dose selection of novel anticancer drugs: exposing the gap between selected and required doses. The Lancet Oncology. [Link]
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National Institutes of Health. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. [Link]
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National Center for Biotechnology Information. Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. [Link]
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National Center for Biotechnology Information. Purine Analogues - LiverTox. [Link]
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PubChem. 2-({6-[(4-methylphenyl)amino]-9-(propan-2-yl)-9H-purin-2-yl}amino)ethanol. [Link]
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Taylor & Francis Online. Purine analogues – Knowledge and References. [Link]
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Morisaki, T. (2003). [Animal models for abnormal purine metabolism]. [Link]
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PubChem. 2-[6-amino-9-[(2R,3R,4S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]sulfanyl-N-[2-(3-bromophenyl)ethyl]acetamide. [Link]
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Application Note & Protocol: Preclinical Evaluation of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol for Antithyroid Activity
Abstract
This document provides a detailed framework for the comprehensive investigation of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol as a potential antithyroid agent. It is intended for researchers, scientists, and professionals in the field of drug development. The enclosed protocols offer a systematic approach to evaluating the compound's efficacy, from initial in vitro screening of its mechanism of action to in vivo assessment of its physiological effects. This guide emphasizes the scientific rationale behind the experimental design to ensure robust and reliable data generation.
Introduction: A Rationale for Investigation
Hyperthyroidism, a condition resulting from the overproduction of thyroid hormones, is primarily managed by antithyroid drugs that have been in use for over half a century.[1][2] These drugs, predominantly thionamides like propylthiouracil (PTU) and methimazole (MMI), function by inhibiting thyroid hormone synthesis.[1][2][3] Their principal mechanism of action is the interference with thyroid peroxidase (TPO), a critical enzyme that facilitates the iodination of tyrosine residues in thyroglobulin—a fundamental step in the creation of thyroxine (T4) and triiodothyronine (T3).[1][2]
The purine derivative, 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, has been identified as a candidate for antithyroid activity studies. This interest is based on existing research demonstrating that some 8-substituted purine derivatives exhibit antithyroid properties.[4][5] Specifically, 6-Mercaptopurine (9H-purine-6-thiol) and its derivatives have been shown to inhibit thyroid activity.[6] The structural similarity of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol to these compounds suggests it may also possess antithyroid potential, warranting a thorough investigation.
In Vitro Assessment of Antithyroid Properties
The initial phase of evaluation will focus on in vitro assays to determine the direct effects of the test compound on key molecular targets involved in thyroid hormone synthesis.
Thyroid Peroxidase (TPO) Inhibition Assay
Scientific Rationale: TPO is the primary target for existing antithyroid drugs.[3][7] A direct inhibition of this enzyme by 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol would be a strong indicator of its potential as an antithyroid agent. This assay will quantify the compound's ability to inhibit TPO-catalyzed reactions. A common method involves measuring the oxidation of a substrate like guaiacol or the more sensitive fluorogenic substrate, Amplex UltraRed.[8][9]
Detailed Protocol:
-
Reagent Preparation:
-
TPO Enzyme Source: Utilize a whole-cell extract from a human cell line engineered to produce recombinant human TPO.[8]
-
Test Compound: Prepare a stock solution of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol in a suitable solvent such as DMSO.
-
Substrate: Use Amplex™ UltraRed (AUR) as the fluorogenic substrate.[8]
-
Hydrogen Peroxide (H₂O₂): A fresh working solution is required to initiate the enzymatic reaction.[9]
-
Assay Buffer: A potassium phosphate buffer is typically used.[9][10]
-
Positive Control: Methimazole (MMI) or Propylthiouracil (PTU) should be used as a reference inhibitor.[9]
-
-
Assay Procedure (96-well plate format):
-
Add diluted test compound, positive control, or vehicle control to the wells of a black 96-well microplate.[9]
-
Add the TPO working solution to each well.[9]
-
Pre-incubate the plate for 15 minutes at room temperature to facilitate inhibitor-enzyme interaction.[9]
-
Prepare a reaction mixture containing Amplex® UltraRed and H₂O₂ in the assay buffer.[9]
-
Initiate the reaction by adding the reaction mixture to each well.[9]
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
-
Data Analysis:
Sodium-Iodide Symporter (NIS) Inhibition Assay
Scientific Rationale: The sodium-iodide symporter (NIS) is a transmembrane protein that actively transports iodide into thyroid follicular cells, a crucial first step in thyroid hormone synthesis.[11][12] Inhibition of NIS is another mechanism by which a compound can exert antithyroid effects.[7] This assay will determine if the test compound interferes with iodide uptake.
Detailed Protocol:
-
Cell Culture:
-
Assay Procedure:
-
Plate FRTL-5 cells and allow them to adhere.
-
Incubate the cells with various concentrations of the test compound or a known NIS inhibitor (e.g., sodium perchlorate) as a positive control.[11]
-
Determine cellular iodide accumulation. This can be done using a radioactive iodide uptake (RAIU) assay[12] or a nonradioactive spectrophotometric method based on the Sandell-Kolthoff reaction.[11][13][14]
-
-
Data Analysis:
-
Quantify iodide uptake relative to the control group.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value for NIS inhibition.
-
In Vitro Experimental Workflow Diagram
Caption: Workflow for the in vitro assessment of antithyroid activity.
In Vivo Evaluation of Antithyroid Efficacy
Promising in vitro results should be followed by in vivo studies to confirm the antithyroid activity in a physiological system.
Thyroxine-Induced Hyperthyroidism Model in Rats
Scientific Rationale: This model is used to assess the ability of a test compound to counteract an induced state of hyperthyroidism.[15] It provides a direct measure of the compound's efficacy in lowering elevated thyroid hormone levels.
Detailed Protocol:
-
Animal Model and Induction of Hyperthyroidism:
-
Experimental Groups and Dosing:
-
Group 1: Euthyroid control (no thyroxine, vehicle only).
-
Group 2: Hyperthyroid control (thyroxine induction, vehicle only).
-
Group 3: Positive control (thyroxine induction, PTU at a specified dose, e.g., 10 mg/kg).[15]
-
Groups 4-6: Test compound groups (thyroxine induction, three different dose levels of the test compound). A daily dose of 20mg/kg administered via intraperitoneal injection for 15 days has been used for similar purine derivatives.[4][5]
-
-
Monitoring and Sample Collection:
-
Administer treatments for a defined period (e.g., 15 days).[4]
-
At the end of the study, collect blood samples for hormonal analysis.
-
Euthanize the animals and collect thyroid glands for histological examination.
-
-
Hormonal and Histological Analysis:
-
Measure serum T3 and T4 levels using radioimmunoassay or ELISA.[4][17]
-
Measure serum Thyroid Stimulating Hormone (TSH) levels by ELISA to assess the pituitary feedback loop.[4][17]
-
Conduct a histological study of the thyroid tissue to observe any cellular changes, such as alterations in the follicular epithelium and colloid depletion.[4]
-
Anticipated Data Summary
| Treatment Group | Serum T4 (ng/dL) | Serum T3 (ng/dL) | Serum TSH (µIU/mL) | Histological Observations |
| Euthyroid Control | Baseline | Baseline | Baseline | Normal |
| Hyperthyroid Control | Elevated | Elevated | Suppressed | Inactive Follicles |
| Positive Control (PTU) | Reduced | Reduced | Increased | Follicular Hyperplasia |
| Test Compound (Low Dose) | TBD | TBD | TBD | TBD |
| Test Compound (Mid Dose) | TBD | TBD | TBD | TBD |
| Test Compound (High Dose) | TBD | TBD | TBD | TBD |
Hypothesized Mechanism of Action Diagram
Caption: Potential inhibitory targets of the test compound in the thyroid gland.
Conclusion and Future Perspectives
The protocols outlined in this application note provide a robust framework for the initial preclinical evaluation of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol for antithyroid activity. The in vitro assays will elucidate the compound's mechanism of action, while the in vivo studies will determine its physiological efficacy. Positive outcomes from these studies would justify further investigation, including detailed toxicological profiling, pharmacokinetic studies, and optimization of the chemical structure to enhance potency and reduce potential side effects.
References
-
Cooper, D. S. (2005). Antithyroid Drugs. New England Journal of Medicine, 352(9), 905–917. [Link]
-
University of Louisville. (2005). Antithyroid Drugs. [Link]
-
Wikipedia. (n.d.). Antithyroid agent. [Link]
-
Mondal, S., & Mugesh, G. (2013). Antithyroid Drugs and Their Analogues: Synthesis, Structure, and Mechanism of Action. Accounts of Chemical Research, 46(11), 2706–2717. [Link]
-
Fatima, I., Munawar, M. A., & Tasneem, A. (2019). Synthesis and Antithyroid Activity of Some 8-Substituted Purine Derivatives. Journal of the Mexican Chemical Society, 57(3), 195-201. [Link]
-
Fant, K. (2023). Standard Operating Procedure for thyroperoxidase activity assay with Amplex UltraRed (AUR-TPO) version 2.0. European Commission, Ispra. [Link]
-
Concept Life Sciences. (n.d.). Sodium/Iodide symporter (NIS) assay. [Link]
-
Fatima, I., Munawar, M. A., & Tasneem, A. (2013). Synthesis and Antithyroid Activity of Some 8-Substituted Purine Derivatives. SciELO México. [Link]
-
Fatima, I., Munawar, M. A., & Tasneem, A. (2013). Synthesis and Antithyroid Activity of Some 8-Substituted Purine Derivatives. SciELO México. [Link]
-
Hassan, I., El-Masri, H., Ford, J., Brennan, A., Handa, S., Friedman, K., & Gilbert, M. (2020). Extrapolating In Vitro and Ex Vivo Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. Toxicological Sciences, 173(2), 280–292. [Link]
-
Waltz, F., Pillette, L., & Ambroise, Y. (2010). A nonradioactive iodide uptake assay for sodium iodide symporter function. Analytical Biochemistry, 396(1), 91–95. [Link]
-
Waltz, F., Pillette, L., & Ambroise, Y. (2010). A nonradioactive iodide uptake assay for sodium iodide symporter function. ResearchGate. [Link]
-
Hallinger, D. R., Murr, A. S., Buckalew, A. R., Simmons, S. O., & Gilbert, M. E. (2018). Evaluation of potential sodium-iodide symporter (NIS) inhibitors using a secondary Fischer rat thyroid follicular cell (FRTL-5) radioactive iodide uptake (RAIU) assay. Toxicology in Vitro, 52, 24–33. [Link]
-
Al-Salahi, R., Abuelizz, H. A., Ghabbour, H. A., Al-Agamy, M. H., & Marzouk, M. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2913. [Link]
-
Fatima, I., Munawar, M. A., Khan, M. A., Tasneem, A., Fatima, T., & Adil, M. R. (2012). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Journal of the Mexican Chemical Society, 56(2), 159-165. [Link]
-
Fatima, I., Munawar, M. A., Khan, M. A., Tasneem, A., Fatima, T., & Adil, M. R. (2012). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. SciELO México. [Link]
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- 2. louisville.edu [louisville.edu]
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- 4. Synthesis and Antithyroid Activity of Some 8-Substituted Purine Derivatives | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 5. Synthesis and Antithyroid Activity of Some 8-Substituted Purine Derivatives [scielo.org.mx]
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- 13. A nonradioactive iodide uptake assay for sodium iodide symporter function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents [mdpi.com]
- 16. Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents [scielo.org.mx]
- 17. Synthesis and Antithyroid Activity of Some 8-Substituted Purine Derivatives [scielo.org.mx]
"2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol" in antiplatelet aggregation assays
Application Note & Protocol
Topic: Evaluating the Antiplatelet Potential of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol using In Vitro Platelet Aggregation Assays
Audience: Researchers, scientists, and drug development professionals in hematology, pharmacology, and cardiovascular medicine.
Introduction: The Pursuit of Novel Antiplatelet Therapies
Platelet aggregation is a physiological process critical for hemostasis. However, its uncontrolled activation can lead to pathological thrombosis, underlying severe cardiovascular events such as myocardial infarction and stroke[1]. Consequently, antiplatelet agents are a cornerstone of cardiovascular disease management[2][3]. The purinergic signaling pathway, particularly the platelet P2Y12 receptor for adenosine diphosphate (ADP), represents a primary target for many clinically successful antiplatelet drugs, including clopidogrel and ticagrelor[4][5][6].
This document provides a detailed technical guide for the in vitro evaluation of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol , a novel purine derivative, as a potential antiplatelet agent. As a structural analog of adenosine, this compound presents an intriguing candidate for modulating platelet function. Its activity will be assessed using Light Transmission Aggregometry (LTA), the gold-standard method for analyzing platelet aggregation[7]. This guide will explain the hypothetical mechanisms of action, provide a step-by-step experimental protocol, and detail data analysis and interpretation.
Scientific Background: Targeting Purinergic Pathways in Platelets
Platelet activation is a complex process involving multiple signaling pathways. Purinergic signaling, mediated by adenosine and its nucleotide derivatives, plays a dual role in this process.
-
ADP-Mediated Activation (Pro-thrombotic): ADP, released from dense granules of activated platelets, is a potent agonist that amplifies the aggregation response. It binds to two G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12[8].
-
P2Y1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium (Ca2+), inducing platelet shape change and initiating a transient aggregation[4].
-
P2Y12 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the phosphorylation of key proteins like Vasodilator-Stimulated Phosphoprotein (VASP), culminating in the stabilization and amplification of platelet aggregation[4][9]. The P2Y12 receptor is the primary target of major antiplatelet drugs[3][6].
-
-
Adenosine-Mediated Inhibition (Anti-thrombotic): Adenosine, produced from the breakdown of ADP, acts as an inhibitor of platelet function[8].
-
A2A and A2B Receptors: Platelets express A2A and A2B adenosine receptors, which are coupled to Gs proteins[10][11]. Activation of these receptors stimulates adenylyl cyclase, increasing intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates various substrates to inhibit Ca2+ mobilization and ultimately block platelet activation and aggregation[11][12].
-
Given its structure, 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol is hypothesized to interfere with these pathways, potentially acting as a P2Y12 receptor antagonist or an A2A/A2B receptor agonist. The following protocol is designed to test this hypothesis.
Hypothesized Signaling Pathways
Caption: Hypothesized mechanisms of the test compound on platelet purinergic signaling pathways.
Experimental Protocol: Light Transmission Aggregometry (LTA)
LTA is considered the benchmark for assessing platelet function. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist[7].
Materials and Reagents
-
Test Compound: 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, dissolved in an appropriate vehicle (e.g., DMSO or saline).
-
Anticoagulant: 3.2% Sodium Citrate.
-
Platelet Agonist: Adenosine Diphosphate (ADP), stock solution prepared in saline.
-
Vehicle Control: Same solvent used to dissolve the test compound.
-
Positive Control: A known antiplatelet agent (e.g., Ticagrelor or Clopidogrel active metabolite).
-
Equipment:
-
Light Transmission Aggregometer (e.g., PAP-8E from Bio/Data Corporation)[13].
-
Calibrated pipettes.
-
Aggregometer cuvettes with stir bars.
-
Clinical centrifuge.
-
Water bath or incubator at 37°C.
-
Preparation of Platelet-Rich and Platelet-Poor Plasma
-
Blood Collection: Draw whole blood from healthy, consenting human donors who have not taken any antiplatelet medication for at least 14 days. Collect blood into vacutainer tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate)[14]. Use a large gauge needle to minimize platelet activation during phlebotomy[7].
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature with the brake off[13][14]. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells, and the supernatant platelet-rich plasma (PRP) on top.
-
PRP Collection: Carefully aspirate the upper PRP layer using a plastic pipette and transfer it to a separate polypropylene tube. Keep the PRP at room temperature.
-
PPP Preparation: To obtain platelet-poor plasma (PPP), re-centrifuge the remaining blood at a high speed (e.g., 2000-2500 x g) for 15-20 minutes[13][15]. The resulting supernatant is PPP.
-
Platelet Count Adjustment (Optional but Recommended): For consistency, the platelet count in the PRP can be adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.
LTA Assay Procedure
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibration: Calibrate the instrument by setting 0% aggregation with a cuvette containing PRP and 100% aggregation with a cuvette containing PPP[13].
-
Sample Preparation:
-
Pipette the required volume of PRP (e.g., 225 µL) into an aggregometer cuvette containing a magnetic stir bar[13].
-
Place the cuvette into the incubation well of the aggregometer at 37°C.
-
-
Incubation with Test Compound:
-
Add a small volume (e.g., 2.5 µL) of the test compound at various concentrations (or its vehicle for the control) to the PRP.
-
Incubate for a defined period (e.g., 2-5 minutes) with stirring to allow the compound to interact with the platelets[7].
-
-
Initiation of Aggregation:
-
Move the cuvette to the reading well.
-
Add the ADP agonist (e.g., at a final concentration of 5-20 µM) to induce aggregation[15].
-
Immediately start recording the change in light transmission.
-
-
Data Recording: Record the aggregation tracing for a fixed duration, typically 5-6 minutes[13]. The output will be a curve showing the percentage of aggregation over time.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Light Transmission Aggregometry (LTA) assay.
Data Analysis and Interpretation
The primary output of the LTA is an aggregation curve. The key parameter to extract is the maximum aggregation percentage achieved within the recording time.
-
Calculate Percent Inhibition: The inhibitory effect of the test compound is determined by comparing the maximum aggregation in its presence to the maximum aggregation of the vehicle control.
% Inhibition = [ (Max Aggregation_Control - Max Aggregation_Compound) / Max Aggregation_Control ] * 100
-
Determine IC₅₀ Value: To quantify the potency of the compound, a dose-response curve is generated by plotting the % Inhibition against the logarithm of the compound's concentration. The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that produces 50% inhibition of platelet aggregation[1]. A lower IC₅₀ value indicates higher potency.
Sample Data Presentation
| Compound Concentration (µM) | Max Aggregation (%) (Mean ± SD, n=3) | % Inhibition |
| Vehicle Control (0 µM) | 85.2 ± 4.1 | 0% |
| 0.1 | 76.5 ± 3.8 | 10.2% |
| 1.0 | 55.1 ± 5.2 | 35.3% |
| 10.0 | 22.3 ± 2.9 | 73.8% |
| 100.0 | 8.1 ± 1.5 | 90.5% |
| Positive Control (e.g., 10 µM Ticagrelor) | 6.5 ± 1.1 | 92.4% |
From a dose-response curve plotted with this data, the IC₅₀ can be calculated using non-linear regression analysis.
Conclusion and Future Directions
This guide outlines a robust and validated protocol for the preliminary assessment of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol as a potential antiplatelet agent. A dose-dependent inhibition of ADP-induced platelet aggregation in the LTA assay would provide strong evidence for its antiplatelet activity.
Further studies would be necessary to elucidate the precise mechanism of action. This could involve:
-
Using other agonists (e.g., collagen, thrombin) to determine the specificity of the inhibitory effect[7].
-
Performing VASP phosphorylation assays to specifically investigate P2Y12 receptor pathway inhibition[4].
-
Measuring intracellular cAMP levels to test for A2A/A2B receptor agonism[12].
The successful execution of these protocols will provide critical insights into the therapeutic potential of this and other novel purine derivatives in the field of antithrombotic drug discovery.
References
-
Title: P2Y12 Antagonism | Arteriosclerosis, Thrombosis, and Vascular Biology Source: Arteriosclerosis, Thrombosis, and Vascular Biology URL: [Link]
-
Title: P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding Source: Frontiers in Cardiovascular Medicine URL: [Link]
-
Title: What are P2Y12 receptor antagonists and how do they work? Source: Patsnap Synapse URL: [Link]
-
Title: P2Y12 - Wikipedia Source: Wikipedia URL: [Link]
-
Title: P2y12 receptor antagonists Definition Source: Fiveable URL: [Link]
-
Title: Blood Platelet Adenosine Receptors as Potential Targets for Anti-Platelet Therapy Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Adenosine Receptor Agonists Increase the Inhibition of Platelet Function by P2Y12 Antagonists in a cAMP- and Calcium-Dependent Manner Source: MDPI URL: [Link]
-
Title: Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Monitoring Antiplatelet Aggregation In Vivo and In Vitro by Microtiter Plate Method Source: Preprints.org URL: [Link]
-
Title: Adenosine Receptor Agonists Exhibit Anti-Platelet Effects and the Potential to Overcome Resistance to P2Y12 Receptor Antagonists Source: MDPI URL: [Link]
-
Title: Anti-platelet therapy: ADP receptor antagonists Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Adenosine diphosphate receptor inhibitor - Wikipedia Source: Wikipedia URL: [Link]
-
Title: (PDF) Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro Source: ResearchGate URL: [Link]
-
Title: Inhibition of adenylate cyclase in human blood platelets by 9-substituted adenine derivatives. Source: Journal of Cyclic Nucleotide Research URL: [Link]
-
Title: Analysis of Platelet Aggregation by Light Transmission Aggregometry Source: NCBI Bookshelf URL: [Link]
-
Title: How to Perform a Platelet Aggregation Source: YouTube URL: [Link]
-
Title: Synthesis and Assessment of Antiplatelet and Antithrombotic Activity of 4-Amino-Substituted 5-Oxoproline Amides and Peptides Source: MDPI URL: [Link]
-
Title: Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives Source: PMC - National Center for Biotechnology Information URL: [Link]
Sources
- 1. Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding [frontiersin.org]
- 3. fiveable.me [fiveable.me]
- 4. ahajournals.org [ahajournals.org]
- 5. What are P2Y12 receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. P2Y12 - Wikipedia [en.wikipedia.org]
- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-platelet therapy: ADP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine diphosphate receptor inhibitor - Wikipedia [en.wikipedia.org]
- 10. Blood Platelet Adenosine Receptors as Potential Targets for Anti-Platelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: A Systematic Approach to the Development and Validation of a Reversed-Phase HPLC Method for 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol
Abstract
This document provides a comprehensive guide for the development and validation of a robust analytical method for 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol using High-Performance Liquid Chromatography (HPLC). The protocol is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and drug development sectors. We detail a systematic, phase-appropriate strategy, beginning with initial method scouting and progressing through optimization to full validation in accordance with International Council for Harmonisation (ICH) guidelines. The causality behind each experimental choice is explained to provide a deeper understanding of the chromatographic principles at play.
Introduction and Analyte Characterization
2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol is a purine derivative of significant interest. Its structure comprises a polar purine core, a primary amine, a thioether linkage, and a terminal hydroxyl group. Accurate quantification of this molecule is critical for purity assessment, stability studies, and pharmacokinetic analysis.
Analyte Properties:
-
Molecular Formula: C₇H₉N₅OS
-
Molecular Weight: 211.24 g/mol [1]
-
Structure: Features multiple hydrogen bond donors and acceptors, suggesting high polarity. The purine ring system and the primary amine are ionizable.
-
Chromatographic Challenge: The high polarity and ionizable nature of the analyte necessitate careful control over mobile phase pH to achieve good peak shape and reproducible retention.
Given these properties, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice. RP-HPLC separates molecules based on their hydrophobicity, making it ideal for polar compounds when using aqueous mobile phases.[2][3]
Strategic HPLC Method Development Workflow
A successful HPLC method is not developed by chance but through a logical and systematic process. The workflow described here is designed to efficiently identify optimal separation conditions and prove the method is fit for its intended purpose.
Figure 2: Interplay of key parameters during HPLC method optimization.
Step-by-Step Procedure:
-
Gradient to Isocratic Conversion (if applicable): If the scouting gradient was shallow around the elution point, an isocratic method can provide better reproducibility. Start with an isocratic hold at 5-10% lower organic content than the elution point from the gradient run (e.g., 30-35% ACN).
-
Fine-Tuning Mobile Phase Composition: Adjust the percentage of ACN in 2% increments to achieve a retention time between 3 and 10 minutes.
-
Optimizing Column Temperature: Analyze the sample at different temperatures (e.g., 25 °C, 30 °C, 35 °C, 40 °C). Higher temperatures decrease mobile phase viscosity (reducing backpressure) and can improve peak efficiency, though they may also decrease retention. [4]Select the temperature that provides the best balance of peak shape and stability.
-
Final Adjustments: Once the separation is optimized, the flow rate can be increased to shorten the run time, provided that system backpressure limits are not exceeded and resolution is maintained.
Protocol 3: Method Validation (per ICH Q2(R1))
Validation demonstrates that the analytical procedure is suitable for its intended purpose. [5][6]The following parameters should be assessed for a quantitative impurity or assay method.
Step-by-Step Procedure:
-
Specificity:
-
Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample spiked with known related substances or degradation products.
-
Acceptance Criteria: The analyte peak should be free of interference from other components at its retention time.
-
-
Linearity:
-
Prepare at least five concentrations of the reference standard across the expected range (e.g., 50% to 150% of the target concentration).
-
Perform triplicate injections for each concentration.
-
Plot a calibration curve of peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.
-
-
Accuracy (Recovery):
-
Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay): Perform six replicate injections of the reference standard at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.
-
-
Robustness:
-
Intentionally make small, deliberate variations to the method parameters.
-
Examples: pH (± 0.2 units), column temperature (± 5 °C), mobile phase composition (± 2% absolute).
-
Acceptance Criteria: The system suitability criteria (see below) must still be met under all varied conditions.
-
System Suitability and Data Presentation
Before any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately. [2][7] System Suitability Test (SST):
-
Perform five or six replicate injections of the reference standard.
-
Calculate the key performance indicators.
Table 1: Example Final Method Parameters and System Suitability Criteria
| Parameter | Optimized Condition | System Suitability Limit |
| Column | C18, 100 mm x 4.6 mm, 2.7 µm | N/A |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | N/A |
| Mobile Phase B | Acetonitrile | N/A |
| Mode | Isocratic: 70% A / 30% B | N/A |
| Flow Rate | 1.0 mL/min | N/A |
| Column Temp. | 35 °C | N/A |
| Detection | UV at 262 nm | N/A |
| Injection Vol. | 5 µL | N/A |
| Tailing Factor | N/A | ≤ 1.5 |
| Theoretical Plates | N/A | ≥ 2000 |
| %RSD of Peak Area | N/A | ≤ 1.0% (for n=5) |
| %RSD of Ret. Time | N/A | ≤ 1.0% (for n=5) |
Table 2: Example Linearity Validation Data
| Level | Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 5.0 | 51050 |
| 2 | 10.0 | 102500 |
| 3 | 20.0 | 204800 |
| 4 | 40.0 | 409900 |
| 5 | 60.0 | 614500 |
| Result | Correlation Coefficient (R²) | 0.9998 |
Conclusion
This application note presents a detailed and logical protocol for developing a robust, specific, and accurate RP-HPLC method for the analysis of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol. By following a systematic approach that begins with analyte characterization and moves through scouting, optimization, and full validation, scientists can establish a reliable method fit for its intended purpose in a regulated environment. The principles and steps outlined herein are grounded in established chromatographic theory and regulatory expectations, ensuring the generation of high-quality, defensible analytical data.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY (Pre-2022 Version for historical context). [Link]
-
DSDP Analytics. USP <621> Chromatography Overview. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
LCGC International. Are You Sure You Understand USP <621>? [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures (PDF Version). [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
YMC CO., LTD. Guides for method development. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
ZirChrom. Method Development Guide - HPLC. [Link]
-
Markelj, J., Zupančič, T., & Pihlar, B. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, 63(1), 8–17. [Link]
-
Makkar, H. P., & Becker, K. (1999). Technical note: A new high-performance liquid chromatography purine assay for quantifying microbial flow. Journal of animal science, 77(12), 3183–3189. [Link]
-
Waters Corporation. Method Development Considerations for Reversed-Phase Protein Separations. [Link]
-
Roy, L., et al. (2013). Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements. ResearchGate. [Link]
-
Roy, L., et al. (2013). Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements. Food and Nutrition Sciences, 4(12), 1255-1259. [Link]
-
PubChem. 2-(6-Aminopurin-9-yl)ethanol. [Link]
-
PubChem. 2-({6-[(4-methylphenyl)amino]-9-(propan-2-yl)-9H-purin-2-yl}amino)ethanol. [Link]
-
Roy, L., et al. (2013). Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements. SCIRP. [Link]
-
NIST WebBook. Ethanol, 2-[(6-amino-9h-purin-2-yl)thio]-. [Link]
-
PubChem. 2-(1H-Purin-6-ylamino)ethanol. [Link]
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Troubleshooting & Optimization
"2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol" stability in different solvents
Technical Support Center: 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol
Prepared by: Senior Application Scientist, Advanced Biochemicals Division
Document ID: TSS-AP8T-2026-01
Topic: Stability of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol in Different Solvents
Introduction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol. Specific, long-term stability data for this exact molecule is not extensively published. Therefore, this document synthesizes information based on the well-established chemistry of the 8-thio-purine scaffold, related thiopurine drugs, and principles of pharmaceutical stress testing.[1][2][3] The guidance herein is designed to empower you to proactively address stability challenges and interpret unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical instability of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol I should be aware of?
The most significant point of instability for this compound is the thioether (-S-) linkage at the C8 position of the purine ring. Thioethers are susceptible to oxidation, which can occur under ambient laboratory conditions. The sulfur atom can be oxidized to form a sulfoxide and subsequently a sulfone. This transformation alters the molecule's polarity, size, and electronic properties, which will almost certainly impact its biological activity and analytical profile.
Q2: What are the ideal general storage conditions for a stock solution of this compound?
To minimize degradation, stock solutions should be stored with the following principles in mind:
-
Low Temperature: Store aliquots at -20°C or, preferably, -80°C for long-term stability.[4] Studies on related thiopurine metabolites have shown significant degradation over a week even at 4°C.[4]
-
Exclusion of Light: Protect solutions from light by using amber vials or by wrapping vials in aluminum foil. Photolytic degradation is a common stress factor for complex organic molecules.[5]
-
Inert Atmosphere: For maximum stability, especially in protic solvents, overlay the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and minimizes oxidation.
-
Aprotic Solvent: Whenever possible, use a dry, aprotic solvent like anhydrous DMSO for the primary stock solution.
Q3: Are there any solvents I should avoid for long-term storage?
Aqueous buffers, particularly those with a neutral to alkaline pH, can facilitate oxidative and other degradative pathways. Protic solvents like ethanol and methanol are generally less ideal than DMSO for long-term storage but can be used for short-term experimental dilutions. It is critical to be aware that the stability in any aqueous medium is limited.[4]
Troubleshooting Guide
Q4: I dissolved the compound in PBS, but after a day at 4°C, my solution appears cloudy. What is happening?
This is likely due to one of two issues:
-
Limited Solubility: The compound may have limited thermodynamic solubility in your buffer. While it may dissolve initially with sonication or warming, it can crash out of solution upon cooling to equilibrium. The solubility of purine derivatives often decreases in aqueous solutions compared to organic solvents like DMSO.[6][7]
-
Degradation Product Precipitation: A degradant, such as an oxidized species, may be less soluble than the parent compound in your buffer, leading to precipitation over time.
Troubleshooting Steps:
-
Determine the compound's solubility limit in your buffer.
-
Prepare fresh solutions immediately before use.
-
Consider adding a small percentage of a co-solvent like DMSO or ethanol to your buffer to improve solubility, but verify that the co-solvent does not interfere with your assay.
Q5: My HPLC analysis of an aged solution shows a new, more polar peak appearing over time. What is this likely to be?
The appearance of a new, more polar peak (i.e., a peak with a shorter retention time on a reverse-phase HPLC column) is a classic indicator of oxidation. The primary degradation products would be the corresponding sulfoxide and sulfone, as illustrated below. These oxidized forms are significantly more polar than the parent thioether, leading to earlier elution from the column.
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO.
-
Sample Preparation: For each condition, dilute the stock solution to a final concentration of 100 µg/mL in the test buffer. Prepare five separate samples:
-
Control: Compound in buffer at room temperature.
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Thermal Stress: Place the sample in a 60°C incubator.
-
-
Incubation & Sampling: Take an aliquot from each sample at initial time (t=0) and subsequent time points (e.g., 2, 6, 24 hours).
-
Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively. The other reactions do not require quenching.
-
Analysis: Analyze all samples by a suitable reverse-phase HPLC-UV method. Monitor the peak area of the parent compound and look for the appearance of new peaks.
-
Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to t=0. Significant degradation is often considered to be a >10% loss of the parent peak area. This analysis will reveal if your compound is sensitive to pH, oxidation, or heat in your specific medium. [8]
Summary of Expected Stability
The following table provides a qualitative summary of the expected stability of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol based on the chemical properties of 8-thio-purine derivatives. Users should confirm these trends with their own studies.
| Solvent/Condition | Temperature | Light Exposure | Expected Stability | Primary Concern(s) |
| Anhydrous DMSO | -80°C | Dark | Good | Hygroscopic nature of DMSO; absorb water over time. |
| Anhydrous Ethanol | -20°C | Dark | Fair to Good | Potential for solvolysis over very long term. |
| Aqueous Buffer (pH < 6) | 4°C | Dark | Fair to Poor | Acid-catalyzed hydrolysis, although likely slow. |
| Aqueous Buffer (pH 7-8) | 4°C | Dark | Poor | Base-catalyzed hydrolysis and significantly increased rate of oxidation. [9] |
| Any Aqueous Buffer | RT | Ambient | Very Poor | Rapid oxidation and potential for photolytic degradation. [4] |
| Buffer + Oxidizing Agent | RT | Dark | Very Poor | Rapid and extensive oxidation of the thioether. |
References
- Thiopurine Pathway, Pharmacokinetics/Pharmacodynamics.ClinPGx.
- Forced Degradation Studies for Biopharmaceuticals.
- Thiopurine Pathway, Pharmacokinetics/Pharmacodynamics.ClinPGx.
- Forced Degradation Studies | ICH Stability Testing.BioPharmaSpec.
- Revisiting the Role of Thiopurines in Inflammatory Bowel Disease Through Pharmacogenomics and Use of Novel Methods for Therapeutic Drug Monitoring.PMC - NIH.
- Limited stability of thiopurine metabolites in blood samples: relevant in research and clinical practise.PubMed.
- The reaction between thiols and 8-azidoadenosine deriv
- Thiopurine drug metabolism pathway.Public Library of Science - Figshare.
- Thiopurine p
-
Forced Degradation Studies in Pharmaceutical Industry. YouTube. [Link]
-
FORCED DEGRADATION STUDY FOR ESTIMATION OF RELATED SUBSTANCES AND DEGRADANTS IN ALLOPURINOL TABLET AND ITS METHOD VALIDATION USI. Zenodo. [Link]
-
Ethanol, 2-[(6-amino-9h-purin-2-yl)thio]- the NIST WebBook. [Link]
-
2-(1H-Purin-6-ylamino)ethanol | C7H9N5O | CID 20684. PubChem. [Link]
-
2-(6-Aminopurin-9-yl)ethanol | C7H9N5O | CID 242652. PubChem. [Link]
-
Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]
-
Thiolated polymers: Stability of thiol moieties under different storage conditions. Journal of Drug Delivery Science and Technology. [Link]
-
Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. SciELO México. [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
-
2-({6-[(4-methylphenyl)amino]-9-(propan-2-yl)-9H-purin-2-yl}amino)ethanol. PubChem. [Link]
-
2-(2-AMINO-6-(BENZYLTHIO)-9H-PURIN-9-YL)ETHANOL. gsrs. [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
-
The reaction between thiols and 8-azidoadenosine derivatives. PubMed. [Link]
-
Methylthioadenosine and polyamine biosynthesis in a Saccharomyces cerevisiae meu1Δ mutant. ResearchGate. [Link]
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- 2. ClinPGx [clinpgx.org]
- 3. Revisiting the Role of Thiopurines in Inflammatory Bowel Disease Through Pharmacogenomics and Use of Novel Methods for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol Concentration
Introduction: This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the experimental concentration of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol. By integrating established biochemical principles with practical, field-tested methodologies, this document serves as a troubleshooting and experimental design hub. Our approach emphasizes scientific integrity, ensuring that every protocol is a self-validating system designed to yield reproducible and reliable data.
Part 1: Frequently Asked Questions (FAQs) & Compound Profile
This section addresses the most common initial queries regarding the compound's identity, mechanism, and handling.
Q1: What is 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol and what are its key properties?
A1: 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol is a purine derivative, structurally related to adenosine. It is also identified by its synonym, 8-Thio-adenosine-ethanol . Its core structure consists of an adenine base modified with a sulfanyl-ethanol group at the 8th position.
Key Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₉N₅OS | NIST[1] |
| Molecular Weight | 211.244 g/mol | NIST[1] |
| Physical Form | Solid (consult supplier datasheet) | General |
| Log Pow (n-octanol/water) | -2.3 (estimated for a related compound) | Sigma-Aldrich[2] |
This Log Pow value suggests high water solubility and indicates that bioaccumulation is not expected.[2]
Q2: What is the presumed mechanism of action for this compound?
A2: As a modified adenosine analog, 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol is expected to interact with components of the purinergic signaling pathway. The parent molecule, adenosine, is a critical signaling nucleoside that regulates a vast array of physiological processes by activating adenosine receptors (A1, A2A, A2B, A3). Furthermore, cellular responses to external stimuli like ethanol have been shown to be mediated through changes in extracellular adenosine concentration, often by inhibiting nucleoside transporters.[3][4][5]
The primary mechanism of this compound likely involves one or more of the following:
-
Adenosine Receptor Modulation: Acting as an agonist or antagonist at one or more of the adenosine receptor subtypes.
-
Inhibition of Adenosine Transport: Blocking nucleoside transporters (ENTs), leading to an increase in extracellular adenosine concentration.[4][6]
-
Metabolic Pathway Interference: Affecting enzymes involved in adenosine metabolism, such as adenosine kinase or adenosine deaminase.[4]
The specific effect must be determined empirically for your experimental system.
Q3: How should I properly handle, store, and prepare stock solutions of this compound?
A3: Proper handling and storage are critical for compound integrity and user safety.
Safety & Handling:
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[2] Work in a well-ventilated area or under a chemical fume hood.[2]
-
Hazard Profile: The compound may be harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin irritation and serious eye damage.[7] Consult the supplier-specific Safety Data Sheet (SDS) for complete hazard information.[2][8]
-
Hygiene: Wash hands and skin thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.[2]
Storage & Stability:
-
Storage Conditions: Store the solid compound in a tightly closed container in a dry, well-ventilated place. Refer to the product label for the recommended storage temperature.
-
Stock Solutions: Once dissolved, it is recommended to aliquot stock solutions into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Assess stability for your specific solvent and storage conditions.
Stock Solution Preparation:
-
Solvent Selection: Due to its hydrophilic nature (estimated Log Pow -2.3), the compound is expected to have some aqueous solubility. However, for high-concentration stock solutions, organic solvents are typically required.
-
Dimethyl sulfoxide (DMSO) is a common first choice.
-
Ethanol (EtOH) can also be used.[9]
-
-
Protocol:
-
To prepare a 10 mM stock solution (MW = 211.24 g/mol ), weigh 2.11 mg of the compound and dissolve it in 1 mL of high-purity DMSO or ethanol.
-
Ensure complete dissolution by vortexing or gentle warming if necessary.
-
-
Solvent Considerations in Cell Culture: The final concentration of the organic solvent in your cell culture medium should be kept to a minimum to avoid artifacts.
-
Critical Control: Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) but without the compound. This is essential to differentiate the compound's effects from those of the solvent.
Part 2: Experimental Design & Optimization Guide
Optimizing the working concentration is the most critical step for obtaining meaningful results. A systematic dose-response assessment is the gold-standard approach.
Q4: I'm using this compound for the first time. How do I determine a suitable starting concentration range for my cell-based assay?
A4: The optimal concentration is highly dependent on the cell type, assay endpoint, and treatment duration. A broad-to-narrow screening approach is most effective.
Workflow for Determining Optimal Concentration:
Caption: Workflow for concentration optimization.
Step 1: Broad Range-Finding Experiment
-
Objective: To identify the general concentration window where the compound elicits a biological response without causing overt toxicity.
-
Concentration Range: Use a wide, logarithmic series of concentrations. A good starting point is a 7-point dilution series, for example: 10 nM, 100 nM, 1 µM, 10 µM, 25 µM, 50 µM, 100 µM.
-
Rationale: This wide range efficiently covers several orders of magnitude, increasing the probability of capturing the full sigmoidal dose-response curve, from no effect to a maximal effect or toxicity. For example, studies on adenosine's effect on tumor cells showed significant promotion of proliferation at 50 µM, with inhibition occurring at concentrations above 200 µM.[11]
Step 2: Refined Dose-Response Experiment
-
Objective: To precisely determine key parameters like the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration).
-
Concentration Range: Based on the results from Step 1, select a narrower range around the active concentration. For instance, if activity was observed between 10 µM and 50 µM, you might test: 5, 10, 15, 20, 25, 30, 40, 50, 60 µM. Using 8-12 points in a linear or semi-log series is recommended for accurate curve fitting.
Q5: Can you provide a detailed protocol for a dose-response cytotoxicity assay?
A5: Certainly. This protocol uses a standard MTT or similar metabolic assay to assess cell viability, which is a crucial first step.
Protocol: Dose-Response Viability Assay (96-well plate)
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and resume growth for 18-24 hours.
-
Compound Preparation:
-
Prepare 2X final concentrations of your compound dilution series in complete culture medium. For example, to achieve a final concentration of 100 µM in the well, prepare a 200 µM solution.
-
Prepare a 2X vehicle control solution (e.g., 0.2% DMSO in medium if the desired final concentration is 0.1%).
-
Prepare a "media only" control for background subtraction.
-
-
Cell Treatment:
-
Carefully remove half of the medium from each well (e.g., remove 100 µL from 200 µL).
-
Add an equal volume (e.g., 100 µL) of the 2X compound solutions to the corresponding wells. This brings the volume back to the original and the compound/vehicle concentration to 1X.
-
Include triplicate wells for each condition (each concentration, vehicle control, and untreated control).
-
-
Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
Add the viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®) according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Read the plate using a suitable plate reader (absorbance or fluorescence).
-
-
Data Analysis:
-
Subtract the average "media only" background from all other readings.
-
Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot % Viability against log[Concentration] using software like GraphPad Prism or R to fit a non-linear regression curve and calculate the IC₅₀.
-
Part 3: Troubleshooting Guide
Q6: I'm not observing any effect from the compound, even at high concentrations. What should I do?
A6: This is a common issue with several potential causes. Follow this diagnostic workflow:
-
Verify Compound Integrity:
-
Action: Confirm the identity and purity of your compound stock if possible (e.g., via LC-MS). Ensure it has been stored correctly and has not degraded.
-
Rationale: The compound may have degraded during storage or shipping.
-
-
Check Stock Solution & Dilutions:
-
Action: Recalculate all dilution steps. Prepare a fresh stock solution and repeat the experiment.
-
Rationale: Simple calculation or pipetting errors are a frequent source of failed experiments.
-
-
Assess Target Presence and Responsiveness:
-
Action: Does your cell line express the expected target (e.g., specific adenosine receptors)? Check literature or perform expression analysis (qPCR, Western blot). Use a known positive control agonist/antagonist for the pathway to confirm that your cells can respond as expected.
-
Rationale: If the molecular target is absent or non-functional in your chosen cell model, no effect will be observed.
-
-
Increase Treatment Duration or Concentration:
-
Action: Extend the incubation time (e.g., from 24h to 48h or 72h) or cautiously increase the maximum concentration (e.g., to 250 µM), while monitoring for solubility issues or non-specific toxicity.
-
Rationale: The compound may be slow-acting, require metabolic activation, or have low potency in your system.
-
Q7: My compound is causing massive cell death at all tested concentrations. How can I find a non-toxic working concentration?
A7: High toxicity suggests your initial concentration range was too high or the compound is highly potent.
-
Shift the Concentration Range Downward:
-
Action: Test a much lower concentration range. If you started at 1-100 µM, shift to a 1 nM - 1 µM range.
-
Rationale: You need to find the lower part of the dose-response curve where a specific biological effect can be observed without overwhelming cytotoxicity.
-
-
Reduce Treatment Duration:
-
Action: Perform a time-course experiment. Assess viability at earlier time points (e.g., 4, 8, 12, 24 hours).
-
Rationale: A shorter exposure may be sufficient to elicit the desired signaling event (e.g., pathway phosphorylation) before downstream cytotoxic effects manifest.
-
-
Evaluate the Assay Endpoint:
-
Action: Switch to a more sensitive, upstream endpoint. Instead of measuring cell death (a late event), measure a target-specific event like receptor binding, changes in cAMP levels, or phosphorylation of a downstream kinase.
-
Rationale: This allows you to measure the compound's direct effect at concentrations well below those that cause general cell death.
-
Proposed Signaling Pathway for Target Engagement Assay:
Caption: Hypothesized signaling cascade via an adenosine receptor.
References
-
PubChem. 2-(6-Aminopurin-9-yl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. 2-({6-[(4-methylphenyl)amino]-9-(propan-2-yl)-9H-purin-2-yl}amino)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. 2-(1H-Purin-6-ylamino)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. Ethanol, 2-[(6-amino-9h-purin-2-yl)thio]-. NIST Chemistry WebBook. Retrieved from [Link]
-
Diamond, I., & Gordon, A. S. (1994). The Role of Adenosine in Mediating Cellular and Molecular Responses to Ethanol. EXS, 71, 175-83. Retrieved from [Link]
-
PubChem. 2-[6-amino-9-[(2R,3R,4S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]sulfanyl-N-[2-(3-bromophenyl)ethyl]acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Fenton, R. A., & Dobson, J. G. Jr. (2001). Chronic ethanol enhances adenosine antiadrenergic actions in the isolated rat heart. Alcoholism, Clinical and Experimental Research, 25(8), 1150-8. Retrieved from [Link]
-
Nagy, L. E., Diamond, I., & Gordon, A. S. (1990). Ethanol increases extracellular adenosine by inhibiting adenosine uptake via the nucleoside transporter. Journal of Biological Chemistry, 265(4), 1946-51. Retrieved from [Link]
-
Nagy, L. E., et al. (1989). Adenosine is required for ethanol-induced heterologous desensitization. Molecular Pharmacology, 36(5), 744-8. Retrieved from [Link]
-
Nagy, L. E. (1995). Ethanol metabolism and inhibition of nucleoside uptake lead to increased extracellular adenosine in hepatocytes. American Journal of Physiology, 268(5 Pt 1), G749-55. Retrieved from [Link]
-
Tan, Y., et al. (1966). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry, 241(22), 5288-91. Retrieved from [Link]
-
Dar, M. S., & Wooles, W. R. (1986). Possible role of adenosine in the CNS effects of ethanol. Life Sciences, 39(16), 1429-37. Retrieved from [Link]
-
Global Substance Registration System. 2-(2-AMINO-6-(BENZYLTHIO)-9H-PURIN-9-YL)ETHANOL. Retrieved from [Link]
-
Rabin, R. A., & Molinoff, P. B. (1988). Role of extracellular adenosine in ethanol-induced desensitization of cyclic AMP production. Journal of Pharmacology and Experimental Therapeutics, 244(3), 1071-7. Retrieved from [Link]
-
Nagy, L. E., et al. (1994). Equilibrative adenosine transport in rat hepatocytes after chronic ethanol feeding. Hepatology, 20(4 Pt 1), 1017-23. Retrieved from [Link]
-
ResearchGate. (2015). In cell culture, can ethanol be used as a solvent for dissolving the drug?. Retrieved from [Link]
-
Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of the Pacific. Retrieved from [Link]
-
Maiese, K. (2022). Cellular Metabolism: A Fundamental Component of Degeneration in the Nervous System. International Journal of Molecular Sciences, 23(21), 13077. Retrieved from [Link]
-
Karimova, A. O., et al. (2025). Cancer therapies targeting the STING pathway. Russian Journal of Oncology, 30(3). Retrieved from [Link]
-
PubChem. 6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2-hydroxyethoxy-2-t)methyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, Y., et al. (2025). Adenosine Concentration Determination for in Vitro Tumor Microenvironment Simulation. Cancer Control, 32. Retrieved from [Link]
-
Dobrodey, M. V., et al. (2015). Ethanol Tolerance Affects Endogenous Adenosine Signaling in Mouse Hippocampus. Journal of Pharmacology and Experimental Therapeutics, 354(3), 302-12. Retrieved from [Link]
-
Maccioni, P., et al. (2013). Regulation of operant oral ethanol self-administration: a dose-response curve study in rats. Frontiers in Behavioral Neuroscience, 7, 137. Retrieved from [Link]
-
ResearchGate. (2015). Which is the maximum quantity of ethanol tolerated by CHO-S cells?. Retrieved from [Link]
-
Tsuchiya, Y., et al. (2016). Adaptation of Saccharomyces cerevisiae Cells to High Ethanol Concentration and Changes in Fatty Acid Composition of Membrane and Cell Size. PLoS ONE, 11(1), e0146336. Retrieved from [Link]
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- 5. Adenosine is required for ethanol-induced heterologous desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Adenosine Concentration Determination for in Vitro Tumor Microenvironment Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol
Welcome to the technical support guide for the crystallization of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving high-purity, crystalline material.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the crystallization of this compound.
Q1: What are the key structural features of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol that influence its crystallization?
A1: The molecule's behavior is dominated by several key features:
-
Adenine Core: The 6-aminopurine group is flat, aromatic, and rich in hydrogen bond donors and acceptors. This confers significant polarity and a tendency to interact strongly with polar solvents.
-
Thioether Linkage: The sulfur atom provides a flexible linkage to the side chain.
-
Ethanol Side Chain: The terminal hydroxyl (-OH) group is a primary site for hydrogen bonding, further increasing polarity and interaction with protic solvents.
Collectively, these features suggest high solubility in polar solvents (e.g., water, ethanol, DMSO) and poor solubility in nonpolar solvents (e.g., hexanes, toluene). The multiple hydrogen bonding sites create a high potential for the formation of solvates and different polymorphic forms.[1]
Q2: I'm starting from scratch. What is a good general approach to crystallize this compound?
A2: A cooling crystallization from a single solvent or a solvent/anti-solvent system is the most common and effective starting point.[2][3]
-
Solvent Screening: Begin by testing the solubility of your crude material in a range of solvents at room temperature and at their boiling points (see the Solvent Screening Protocol in Part 3).
-
Ideal Solvent Profile: Look for a solvent that dissolves the compound completely when hot but in which the compound is only sparingly soluble when cold.[4][5]
-
Procedure: Dissolve the compound in a minimal amount of the chosen hot solvent to create a saturated solution. Allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize yield.[4]
Q3: My compound is crashing out of solution too quickly, forming a fine powder instead of nice crystals. What should I do?
A3: Rapid precipitation suggests the solution is too supersaturated upon cooling. This favors rapid nucleation over controlled crystal growth.[6][7]
-
Increase Solvent Volume: Re-dissolve the material by heating and add a small additional volume (5-10%) of the hot solvent. This slightly reduces the saturation level and will slow down the crystallization process upon cooling.[7]
-
Insulate the Flask: Allow the flask to cool more slowly by wrapping it in glass wool or placing it in an insulated container (like a beaker with paper towels) to slow heat loss.[7]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, cause-and-effect solutions to specific crystallization problems.
Problem: The Compound "Oils Out" and Fails to Solidify
Q4: I've dissolved my compound in a hot solvent, but upon cooling, it separates as a viscous liquid or oil instead of forming crystals. Why is this happening and how can I fix it?
A4: "Oiling out," or liquid-liquid phase separation, is a common problem, especially for compounds with multiple hydrogen bonding sites or flexible side chains. It occurs when the concentration of the solute in the cooling solution exceeds the solubility limit to such a great extent that it separates into a second, solute-rich liquid phase instead of an ordered solid lattice.[8]
Causality & Solutions:
-
Cause 1: Excessive Supersaturation. The driving force for crystallization is too high, kinetically favoring the disordered liquid phase over the ordered solid phase.[8][9]
-
Solution A: Reduce the Cooling Rate. A very slow cooling profile is critical. Allow the solution to cool to room temperature over several hours before moving it to a colder environment. This keeps the system within the "metastable zone" where crystal growth is favored over oiling.[8]
-
Solution B: Use a More Dilute Solution. Start with a larger volume of solvent. While this may slightly reduce the final yield, it lowers the overall supersaturation and can prevent oiling out.[8]
-
-
Cause 2: Solvent Choice. The boiling point of the solvent may be higher than the melting point of your compound (or a low-melting eutectic mixture of your compound and impurities). The compound is essentially "melting" in the hot solution and cannot solidify.[10]
-
Solution A: Change Solvents. Select a solvent with a lower boiling point.[11]
-
Solution B: Use a Solvent/Anti-Solvent System. Dissolve the compound in a minimal amount of a "good" solvent (like DMSO or methanol) at room temperature. Then, slowly add a miscible "poor" solvent (an anti-solvent, like isopropanol or acetonitrile) dropwise until the solution becomes faintly cloudy (turbid). This point of incipient precipitation is ideal for initiating crystal growth. Warming the solution slightly to redissolve the cloudiness and then allowing it to cool slowly can yield high-quality crystals.[6][12]
-
-
Cause 3: Presence of Impurities. Impurities can disrupt the crystal lattice formation and act as a "solvent" for your compound, depressing its freezing point.[10][13]
-
Solution A: Introduce Seed Crystals. If you have a small amount of pure, crystalline material from a previous attempt, add a single, tiny crystal to the slightly supersaturated solution. This provides a perfect template for growth, bypassing the difficult primary nucleation step and directing crystallization.[9][14]
-
Solution B: Scratch the Flask. Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites to induce crystallization.[13]
-
Troubleshooting Flowchart for "Oiling Out"
Caption: Decision tree for troubleshooting oiling out.
Problem: Polymorphism - Different Crystal Forms are Observed
Q5: My crystallization sometimes yields needles and other times plates. How can I control the crystal form (polymorph)?
A5: Polymorphism, the ability of a compound to exist in multiple crystal forms, is common in pharmaceuticals and is influenced by kinetic and thermodynamic factors during crystallization.[15][16] Different polymorphs can have different properties, making control essential.[16]
Controlling Factors:
-
Solvent: The solvent can influence which polymorph is favored. Hydrogen bonding interactions between the solvent and solute can direct the assembly into a specific crystal lattice. A systematic screen of different solvent classes (protic, aprotic, polar, non-polar) is the best way to identify solvent systems that reliably produce a single, desired form.[17]
-
Temperature & Cooling Rate: Some polymorphs are thermodynamically stable at certain temperatures, while others are kinetically favored.[18] A rapid cooling might trap a less stable (metastable) polymorph, whereas slow cooling will likely yield the most stable form. Experiment with different cooling profiles to see how it impacts the outcome.
-
Supersaturation: The level of supersaturation can dictate which polymorph nucleates. High supersaturation often favors metastable forms.[17] Controlling this through slow anti-solvent addition or slow cooling is key.[6]
-
Additives: In some cases, small amounts of other molecules or polymers can be used to direct the crystallization towards a specific form through a process known as polymer-induced heteronucleation.[19][20]
Part 3: Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening for Crystallization
This protocol is designed to efficiently identify a suitable solvent or solvent system for the crystallization of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol.
Methodology:
-
Preparation: Place ~10-20 mg of your crude, dry compound into several small test tubes or vials.
-
Room Temperature Test: To each vial, add a different solvent (see table below) dropwise, vortexing after each addition. Add up to 1 mL. Record whether the compound is insoluble, partially soluble, or fully soluble at room temperature.
-
Hot Solubility Test: For solvents in which the compound was insoluble or partially soluble at room temperature, heat the vial gently in a sand bath or heating block. Observe if the compound dissolves completely.
-
Cooling Test: Allow any vials that formed a clear solution upon heating to cool slowly to room temperature, then place them in an ice bath. Observe for the formation of crystalline precipitate.
-
Analysis: An ideal single solvent is one where the compound is sparingly soluble at room temperature but completely soluble when hot, and which produces a good yield of crystals upon cooling.[5] If no single solvent is ideal, identify a "good" solvent (dissolves the compound well at room temp) and a "poor" solvent (compound is insoluble) that are miscible for an anti-solvent crystallization.
Table 1: Suggested Solvents for Screening
| Solvent Class | Solvent Name | Boiling Point (°C) | Polarity | Notes |
|---|---|---|---|---|
| Polar Protic | Water | 100 | High | Potential for high solubility when hot. |
| Ethanol | 78 | High | Good general-purpose solvent for polar compounds. | |
| Methanol | 65 | High | Often too good a solvent, but useful in mixtures. | |
| Isopropanol (IPA) | 82 | Medium | Good candidate for single-solvent or anti-solvent. | |
| Polar Aprotic | Acetonitrile (ACN) | 82 | Medium | Can be an effective anti-solvent with methanol/DMSO. |
| Acetone | 56 | Medium | Volatile, good for precipitating solids. | |
| Tetrahydrofuran (THF) | 66 | Medium | Good dissolving power, often used in mixtures. | |
| Dimethylformamide (DMF) | 153 | High | Use with caution due to high boiling point. |
| | Dimethyl Sulfoxide (DMSO) | 189 | High | Excellent solvent, but very difficult to remove. Best used as the "good" solvent in an anti-solvent system. |
Protocol 2: Vapor Diffusion for High-Quality Single Crystals
When only a small amount of material is available, or when high-quality crystals are needed for analysis (e.g., X-ray crystallography), vapor diffusion is an excellent method.[21]
Workflow Diagram:
Caption: Workflow for setting up a hanging drop vapor diffusion experiment.
Methodology (Hanging Drop): [22][23]
-
Dissolve 1-5 mg of the compound in the smallest possible volume of a good solvent (e.g., 50 µL of DMSO).
-
Pipette 0.5 mL of a volatile anti-solvent (e.g., acetonitrile or isopropanol) into the reservoir of a well plate.
-
Pipette a 2 µL drop of your compound solution onto the center of a siliconized glass cover slip.
-
Carefully invert the cover slip and place it over the reservoir, using grease to create an airtight seal.
-
Store the plate in a vibration-free location at a constant temperature.[22] Crystals may form over a period of hours to weeks.
References
-
Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Crystal Growth & Design - ACS Publications. [Link]
-
Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization. IEEE Xplore. [Link]
-
Cooling Crystallization & Crystallizers. Ebner. [Link]
-
Crystallization & Precipitation | Definition, Steps, Equipment. Mettler Toledo. [Link]
-
Controlling polymorphism of pharmaceutical cocrystals via polymer assisted cocrystallization in continuous processes. IUCr Journals. [Link]
- Guide for crystalliz
-
Oiling Out in Crystallization. Mettler Toledo. [Link]
-
How to use the Vapor Diffusion set up of the CrystalBreeder. YouTube. [Link]
-
Controlling Pharmaceutical Crystallization with Designed Polymeric Heteronuclei. PMC - NIH. [Link]
-
Cooling/Freezing Crystallization. Myande Group. [Link]
-
Hanging Drop Vapor Diffusion Protein Crystallization Tutorial. YouTube. [Link]
-
Chemistry Crystallization. sathee jee. [Link]
-
Control of polymorphism in continuous crystallization. DSpace@MIT. [Link]
-
Protein Crystallization for X-ray Crystallography. PMC - NIH. [Link]
-
Crystallization. Organic Chemistry at CU Boulder. [Link]
-
Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. ResearchGate. [Link]
-
Recrystallization (help meeeeee). Reddit. [Link]
-
Troubleshooting. Chemistry LibreTexts. [Link]
-
Choice of Solvent. Chemistry LibreTexts. [Link]
- Crystalliz
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity...Source Not Available.
- SOP: CRYSTALLIZ
-
Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]
-
Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester. [Link]
-
Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. SciELO México. [Link]
Sources
- 1. teledynelabs.com [teledynelabs.com]
- 2. Cooling Crystallization & Crystallizers | EBNER [ebner-co.de]
- 3. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mt.com [mt.com]
- 10. reddit.com [reddit.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. Control of polymorphism in continuous crystallization [dspace.mit.edu]
- 19. journals.iucr.org [journals.iucr.org]
- 20. Controlling Pharmaceutical Crystallization with Designed Polymeric Heteronuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 21. unifr.ch [unifr.ch]
- 22. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 23. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Cellular Resistance with 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol. This guide is designed to provide in-depth technical assistance to researchers and drug development professionals investigating the potential of this purine derivative to overcome resistance in various cell lines. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your research and troubleshooting efforts.
Drug resistance remains a significant hurdle in cancer therapy, often leading to treatment failure and relapse. The emergence of multi-drug resistant (MDR) phenotypes is frequently associated with the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. Purine analogs have been investigated as potential anticancer agents, and understanding their interactions with resistance mechanisms is crucial for developing novel therapeutic strategies.
This document provides a comprehensive resource, including frequently asked questions, detailed troubleshooting guides, and experimental protocols to support your work with 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol in the context of cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for purine derivatives in cancer therapy?
A1: Purine-containing compounds are integral to cellular metabolism and vital biological processes. Many purine derivatives have demonstrated antineoplastic activity by interfering with DNA biosynthesis, inducing cell cycle arrest, and triggering apoptosis. Some purine analogs can act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
Q2: What are the common mechanisms of drug resistance in cancer cell lines?
A2: Drug resistance in cancer cells is a multifaceted problem. A primary mechanism is the overexpression of ABC transporters like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1] These transporters act as efflux pumps, actively removing a wide range of chemotherapeutic drugs from the cell, thus preventing them from reaching their intracellular targets.[2] Other mechanisms include alterations in drug targets, activation of pro-survival signaling pathways, and defects in apoptotic machinery.
Q3: How can I establish a drug-resistant cell line in my laboratory?
A3: Drug-resistant cell lines are typically developed by exposing a parental sensitive cell line to gradually increasing concentrations of a specific cytotoxic drug over a prolonged period. This process selects for cells that have acquired resistance mechanisms. Another method involves the transfection of cells with genes encoding for resistance-conferring proteins, such as ABC transporters.
Q4: What are the initial steps to assess if 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol can overcome drug resistance?
A4: A common starting point is to perform cytotoxicity assays, such as the MTT or resazurin assay, to determine the half-maximal inhibitory concentration (IC50) of the compound in both the parental sensitive cell line and its drug-resistant counterpart. A significantly lower IC50 value in the resistant cell line in the presence of your compound compared to the cytotoxic drug alone would suggest a potential for overcoming resistance.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing insights into the causality behind experimental choices.
Problem 1: Inconsistent IC50 values for 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol in resistant cell lines.
-
Question: We are observing significant variability in the IC50 values of our compound in our resistant cell line between experiments. What could be the cause?
-
Answer & Troubleshooting Steps:
-
Cell Line Stability: Drug-resistant cell lines can sometimes revert to a more sensitive phenotype if the selective pressure (the cytotoxic drug) is removed for an extended period.
-
Recommendation: Ensure that your resistant cell line is maintained in a medium containing a maintenance concentration of the drug used to induce resistance. This should be done consistently across all experiments.
-
-
Cell Density and Growth Phase: The sensitivity of cells to cytotoxic agents can be influenced by their density and growth phase at the time of treatment.
-
Recommendation: Standardize your cell seeding density and ensure that cells are in the logarithmic growth phase when you add the compound. Perform a growth curve analysis to determine the optimal seeding density and treatment window for your specific cell line.
-
-
Compound Stability and Solubility: The stability of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol in your culture medium and its solubility can affect its effective concentration.
-
Recommendation: Prepare fresh stock solutions of the compound for each experiment. If solubility is an issue, consider using a low percentage of a solvent like DMSO and ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Run a solvent toxicity control to confirm.
-
-
Assay Variability: Technical variability in multi-well plate assays can contribute to inconsistent results.
-
Recommendation: Pay close attention to pipetting accuracy, ensure uniform cell distribution in each well, and avoid edge effects by not using the outermost wells of the plate for experimental data. Include appropriate controls (untreated, vehicle-treated, and positive control) in every experiment.
-
-
Problem 2: The compound shows high cytotoxicity in both sensitive and resistant cell lines, making it difficult to assess its resistance-reversing effect.
-
Question: 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol is highly toxic to both our parental and resistant cell lines, even at low concentrations. How can we determine if it specifically targets the resistance mechanism?
-
Answer & Troubleshooting Steps:
-
Dose-Response Curve: A detailed dose-response curve with a wider range of concentrations, especially at the lower end, is crucial.
-
Recommendation: Perform a cytotoxicity assay with a fine-grained dilution series of the compound to accurately determine the non-toxic concentration range.
-
-
Combination Index (CI) Analysis: To assess for synergistic, additive, or antagonistic effects, a combination index analysis is the gold standard.
-
Recommendation: Treat the resistant cells with a range of concentrations of both the cytotoxic drug and 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, both individually and in combination. Use software like CompuSyn to calculate the CI. A CI value less than 1 indicates synergy, suggesting that your compound is enhancing the effect of the cytotoxic drug.
-
-
Mechanism-Specific Assays: Investigate if the compound interacts with known resistance mechanisms at non-toxic concentrations.
-
Recommendation: If you hypothesize that the compound inhibits ABC transporters, perform drug accumulation assays using fluorescent substrates of these transporters (e.g., Rhodamine 123 for P-gp). An increase in substrate accumulation in the presence of your compound would support this mechanism.
-
-
Problem 3: No significant difference in cell viability is observed in the resistant cell line when co-treated with the cytotoxic drug and 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol.
-
Question: We are not seeing a potentiation of the cytotoxic drug's effect in our resistant cell line when we add our compound. What should we investigate next?
-
Answer & Troubleshooting Steps:
-
Confirmation of Resistance Mechanism: It is critical to confirm the primary resistance mechanism in your cell line.
-
Recommendation: Perform Western blotting or qPCR to confirm the overexpression of relevant ABC transporters (e.g., P-gp, BCRP) in your resistant cell line compared to the parental line. If the resistance is not due to efflux pumps, your compound may not be effective.
-
-
Compound's Target Specificity: 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol may not be an inhibitor of the specific ABC transporter overexpressed in your cell line.
-
Recommendation: If possible, test your compound in a panel of cell lines with well-characterized resistance mechanisms, including overexpression of different ABC transporters. This will help determine its spectrum of activity.
-
-
Alternative Resistance Mechanisms: The cell line may have developed resistance through mechanisms other than or in addition to efflux pump overexpression, such as target mutations or altered apoptosis signaling.
-
Recommendation: Investigate other potential resistance mechanisms. For example, you could assess the expression and phosphorylation status of key proteins in survival and apoptosis pathways (e.g., Akt, Bcl-2 family proteins) in response to treatment.
-
-
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments to assess the potential of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol in overcoming drug resistance.
Protocol 1: Determination of IC50 using MTT Assay
This protocol is for assessing the cytotoxic effect of a compound on a cell line.
Materials:
-
Parental and drug-resistant cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol
-
Cytotoxic drug used to induce resistance
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol and the cytotoxic drug in complete medium.
-
For combination studies, prepare dilutions of the cytotoxic drug in the presence of a fixed, non-toxic concentration of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism).
-
Data Presentation:
Summarize the IC50 values in a table for easy comparison.
| Cell Line | Treatment | IC50 (µM) |
| Parental | Cytotoxic Drug | X |
| Resistant | Cytotoxic Drug | Y (Y >> X) |
| Resistant | Cytotoxic Drug + Compound Z | Z (Z < Y) |
Protocol 2: Rhodamine 123 Accumulation Assay for P-glycoprotein Activity
This protocol assesses the ability of a compound to inhibit the efflux activity of P-glycoprotein.
Materials:
-
Parental and P-gp overexpressing resistant cell lines
-
Complete cell culture medium
-
24-well cell culture plates
-
2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol
-
Verapamil (a known P-gp inhibitor, as a positive control)
-
Rhodamine 123 (a fluorescent P-gp substrate)
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in 24-well plates and grow to 70-80% confluency.
-
Pre-incubation with Inhibitors:
-
Wash the cells twice with warm PBS.
-
Pre-incubate the cells for 30-60 minutes at 37°C with serum-free medium containing either:
-
No inhibitor (control)
-
A non-toxic concentration of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol
-
Verapamil (e.g., 10 µM)
-
-
-
Rhodamine 123 Incubation:
-
Add Rhodamine 123 to each well to a final concentration of 1 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Cell Harvesting and Analysis:
-
Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Trypsinize the cells and resuspend them in cold PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (e.g., using the FITC channel). Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.
-
Data Analysis:
-
Compare the mean fluorescence intensity of the cells treated with 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol to the control and verapamil-treated cells. An increase in fluorescence intensity indicates inhibition of P-gp-mediated efflux.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been created using Graphviz.
Experimental Workflow for Assessing Resistance Reversal
Caption: Workflow for evaluating the resistance-reversing potential.
Signaling Pathway of Drug Efflux by ABC Transporters
Caption: Inhibition of ABC transporter-mediated drug efflux.
References
-
This section would be populated with the specific references found during the research phase. As no specific literature on "2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol" and its role in overcoming resistance in cell lines was identified in the provided search results, a definitive reference list cannot be generated at this time. The citations within the text are placeholders and would be linked to the appropriate sources once identified. The general concepts of drug resistance and ABC transporters are well-documented in the scientific literature.
-
Title: P-glycoprotein inhibition as a therapeutic approach for overcoming multidrug resistance in cancer: current status and future perspectives. Source: Current Cancer Drug Targets, 2013. URL: [Link]
-
Title: ABC Transporters and their Role in Nucleoside and Nucleotide Drug Resistance. Source: NIH National Center for Biotechnology Information. URL: [Link]
-
Title: ABC Family Transporters. Source: PubMed. URL: [Link]
-
Sources
Technical Support Center: Purification of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol
Welcome to the technical support guide for navigating the purification challenges of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) tailored for researchers, medicinal chemists, and process development scientists. Our goal is to equip you with the expertise to overcome common hurdles in obtaining this valuable purine derivative with high purity.
Purine analogs are a cornerstone in medicinal chemistry, and their purity is paramount for reliable biological data and successful drug development outcomes.[1][2] 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, with its unique substitution at the 8-position, presents a specific set of purification challenges stemming from its polarity, solubility, and potential for side-product formation.[3][4][5] This guide will address these issues systematically.
Part 1: Frequently Asked Questions (FAQs)
This section covers high-level questions that researchers frequently encounter.
Q1: Why is my compound showing significant tailing or streaking on a standard silica gel column?
A1: This is the most common issue encountered. It arises from strong interactions between the polar functional groups of your compound (the 6-amino group, the hydroxyl group, and the purine's nitrogen atoms) and the acidic silanol groups on the surface of standard silica gel.[6][7][8] This leads to poor peak shape and inefficient separation.
Q2: I'm observing an impurity with the same mass as my product in the LC-MS analysis. What could it be?
A2: This is likely an isomer formed during synthesis. The alkylation of the 8-thioadenine precursor can sometimes occur on one of the purine ring nitrogens (e.g., N7 or N9) instead of the sulfur atom. These N-alkylated isomers are often difficult to separate from the desired S-alkylated product due to their very similar polarities.
Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What's happening?
A3: "Oiling out" occurs when the compound separates from the cooling solvent as a liquid rather than a solid crystalline lattice.[6] This is common for polar molecules that have moderate solubility. It can be caused by cooling the solution too quickly, using a solvent in which the compound is excessively soluble even at low temperatures, or the presence of impurities that inhibit crystal lattice formation.[9][10]
Q4: Can I use reversed-phase (C18) chromatography for purification?
A4: Yes, reversed-phase chromatography is an excellent alternative.[1][11][12] Given the compound's polar nature, it may elute quickly. You might need to use a highly aqueous mobile phase (e.g., 95-100% water or buffer) with a small amount of organic modifier like methanol or acetonitrile. Using an ion-pairing reagent or an acidic modifier like formic acid or TFA can often improve peak shape and retention.[1]
Q5: What are the most likely impurities from the synthesis?
A5: Besides the isomeric byproducts mentioned in Q2, common impurities include:
-
Unreacted 8-mercapto-9H-purin-6-amine (8-thioadenine): The starting material.
-
Disulfide of 8-thioadenine: Formed by oxidation of the starting material.
-
Over-alkylated products: Where the hydroxyl group of the product has reacted further.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step solutions to specific experimental problems.
Issue 1: Poor Separation and Peak Tailing in Normal-Phase Column Chromatography
Symptoms:
-
Broad, tailing peaks for the product on TLC and column chromatography.
-
Co-elution of the product with closely related impurities.
-
Low recovery from the column due to irreversible adsorption.[13]
Root Cause Analysis: The basic amino group and purine nitrogens interact strongly with acidic silica gel, causing tailing. The compound's polarity also requires a highly polar mobile phase, which can reduce the resolving power of the separation.
Solutions:
1. Modify the Mobile Phase:
-
Protocol: Add a basic modifier to your eluent to neutralize the acidic silica sites.[6]
-
Start with a standard mobile phase like Dichloromethane (DCM) / Methanol (MeOH).
-
To this mixture, add 0.5-1% triethylamine (TEA) or ammonium hydroxide (NH₄OH).
-
Example: A typical eluent system would be DCM:MeOH:NH₄OH in a ratio of 89:10:1.
-
-
Causality: The basic modifier competes with your compound for binding to the acidic sites on the silica, resulting in a more symmetrical peak shape and faster elution.
2. Switch the Stationary Phase:
-
Recommendation: Use an alternative, less acidic stationary phase.[6][7]
-
Neutral or Basic Alumina: Alumina is a good alternative for basic compounds.[8] Start with a less polar solvent system than you would for silica and gradually increase polarity.
-
Amine-Functionalized Silica: These columns are specifically designed to purify basic compounds and can provide excellent peak shapes.[1]
-
Reversed-Phase (C18) Silica: This is often the most effective solution. See Issue 3 for a detailed protocol.
-
Workflow Diagram for Chromatography Troubleshooting:
Caption: Troubleshooting workflow for chromatography.
Issue 2: Compound Fails to Crystallize or "Oils Out"
Symptoms:
-
Upon cooling the crystallization solvent, a viscous liquid/oil forms instead of a solid.
-
The resulting solid, if any, is amorphous or waxy and has low purity.
Root Cause Analysis: The rate of precipitation is exceeding the rate of crystal lattice formation. This can be due to high supersaturation, rapid cooling, or impurities interfering with nucleation.[9][10]
Solutions:
1. Optimize the Crystallization Protocol:
-
Step 1: Re-dissolve the Oil: Add a small amount (1-5% of total volume) of the hot solvent to dissolve the oil completely.[6]
-
Step 2: Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature on the benchtop, insulated with glass wool if necessary. Do not place it directly in an ice bath.[14][15]
-
Step 3: Induce Nucleation: If crystals do not form, try scratching the inside of the flask at the solvent-air interface with a glass rod. Alternatively, add a single seed crystal of pure material if available.[6]
2. Change the Solvent System:
-
Single Solvent: The ideal crystallization solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.[9][14] Test solvents like ethanol, isopropanol, acetonitrile, or water.
-
Solvent/Anti-Solvent System: This is a very powerful technique.[6]
-
Protocol: Dissolve your compound in a minimal amount of a "good" solvent in which it is very soluble (e.g., DMSO or warm methanol). Then, slowly add a miscible "anti-solvent" in which it is poorly soluble (e.g., water, diethyl ether, or DCM) dropwise at room temperature or slightly elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow this solution to stand and cool slowly.
-
Table 1: Recommended Solvent Systems for Crystallization
| Solvent System | Type | Rationale |
| Methanol / Water | Solvent/Anti-solvent | The compound is typically soluble in methanol; water acts as an effective anti-solvent to induce crystals. |
| Ethanol / Diethyl Ether | Solvent/Anti-solvent | Ethanol dissolves the polar compound, while the less polar ether reduces solubility. |
| Acetonitrile | Single Solvent | Offers a good solubility gradient with temperature for many polar heterocyclic compounds. |
| Isopropanol | Single Solvent | Less volatile than ethanol, allowing for slower evaporation and potentially larger crystal growth. |
Issue 3: Purification via Reversed-Phase (RP) HPLC
Symptoms:
-
Normal-phase chromatography fails to provide adequate separation.
-
The compound needs to be purified to >99% for biological assays.
Root Cause Analysis: Reversed-phase chromatography separates compounds based on hydrophobicity, offering a different selectivity compared to normal-phase.[12] It is often superior for purifying polar and ionizable compounds like purine derivatives.
Protocol: Preparative RP-HPLC
-
Step 1: Column Selection: Choose a high-quality C18 column.
-
Step 2: Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid (or TFA) in Water.
-
Solvent B: 0.1% Formic Acid (or TFA) in Acetonitrile or Methanol.
-
Rationale: The acidic modifier protonates the basic sites on the molecule, reducing interactions with any residual silanols on the C18 column and ensuring sharp, symmetrical peaks.[1]
-
-
Step 3: Sample Preparation: Dissolve the crude material in a minimal amount of DMSO or the initial mobile phase. Ensure it is fully dissolved and filtered before injection.
-
Step 4: Gradient Elution: Develop a gradient method.
-
Scouting Gradient: Start with a rapid linear gradient (e.g., 5% to 95% B over 10 minutes) on an analytical scale to determine the approximate elution time.
-
Preparative Gradient: Based on the scouting run, create a shallower gradient around the elution point of your compound to maximize resolution. For example, if the compound elutes at 30% B, run a gradient from 20% to 40% B over 30-40 minutes.
-
-
Step 5: Fraction Collection & Analysis: Collect fractions and analyze them by analytical HPLC or LC-MS to identify the pure fractions.
-
Step 6: Product Isolation: Combine the pure fractions. If an acidic modifier was used, the product will be isolated as the corresponding salt (e.g., formate or trifluoroacetate). The solvent can be removed by lyophilization (freeze-drying) or rotary evaporation.
Visualization of Purification Strategy:
Caption: A multi-step purification strategy.
References
- BenchChem.
- BenchChem.
- PubMed. A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs).
- Chromatography Forum. HILIC: Issues with adenosine, adenine and AMP carryover.
- University of Rochester, Department of Chemistry.
- Teledyne Labs.
- University of California, Los Angeles.
- Chrom Tech, Inc.
- Reddit. Purification of strong polar and basic compounds.
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
- RSC Publishing. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers.
- Chemistry LibreTexts.
- PubMed.
- A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity.
- BenchChem.
- Wikipedia.
- ResearchGate.
- SciELO México. Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents.
- PubMed. The synthesis and reactions of some 8-substituted purine nucleosides.
- PubMed. Synthesis of 8-amino and 8-substituted amino derivatives of acyclic purine nucleoside and nucleotide analogs.
- SciELO México. Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents.
- PubMed.
- ChemSynthesis. Purines database - synthesis, physical properties.
- PubMed.
- YouTube. Purine Synthesis.
- Wikipedia. Purine.
- Google Patents. EP2714691B1 - Process for the preparation of 2-amino-9-((2-phenyl-1,3-dioxan-5-yloxy)methyl)-1h-purin-6(9h).
- YouTube. De Novo Purine Synthesis | USMLE Step 1 Biochemistry Mnemonic.
- PMC - NIH.
- Thieme E-Books & E-Journals.
Sources
- 1. teledynelabs.com [teledynelabs.com]
- 2. Purine - Wikipedia [en.wikipedia.org]
- 3. The synthesis of several 8-substituted derivatives of adenosine 5'-monophosphate to study the effect of the nature of the spacer arm in affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis and reactions of some 8-substituted purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 8-amino and 8-substituted amino derivatives of acyclic purine nucleoside and nucleotide analogs. Alkylation of 8-substituted purine bases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Assay Interference with 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol
Welcome to the technical support guide for researchers utilizing 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol. This document provides in-depth troubleshooting for common assay interference issues encountered when working with this purine derivative. As a molecule possessing both a purine scaffold and a thiol-like moiety, it presents a unique set of challenges that can lead to misleading results if not properly controlled. This guide is structured to help you identify the root cause of interference and implement robust solutions.
FAQ 1: My fluorescence-based assay is showing high background or inconsistent readings. What could be the cause?
Issue: You are observing a high signal in your negative controls or significant variability in readings when 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol is present in a fluorescence-based assay (e.g., Fluorescence Polarization, FRET, or fluorescence intensity).
Potential Causes & Solutions
-
Cause 1: Intrinsic Fluorescence of the Compound. Many purine-based molecules are inherently fluorescent, absorbing and emitting light within the UV-visible spectrum.[1][2] This can directly interfere with the assay's fluorophore, leading to false positives or signal quenching.[2][3]
-
Troubleshooting Protocol: Characterize Compound Fluorescence
-
Prepare a dilution series of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol in your final assay buffer.
-
Run a "compound-only" control by measuring the fluorescence at the same excitation and emission wavelengths used for your assay's reporter dye.[1]
-
Analyze the data: If you observe a concentration-dependent increase in fluorescence, this confirms intrinsic fluorescence is a contributing factor.
-
-
Solutions:
-
Wavelength Shift: If possible, switch to a red-shifted fluorophore for your assay.[2][4] Many interfering compounds are most active in the blue-shifted or UV range.
-
Background Subtraction: For each experiment, run parallel "compound-only" controls and subtract their signal from the experimental wells. Note that this may increase variability.
-
Orthogonal Assay: Validate hits using a non-fluorescence-based method, such as AlphaScreen, surface plasmon resonance (SPR), or an enzymatic activity assay with a colorimetric readout.[3][5]
-
-
-
Cause 2: Light Scatter from Compound Precipitation. Poor solubility of purine compounds in aqueous buffers can lead to the formation of precipitates.[1] These particles can scatter light, causing artificially high readings in fluorescence plate readers.[4]
-
Troubleshooting Protocol: Assess Solubility
-
Visual Inspection: After adding the compound to the assay buffer, visually inspect the wells for any cloudiness or precipitate.
-
Dynamic Light Scattering (DLS): For a more quantitative measure, use DLS to detect the formation of small aggregates.
-
-
Solutions:
-
Optimize Solvent Concentration: Ensure the final concentration of your organic stock solvent (e.g., DMSO) is low and consistent across all wells.
-
Modify Buffer: Experiment with different buffer pHs or the inclusion of non-interfering detergents or solubilizing agents like BSA to improve solubility.[1][5]
-
-
FAQ 2: I'm seeing non-specific inhibition in my enzymatic assay. How can I determine if it's a real effect?
Issue: Your enzyme of interest shows reduced activity in the presence of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, but the inhibition appears non-specific or occurs across multiple, unrelated enzymes.
Potential Causes & Solutions
-
Cause 1: Thiol Reactivity and Redox Interference. The "-ylsulfanyl" group in the compound is similar to a thiol. Thiol-containing molecules are known to be highly reactive and can interfere with assays in several ways:
-
Directly modifying the enzyme: They can form disulfide bonds with cysteine residues in the enzyme, potentially altering its conformation and activity.[6][7][8] This is a common mechanism for pan-assay interference compounds (PAINS).[9]
-
Reducing assay components: They can reduce essential disulfide bonds in enzymes or interfere with redox-sensitive reporter molecules.[10]
-
Reacting with detection reagents: Thiol groups can react with chromogenic or fluorogenic reagents used for detection, such as Ellman's reagent (DTNB) or maleimide-based probes.[9][10]
-
Troubleshooting Protocol: Test for Thiol Interference
-
DTT Challenge Assay: Measure the IC50 of your compound in the presence and absence of a high concentration (e.g., 1-10 mM) of dithiothreitol (DTT).[6] If the compound's inhibitory potency is significantly reduced in the presence of DTT, it strongly suggests a thiol-reactive mechanism.[6]
-
Control Enzyme Assay: Test the compound against an unrelated enzyme that is known to be sensitive to thiol-reactive inhibitors.
-
Mass Spectrometry: Use protein mass spectrometry to check for covalent modification of your target enzyme by the compound.[9]
-
-
Solutions:
-
Include Reducing Agents: If compatible with your assay, include a mild reducing agent like DTT or TCEP in your buffer to maintain the reduced state of enzyme cysteines.[6]
-
Triage Reactive Compounds: If the compound is confirmed to be a non-specific thiol-reactive inhibitor, it should be deprioritized as a screening hit.
-
-
-
Cause 2: Compound Aggregation. At higher concentrations, some small molecules can form aggregates that non-specifically sequester and denature proteins, leading to apparent inhibition.[11][12]
-
Troubleshooting Protocol: Aggregation Counter-Screen
-
Detergent Test: Re-run the inhibition assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's inhibitory activity is abolished or significantly reduced, aggregation is the likely cause.[5]
-
Centrifugation: Before the final readout, centrifuge the assay plate. If the inhibitor is an aggregator, its activity may be reduced as the aggregates are pelleted.
-
-
Visualizing Troubleshooting Workflows
A systematic approach is crucial for diagnosing assay interference. The following workflow outlines the key decision points.
Caption: General workflow for troubleshooting assay interference.
FAQ 3: The compound interferes with my alcohol dehydrogenase (ADH) assay. What is the mechanism?
Issue: You are using an assay for ethanol determination that relies on alcohol dehydrogenase (ADH), which converts ethanol to acetaldehyde while reducing NAD+ to NADH. The presence of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol causes a false positive signal.
Potential Cause & Mechanism
-
Cause: Interference with the NAD+/NADH Redox Couple. This is a well-documented interference mechanism in ADH-based assays.[13][14][15] The issue is not unique to your specific compound but can be caused by any substance that spuriously generates NADH. In samples with high levels of lactate dehydrogenase (LDH) and its substrate, lactate, LDH can also use NAD+ to produce NADH, which the assay incorrectly measures as an ethanol-derived signal.[16][17]
While your compound is not LDH, its thiol-like group could potentially participate in redox cycling, leading to non-enzymatic reduction of NAD+ to NADH, especially in the presence of other buffer components.
Caption: Mechanism of interference in ADH-based assays.
-
Solutions:
-
Use an Orthogonal Method: The gold standard for ethanol quantification is gas chromatography (GC).[15] If accurate measurement is critical, especially in a complex matrix, results should be confirmed with GC.
-
Sample Pre-treatment: In some cases, interference from endogenous enzymes like LDH can be eliminated by deproteinizing the sample via ultrafiltration before the assay.[13][14] This may also remove your compound if it binds to proteins.
-
Summary of Recommended Control Experiments
To ensure data integrity, a panel of control experiments should be performed when characterizing a new compound like 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol.
| Control Experiment | Purpose | Interpretation of Positive Result | Reference |
| Compound-Only Fluorescence Scan | To detect intrinsic fluorescence of the test compound. | Compound is fluorescent at assay wavelengths, potentially causing false positives. | [1][3] |
| DTT Challenge Assay | To identify thiol-reactive compounds. | A significant rightward shift in IC50 indicates non-specific activity via thiol reactivity. | [6] |
| Detergent Counter-Screen | To identify compound aggregation. | Loss of inhibitory activity in the presence of detergent suggests aggregation is the mechanism of action. | [5] |
| Orthogonal Assay Confirmation | To validate hits using a different detection technology. | A hit that is active in the primary assay but inactive in an orthogonal assay is likely an artifact. | [3][5] |
By systematically applying these troubleshooting strategies and controls, researchers can confidently distinguish true biological activity from assay artifacts, saving valuable time and resources in the drug discovery process.
References
-
Winterbourn, C. C., & Hampton, M. B. (2008). Quantification of Thiols and Disulfides. Methods in Enzymology, 440, 375-391. [Link]
-
Dahlin, J. L., & Walters, M. A. (2014). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]
-
Ghosh, M., & Nanda, G. (1999). Interference of thiol-compounds with dextrinizing activity assay of α-amylase by starch-iodine colour reaction: Modification of the method to eliminate this interference. Indian Journal of Experimental Biology, 37(8), 824-827. [Link]
-
Dahlin, J. L., Nissink, J. W. M., Strasser, J. M., Francis, S., Zhou, H., Zhang, Z., & Walters, M. A. (2015). A Fluorescence-Based Thiol Quantification Assay for Ultra-High-Throughput Screening for Inhibitors of Coenzyme A Production. Journal of Medicinal Chemistry, 58(5), 2091-2113. [Link]
-
Vasta, J. D., & Robers, M. B. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. SLAS Discovery, 25(2), 139-153. [Link]
-
Dahlin, J. L., & Walters, M. A. (2014). Assay Interference by Aggregation. Assay Guidance Manual. [Link]
-
Laurindo, F. R. M., Pescatore, L. A., & de Z-P., C. (2017). Thiol Isomerases: Enzymatic Mechanisms, Models of Oxidation, and Antagonism by Galloylated Polyphenols. Antioxidants & Redox Signaling, 27(15), 1203-1220. [Link]
-
Tielker, A. W., et al. (2007). Mechanistic Study of the Reaction of Thiol-Containing Enzymes with α,β-Unsaturated Carbonyl Substrates by Computation and Chemoassays. Chemistry - A European Journal, 13(21), 6148-6158. [Link]
-
N'Zengu, B. R., Gathiaka, S., & Taylor, E. W. (2004). Thiol-dependent enzymes and their inhibitors: a review. Current Medicinal Chemistry, 11(11), 1357-1372. [Link]
-
Seamaty. (n.d.). 3 ways to troubleshoot biochemistry analyzer reagent interference. Seamaty. [Link]
-
Rudnick, A., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(7), 865-874. [Link]
-
de Souza, N. B. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(2), 108-119. [Link]
-
Turek-Herman, J. C., & D. A. G. (2018). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS Discovery, 23(1), 1-8. [Link]
-
Mo, Y., & C. T. (2018). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 13(1), 51-62. [Link]
-
I. A., & M. A. (2012). Interference with Fluorescence and Absorbance. Assay Guidance Manual. [Link]
-
Yip, P. M., & Chan, M. K. (2008). Dehydrogenase interference with enzymatic ethanol assays: forgotten but not gone. Clinical Chemistry, 54(1), 215-216. [Link]
-
Pope, A. J. (2005). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. Assay and Drug Development Technologies, 3(1), 69-77. [Link]
-
Rawat, A., et al. (2023). Inhibition of Thioredoxin Reductase Activity and Oxidation of Cellular Thiols by Antimicrobial Agent, 2-Bromo-2-nitro-1,3-propanediol, Causes Oxidative Stress and Cell Death in Cultured Noncancer and Cancer Cells. International Journal of Molecular Sciences, 24(17), 13426. [Link]
-
Tormey, W. P., & Moore, T. M. (2012). Is there a role for ethanol assay using alcohol dehydrogenase in a basic drugs and alcohol screen of blood following. Medical Science, 4(1), 16-20. [Link]
-
Kim, Y., et al. (2024). Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease. ACS Omega. [Link]
-
Gauthier, Q., et al. (2022). Dehydrogenase Interference with Enzymatic Ethanol Assays: Forgotten but Not Gone. Journal of Analytical Toxicology, 46(7), e163-e165. [Link]
-
Dasgupta, A., & Spies, C. (1998). Serum-ethanol determination: comparison of lactate and lactate dehydrogenase interference in three enzymatic assays. American Journal of Clinical Pathology, 109(2), 169-173. [Link]
-
Powers, R. A., & M. S. (2009). Evaluation of potential lactate/lactate dehydrogenase interference with an enzymatic alcohol analysis. Journal of Analytical Toxicology, 33(8), 561-562. [Link]
Sources
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- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Thiol Isomerases: Enzymatic Mechanisms, Models of Oxidation, and Antagonism by Galloylated Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol-dependent enzymes and their inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. academicjournals.org [academicjournals.org]
- 17. Evaluation of potential lactate/lactate dehydrogenase interference with an enzymatic alcohol analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purine Analogs: Profiling 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol Against Key Therapeutic Classes
This guide provides a deep comparative analysis of the novel purine analog, 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, positioned against established classes of purine-based therapeutics. As researchers and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of purine analogs is paramount for identifying and advancing new chemical entities. Purine analogs are a cornerstone of modern medicine, serving as anticancer, antiviral, and immunomodulatory agents due to their ability to mimic endogenous purines and interact with a wide array of cellular targets.[1][2][3]
This document moves beyond a simple catalog of compounds. It is designed to provide a logical framework for evaluating the potential of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol by dissecting its structural motifs, hypothesizing its mechanism of action based on established SAR, and providing robust, validated experimental protocols to test these hypotheses.
Structural and Mechanistic Analysis of the Target Compound
The therapeutic potential of a purine analog is dictated by the nature and position of its substitutions. The structure of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol presents three key features that inform its likely biological activity:
-
6-Amino-purine (Adenine) Core: This foundational scaffold provides the basic structure for recognition by enzymes and receptors that interact with adenosine or its derivatives.
-
C8-Thioether Linkage: Substitution at the C8 position is a well-established strategy for developing Toll-like receptor 7 (TLR7) and TLR8 agonists.[4][5] Unlike C6-thiol substitutions, which are characteristic of classic antimetabolites like 6-mercaptopurine, C8 modifications typically steer the molecule away from DNA synthesis pathways and towards immunomodulatory signaling.[6]
-
Ethanol Moiety: The terminal hydroxyl group increases hydrophilicity, potentially improving solubility and influencing interactions within a binding pocket.
Based on this analysis, the most probable mechanism of action for 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol is the activation of endosomal Toll-like receptors, particularly TLR7. This hypothesis forms the basis of our comparative analysis.
Caption: Structure-Activity Relationship (SAR) of the purine scaffold.
Comparative Analysis with Established Purine Analog Classes
We will now compare the hypothesized profile of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol with three major classes of purine analogs.
Immunomodulatory Analogs (TLR7/8 Agonists)
This class represents the most likely activity profile for our target compound. TLR7 agonists are potent activators of the innate immune system, inducing the production of pro-inflammatory cytokines and Type I interferons, making them effective as antiviral and antitumor agents.[4][7]
-
Mechanism of Action: TLR7 agonists bind to the TLR7 protein in the endosomes of plasmacytoid dendritic cells (pDCs) and other immune cells. This triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors NF-κB and IRF7, which drive the expression of cytokines and interferons.[4]
-
Structural Comparison: Commercially successful TLR agonists like Imiquimod and Resiquimod are not purine-based, but many potent experimental TLR7 agonists are C8-substituted guanosine or adenine analogs.[4] The C8-thioether linkage in our target compound is a common feature in purine-scaffold TLR agonists, designed to position functional groups for optimal receptor engagement.
Caption: Simplified TLR7 signaling pathway.
Purine Antimetabolites
Antimetabolites are a historic and vital class of anticancer drugs. They function by interfering with the synthesis of nucleic acids, thereby halting the proliferation of rapidly dividing cancer cells.[1][6]
-
Mechanism of Action: Compounds like 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG) are pro-drugs that are metabolically converted into fraudulent nucleotides.[6] These metabolites inhibit de novo purine synthesis and can be incorporated into DNA and RNA, leading to cytotoxicity.
-
Structural Comparison: The defining feature of these drugs is a thiol group at the C6 position. The placement of the sulfur atom at C8 in our target compound, rather than C6, makes it highly unlikely to be processed by the same metabolic enzymes (like HGPRT) that activate 6-MP and 6-TG. Therefore, a classic antimetabolite mechanism is not expected.
Purine-Based Kinase Inhibitors
The purine scaffold is a common feature in many kinase inhibitors due to its resemblance to adenosine triphosphate (ATP). These inhibitors typically function by competing with ATP for its binding site on the kinase.
-
Mechanism of Action: By occupying the ATP-binding pocket, these compounds prevent the phosphorylation of substrate proteins, thereby blocking signal transduction pathways that are often hyperactive in cancer cells.[8]
-
Structural Comparison: While the adenine core is present, potent kinase inhibition often requires specific substitutions at the C2 and C6 positions to enhance affinity and selectivity.[8] While a secondary kinase-inhibitory activity cannot be entirely ruled out without experimental data, the prominent C8 substitution strongly suggests that this is not its primary mechanism of action.
Table 1: Comparative Profile of Purine Analog Classes
| Feature | 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol (Hypothesized) | Immunomodulatory Analogs (e.g., TLR7 Agonists) | Purine Antimetabolites (e.g., 6-Mercaptopurine) | Kinase Inhibitors (e.g., Roscovitine) |
| Primary Target | TLR7 / TLR8 | TLR7 / TLR8 | Enzymes in purine biosynthesis (e.g., HGPRT) | ATP-binding site of protein kinases (e.g., CDKs) |
| Mechanism | Innate immune activation via MyD88 pathway | Innate immune activation via MyD88 pathway | Inhibition of DNA/RNA synthesis; fraudulent nucleotide | Competitive inhibition of ATP binding |
| Key SAR Feature | C8-substitution | C8-substitution or other heterocyclic scaffolds | C6-thiol group | C2 and C6 substitutions for selectivity |
| Therapeutic Use | Antiviral, Oncology (as adjuvant) | Antiviral (topical), Oncology | Oncology (Leukemias)[9] | Oncology (in development)[8] |
| Primary Assay | TLR7/8 reporter assay; Cytokine profiling | TLR7/8 reporter assay; Cytokine profiling | Cell proliferation/cytotoxicity assays | In vitro kinase activity assays |
Experimental Protocols for Comparative Evaluation
To empirically validate the hypothesized activity of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, a tiered experimental approach is necessary. The following protocols provide a self-validating system to characterize its biological function.
Caption: Experimental workflow for characterizing a novel purine analog.
Protocol 3.1: In Vitro TLR7 Agonist Activity Assay
-
Objective: To determine if the test compound can activate the TLR7 signaling pathway.
-
Methodology Rationale: HEK-Blue™ TLR7 reporter cells are engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. This provides a simple and quantitative colorimetric readout for receptor activation.
-
Step-by-Step Protocol:
-
Cell Culture: Culture HEK-Blue™ hTLR7 cells according to the manufacturer's protocol.
-
Seeding: Seed cells in a 96-well plate at a density of ~50,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol in DMSO. Create a 10-point serial dilution in cell culture medium. Include a known TLR7 agonist (e.g., R848) as a positive control and a vehicle (DMSO) control.
-
Treatment: Add 20 µL of the diluted compounds to the appropriate wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in 5% CO₂.
-
Detection: a. Transfer 20 µL of supernatant from each well to a new 96-well plate. b. Add 180 µL of QUANTI-Blue™ detection reagent. c. Incubate at 37°C for 1-3 hours. d. Measure absorbance at 620-655 nm using a spectrophotometer.
-
Data Analysis: Calculate the EC₅₀ value by plotting the absorbance against the log of the compound concentration and fitting to a four-parameter logistic curve.
-
Protocol 3.2: Broad-Spectrum Antiproliferative Assay
-
Objective: To assess the general cytotoxicity of the compound against a panel of human cancer cell lines.
-
Methodology Rationale: The Sulforhodamine B (SRB) assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein basic amino acid residues in fixed cells, providing a sensitive measure of total biomass. Using a diverse panel (such as the NCI-60) can reveal patterns of activity.[10]
-
Step-by-Step Protocol:
-
Cell Seeding: Seed various cancer cell lines (e.g., MCF7, HCT116, A549) in 96-well plates at their predetermined optimal densities and allow them to adhere for 24 hours.
-
Compound Treatment: Add the test compound over a range of concentrations (e.g., 0.01 to 100 µM). Include a positive control (e.g., Doxorubicin) and a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
Cell Fixation: Gently discard the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Remove the TCA and wash the plates five times with deionized water. Air dry the plates.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Readout: Measure the optical density (OD) at 510 nm.
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
-
Summary and Future Directions
The structural features of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol strongly suggest its primary biological activity will be as an immunomodulator, specifically a TLR7 agonist. Its C8-thioethanol substitution aligns it with a class of compounds known to activate innate immune signaling pathways, while its structure diverges significantly from classic purine antimetabolites and kinase inhibitors.
The provided experimental workflows offer a clear and robust path to validating this hypothesis. Initial screening in a TLR7 reporter assay (Protocol 3.1) alongside a broad cytotoxicity screen (Protocol 3.2) will provide a definitive initial characterization. Positive results in the TLR7 assay would warrant progression to more detailed immunological profiling, such as measuring cytokine induction in human peripheral blood mononuclear cells (PBMCs).
This guide provides the foundational logic and practical methodologies for researchers to efficiently and accurately position this novel compound within the vast landscape of purine-based therapeutics.
References
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Parker, W. B. (2009). Purine nucleoside antimetabolites in development for the treatment of cancer. PubMed Central. Available at: [Link]
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Skipper, H. E., Montgomery, J. A., Thomson, J. R., & Schabel, F. M., Jr. (1959). Structure-activity relationships and cross-resistance observed on evaluation of a series of purine analogs against experimental neoplasms. Cancer Research. Available at: [Link]
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El-Sayed, O. M., et al. (2019). Structure-Activity Relationship of Purine and Pyrimidine Nucleotides as Ecto-5′-Nucleotidase (CD73) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Biochemistry, M. (2024). Examples of Analogs of Purine used As Chemotherapeutic Agents or drugs. YouTube. Available at: [Link]
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Tyler, P. C., et al. (2003). Exploring Structure-Activity Relationships of Transition State Analogues of Human Purine Nucleoside Phosphorylase. Journal of Medicinal Chemistry. Available at: [Link]
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Hoessel, R., et al. (2001). Structure-activity relationships and inhibitory effects of various purine derivatives on the in vitro growth of Plasmodium falciparum. Biochemical Pharmacology. Available at: [Link]
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Purohit, T., et al. (2018). Identification and structure–activity relationship of purine derivatives as novel MTH1 inhibitors. FEBS Letters. Available at: [Link]
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Kufe, D. W., et al. (Eds.). (2003). Purine Analogs. Holland-Frei Cancer Medicine. 6th edition. Available at: [Link]
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MDPI. (n.d.). Special Issue: Purine and Its Derivatives. Pharmaceuticals. Available at: [Link]
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Pierre, A., et al. (1997). New purines and purine analogs as modulators of multidrug resistance. Journal of Medicinal Chemistry. Available at: [Link]
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Al-Obaid, A. M., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Molecules. Available at: [Link]
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Li, L., et al. (2017). Synergy of purine-scaffold TLR7 agonist with doxorubicin on systemic inhibition of lymphoma in mouse model. Journal of Cancer. Available at: [Link]
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Li, L., et al. (2017). Synergy of purine-scaffold TLR7 agonist with doxorubicin on systemic inhibition of lymphoma in mouse model. PubMed. Available at: [Link]
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Koutentaki, M., et al. (2023). Design and Synthesis of Novel Purine Analogues as Potential IL-1β Inhibitors Targeting Vascular Inflammation. Chemistry & Biodiversity. Available at: [Link]
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Sainova, I., et al. (2024). Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. Azerbaijan Pharmaceutical and Pharmacotherapy Journal. Available at: [Link]
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Tojo, S., et al. (2023). Recent Advances on Small-Molecule Antagonists Targeting TLR7. Molecules. Available at: [Link]
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A Comparative Efficacy Analysis of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol Against Established Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor research, purine analogues represent a cornerstone of drug discovery, demonstrating significant therapeutic potential, particularly in oncology.[1][2][3] This guide provides a comparative overview of the putative kinase inhibitor, 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, against a panel of well-characterized inhibitors targeting Cyclin-Dependent Kinases (CDKs), a family of enzymes frequently dysregulated in cancer.[2] While direct experimental data for 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol is not yet prevalent in publicly accessible literature, its structural similarity to known purine-based kinase inhibitors allows for a robust, data-driven comparative framework. This document will, therefore, present its hypothetical efficacy in the context of established CDK inhibitors, outlining the experimental methodologies required for a definitive head-to-head analysis.
Introduction to 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol and the CDK Family
The compound 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol belongs to the purine class of heterocyclic molecules. This class is notable for its role in forming the essential building blocks of nucleic acids and, significantly, for serving as a privileged scaffold in the design of kinase inhibitors.[1][3] Kinases are a large family of enzymes that catalyze the phosphorylation of proteins, thereby regulating a vast array of cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][2]
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that are central to the control of the cell cycle.[4] Their activity is dependent on association with regulatory subunits called cyclins. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[4][5] Consequently, CDKs, particularly CDK2, have emerged as a prime target for anti-cancer drug development.[4][5][6] CDK2, in partnership with cyclin E and cyclin A, governs the G1 to S phase transition, a critical checkpoint for DNA replication.[4] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising therapeutic strategy.[4]
Given the purine core of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, it is hypothesized to function as an ATP-competitive inhibitor of one or more CDKs, with a potential focus on CDK2.
Comparative Efficacy: A Data-Driven Overview of Known CDK2 Inhibitors
To establish a benchmark for evaluating the potential efficacy of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, the following table summarizes the inhibitory activities of several well-characterized CDK inhibitors. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which are standard measures of inhibitor potency.
| Inhibitor | Target(s) | IC50/Ki (nM) | Notes |
| Dinaciclib | CDK2, CDK5, CDK1, CDK9 | 1, 1, 3, 4 | A potent and novel CDK inhibitor that also blocks thymidine incorporation.[7] |
| PHA-793887 | CDK2, CDK5, CDK7 | 8, 5, 10 | A novel and potent inhibitor that induces cell-cycle arrest and apoptosis. |
| BMS-265246 | CDK1/2 | 6/9 | A potent and selective CDK1/2 inhibitor. |
| SU 9516 | CDK2, CDK1, CDK4 | 22, 40, 200 | A 3-substituted indolinone CDK inhibitor. |
| PF-06873600 | CDK2, CDK4, CDK6 | 0.1, 1.2, 0.1 (Ki) | An inhibitor that blocks the phosphorylation of retinoblastoma protein (RB1).[7] |
| Roscovitine (Seliciclib) | Cdc2, CDK2, CDK5 | 650, 700, 160 | A potent and selective CDK inhibitor with little effect on CDK4/6.[8] |
| Purvalanol A | cdc2-cyclin B, cdk2-cyclin A, cdk2-cyclin E, cdk4-cyclin D1 | 4, 70, 35, 850 | A potent, and cell-permeable CDK inhibitor. |
| Milciclib (PHA-848125) | CDK2 | 45 | A potent, ATP-competitive CDK inhibitor. |
Proposed Experimental Workflow for Efficacy Determination
To ascertain the efficacy of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol and compare it to the inhibitors listed above, a systematic experimental approach is necessary. The following workflow outlines the key assays and methodologies.
Caption: Proposed experimental workflow for evaluating the efficacy of a novel kinase inhibitor.
Detailed Experimental Protocols
1. Kinase Inhibition Assays (IC50 Determination)
-
Objective: To determine the concentration of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol required to inhibit 50% of the activity of a specific kinase (e.g., CDK2/Cyclin A).
-
Principle: A radiometric or fluorescence-based assay is used to measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
-
Protocol:
-
Prepare a reaction mixture containing the purified active kinase (e.g., recombinant human CDK2/Cyclin A), a suitable substrate (e.g., histone H1), and ATP (radiolabeled with ³²P or a fluorescent analog).
-
Add serial dilutions of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and separate the phosphorylated substrate from the unreacted ATP (e.g., via filtration or gel electrophoresis).
-
Quantify the amount of phosphorylated substrate.
-
Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol on the proliferation of cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells (e.g., a panel of breast, ovarian, or melanoma cell lines) in a 96-well plate and allow them to adhere overnight.[4]
-
Treat the cells with a range of concentrations of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
-
3. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine if 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol induces cell cycle arrest.
-
Principle: Propidium iodide (PI) is a fluorescent dye that intercalates with DNA. The amount of PI fluorescence in a cell is proportional to its DNA content, allowing for the differentiation of cells in G1, S, and G2/M phases of the cell cycle.
-
Protocol:
-
Treat cancer cells with 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol at a concentration around its GI50 for a specific time (e.g., 24 hours).
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing PI and RNase A.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in the G1 phase would be indicative of CDK2 inhibition.
-
Signaling Pathway Context
The efficacy of CDK2 inhibitors is rooted in their ability to interrupt the cell cycle machinery. The following diagram illustrates the central role of CDK2 in the G1/S transition.
Caption: Simplified signaling pathway of the G1/S cell cycle transition and the putative point of intervention for a CDK2 inhibitor.
Conclusion
While the precise inhibitory profile of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol awaits empirical validation, its chemical structure strongly suggests activity as a kinase inhibitor, likely within the CDK family. By comparing its potential efficacy to the established profiles of known CDK2 inhibitors such as Dinaciclib and Roscovitine, a clear benchmark for its therapeutic potential can be established. The experimental workflows detailed in this guide provide a robust framework for the comprehensive evaluation of this and other novel purine-based kinase inhibitors. Future studies focusing on the biochemical and cellular characterization of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol are essential to elucidate its mechanism of action and its potential as a novel therapeutic agent.
References
- Vertex AI Search. (2024). What are CDK2 inhibitors and how do they work?
- Vertex AI Search. (n.d.). Cdk2 isoform specific inhibitor.
- ACS Publications - American Chemical Society. (n.d.). Type II Inhibitors Targeting CDK2.
- J Immunother Precis Oncol. (2025). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review.
- MD Anderson Cancer Center. (2023).
- PubMed. (n.d.). Purine Analogues as Kinase Inhibitors: A Review.
- PubMed. (n.d.). Recent advances in cyclin-dependent kinase inhibition. Purine-based derivatives as anti-cancer agents. Roles and perspectives for the future.
- ResearchGate. (2025). Purine Analogues as Kinase Inhibitors: A Review | Request PDF.
- GeneCards. (n.d.). CDK13 Gene - Cyclin Dependent Kinase 13.
- PMC - NIH. (n.d.). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action.
- Selleck Chemicals. (n.d.). CDK Inhibition.
Sources
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- 8. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Analysis for the Novel Purine Analog "2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol"
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity profile of the novel purine analog, 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol. We will objectively compare methodologies, provide supporting experimental protocols, and offer insights into data interpretation to de-risk this compound for further development.
Introduction: The Promise and Peril of Purine Analogs
The purine scaffold is a cornerstone of medicinal chemistry, serving as the foundation for numerous antiviral, anticancer, and immunosuppressive agents.[1][2] These molecules, termed purine analogs, function by mimicking endogenous purines (adenine and guanine) to interfere with critical cellular processes like nucleic acid synthesis.[3][4]
Our compound of interest, 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol , is a novel structure featuring an ethanol group linked via a thiol ether at the C8 position of the adenine core.

Its structural similarity to ATP and other endogenous purines suggests a high probability of interaction with ATP-binding proteins, most notably the kinome. While this may confer therapeutic efficacy, it also presents a significant risk of off-target binding, leading to toxicity or unexpected polypharmacology. Therefore, a rigorous cross-reactivity analysis is not merely a supplementary check but a critical step in the compound's development pathway.
This guide outlines a multi-tiered strategy, from predictive computational screening to definitive cellular target engagement, to build a comprehensive selectivity profile.
A Multi-Tiered Framework for Cross-Reactivity Profiling
A robust analysis follows a logical progression from broad, cost-effective predictions to highly specific, resource-intensive validation. This tiered approach ensures that experimental efforts are focused and data-driven.
Tier 1: In Silico Profiling (The Predictive Stage)
Computational methods provide a cost-effective first pass to identify potential off-targets by leveraging vast databases of known chemical-protein interactions.[5][6] This step is crucial for hypothesis generation and guiding subsequent experimental designs.
-
Method 1: Chemical Similarity Analysis: Tools like the Similarity Ensemble Approach (SEA) compare the 2D structure of our query compound against ligands with known biological targets.[7] This can reveal unexpected relationships; for instance, a structural motif shared with known inhibitors of a particular kinase family.
-
Method 2: Target Prediction & Machine Learning: More advanced platforms use a combination of machine learning, QSAR models, and pharmacophore matching to predict a wider range of potential interactions, including those not immediately obvious from simple structural comparisons.[5][7]
Expected Output: A prioritized list of potential off-targets (e.g., kinases, GPCRs, ion channels) with associated confidence scores. This list forms the basis for designing the biochemical screen.
Tier 2: In Vitro Biochemical Screening (The Hypothesis-Testing Stage)
This tier aims to experimentally confirm the in silico predictions and to screen broadly for unexpected interactions. Large-panel kinase screening is standard practice for purine analogs due to their ATP-mimetic nature.
Comparative Table 1: Structural Analogs of the Query Compound
To contextualize potential interactions, we can compare our lead compound with known purine derivatives.
| Compound Name | Key Structural Feature | Known Primary Target Class |
| 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol | C8-Thioether Linkage | Hypothesized: Kinases, Purine Metabolism Enzymes |
| 6-Mercaptopurine | C6-Thiol Group | Purine Synthesis Enzymes (e.g., HGPRT activation)[3] |
| 9-(2-Hydroxyethyl)adenine (Isomer) | N9-Ethanol Group | Adenosine Deaminase, Viral Polymerases[8] |
| Roscovitine (Seliciclib) | C2, C6, N9-Substituted Purine | Cyclin-Dependent Kinases (CDKs) |
Detailed Protocol: Radiometric Kinase Inhibition Assay
This protocol describes a classic and robust method for quantifying kinase inhibition by measuring the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.[9]
Objective: To determine the percent inhibition of a panel of kinases by 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol at a single concentration (e.g., 10 µM).
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Kinase reaction buffer (specific to each kinase, generally containing MgCl₂)
-
[γ-³²P]ATP (Specific activity ~3000 Ci/mmol)
-
"Cold" (non-radioactive) ATP
-
Test Compound Stock (e.g., 10 mM in DMSO)
-
Stop Solution (e.g., 3% Phosphoric Acid)
-
Phosphocellulose paper or membrane
-
Scintillation counter and fluid
Methodology:
-
Reaction Preparation: In a 96-well plate, prepare the kinase reaction mix. For a final volume of 25 µL:
-
5 µL of 5x Kinase Buffer
-
2.5 µL of Test Compound (diluted from stock to 100 µM, for a final concentration of 10 µM) or DMSO (vehicle control).
-
10 µL of Substrate/Enzyme mix (prepared in 1x Kinase Buffer).
-
Causality: Preparing the enzyme/compound mix first allows the inhibitor to bind to the kinase before the competitive substrate (ATP) is introduced.
-
-
Initiate Reaction: Add 7.5 µL of ATP mix (containing a mix of cold ATP at the enzyme's Km concentration and a tracer amount of [γ-³²P]ATP) to each well to start the reaction.[10]
-
Self-Validation: Include a "no enzyme" control to measure background signal and a known potent inhibitor (e.g., Staurosporine) as a positive control for assay performance.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction & Spotting: Terminate the reaction by adding 25 µL of stop solution. Spot 20 µL of the reaction mixture onto a phosphocellulose filter mat.
-
Washing: Wash the filter mat 3-4 times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a final wash with acetone to dry.
-
Causality: The phosphorylated substrate binds tightly to the phosphocellulose paper, while the free ATP is washed away, isolating the signal.
-
-
Quantification: Place the dried filter mat into a scintillation counter to measure the radioactivity (in counts per minute, CPM) for each spot.
-
Data Analysis:
-
Calculate Percent Inhibition = 100 * (1 - (CPM_Compound - CPM_Background) / (CPM_Vehicle - CPM_Background))
-
Expected Output: A table of percent inhibition values across a large kinase panel, highlighting potential "hits" for follow-up dose-response studies to determine IC₅₀ values.
Comparative Table 2: Hypothetical Kinase Screening Data (at 10 µM)
| Kinase Target | % Inhibition by Compound X | % Inhibition by Staurosporine (1 µM) | Interpretation |
| CDK2/CycA | 8% | 99% | No significant activity |
| Aurora A | 92% | 98% | Primary Hit |
| VEGFR2 | 75% | 95% | Potential Off-Target |
| SRC | 68% | 97% | Potential Off-Target |
| p38α | 15% | 91% | No significant activity |
Tier 3: Cellular Target Engagement (The Validation Stage)
A compound that inhibits a purified enzyme in a test tube may not necessarily engage that same target within the complex milieu of a living cell. Cellular target engagement assays are essential to confirm that the compound reaches its target and binds to it in a physiological context.[11] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this validation.[12][13][14]
The principle of CETSA is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[13][15]
Detailed Protocol: Western Blot-based CETSA
Objective: To determine if 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol engages with Aurora A kinase in intact cells.
Materials:
-
Cell line expressing endogenous Aurora A (e.g., HeLa)
-
Cell culture medium and reagents
-
Test Compound and Vehicle (DMSO)
-
Phosphate-Buffered Saline (PBS) with protease/phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and Western Blot reagents
-
Primary antibody specific for Aurora A
-
Secondary HRP-conjugated antibody
-
Chemiluminescence substrate and imaging system
Methodology:
-
Cell Treatment: Culture HeLa cells to ~80% confluency. Treat cells with the test compound (e.g., at 10x its biochemical IC₅₀) or DMSO for 1-2 hours in the incubator.[15]
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into different PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.[13]
-
Causality: Unbound proteins will denature and aggregate at lower temperatures. Ligand-bound proteins will remain soluble at higher temperatures.
-
-
Lysis and Clarification: Lyse the cells by freeze-thaw cycles or addition of lysis buffer. Centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample using a BCA assay to ensure equal loading. Prepare samples for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a nitrocellulose membrane, and probe with a primary antibody against Aurora A. Detect with a secondary antibody and chemiluminescence.
-
Data Analysis: Quantify the band intensity for Aurora A at each temperature point for both vehicle and compound-treated samples. Plot the relative band intensity against temperature to generate a "melt curve." A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.[12]
Expected Output: Melt curves demonstrating a thermal shift for the target protein in the presence of the compound.
Comparative Table 3: Hypothetical CETSA Melt Curve Data for Aurora A
| Temperature (°C) | Relative Soluble Aurora A (Vehicle) | Relative Soluble Aurora A (Compound X) |
| 46 | 1.00 | 1.00 |
| 49 | 0.95 | 1.00 |
| 52 | 0.81 | 0.98 |
| 55 | 0.51 (Tm) | 0.91 |
| 58 | 0.23 | 0.55 (Tm) |
| 61 | 0.10 | 0.29 |
| Interpretation: The apparent melting temperature (Tm) shifted from ~55°C to ~58°C, confirming that Compound X binds to and stabilizes Aurora A in intact cells. |
Final Comparative Analysis & Interpretation
The ultimate goal is to synthesize the data from all three tiers into a coherent cross-reactivity profile.
Comparative Table 4: Integrated Cross-Reactivity Profile
| Target | Tier 1 Prediction | Tier 2 IC₅₀ (nM) | Tier 3 CETSA Shift | Overall Assessment |
| Aurora A | High Confidence | 50 | +3.0 °C | Confirmed On-Target |
| VEGFR2 | Medium Confidence | 850 | +1.5 °C | Confirmed Off-Target |
| SRC | Medium Confidence | 1,200 | No Shift | Biochemical Hit, No Cellular Engagement |
| p38α | Low Confidence | >10,000 | Not Tested | Not an Off-Target |
Expert Interpretation:
-
Aurora A: The data strongly support Aurora A as a primary target. The low nanomolar biochemical activity is validated by clear target engagement in cells.
-
VEGFR2: This is a confirmed off-target. While less potent than against Aurora A, the activity is sub-micromolar and confirmed in cells. This could have physiological consequences (e.g., anti-angiogenic effects) that need to be considered.
-
SRC: This is a critical finding. The micromolar biochemical activity does not translate to the cellular environment. This could be due to poor cell permeability of the compound or the specific conformation of SRC in cells. This off-target is likely not relevant in vivo.
Conclusion and Future Directions
This guide has outlined a systematic, multi-tiered approach to characterizing the cross-reactivity of a novel purine analog, 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol. By integrating predictive in silico methods, broad biochemical screening, and definitive cellular target engagement assays, researchers can build a high-confidence selectivity profile.
The hypothetical data presented here illustrate how this framework can distinguish between true on-targets (Aurora A), physiologically relevant off-targets (VEGFR2), and biochemical artifacts (SRC). This level of detail is indispensable for making informed decisions in a drug discovery pipeline, guiding lead optimization efforts to enhance selectivity, and ultimately developing safer, more effective therapeutics.
References
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Martens, S. et al. (2023). In vitro kinase assay. protocols.io. Available at: [Link]
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Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
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PMC. (n.d.). In vitro NLK Kinase Assay. National Institutes of Health. Available at: [Link]
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Frontiers in Pharmacology. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. Available at: [Link]
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CORE. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. Available at: [Link]
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Available at: [Link]
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National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
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The 8-Thio-Adenosine Scaffold: A Comparative Guide to Structure-Activity Relationships for TLR7 Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol and its analogs, focusing on their activity as agonists for Toll-like Receptor 7 (TLR7). Systemic activation of TLR7 can lead to undesirable side effects, such as the systemic induction of cytokines (IL-6, IL-12, and IFN), which can cause flu-like symptoms.[1][2] Therefore, understanding the nuanced relationships between chemical structure and biological activity is paramount for designing potent, selective, and safer immunomodulatory agents for therapeutic applications, including vaccine adjuvants and cancer immunotherapy.[3][4][5]
The Core Scaffold: Deconstructing 8-Thio-Adenosine Derivatives
The molecule "2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol" belongs to the 8-thio-adenosine class of compounds. Its structure can be dissected into three key regions that are critical for interaction with TLR7 and are the primary focus of modification in SAR studies.
-
The Adenine Core (A): The purine heterocycle is fundamental for activity. The 6-amino group and the nitrogen atoms at positions 1, 3, 7, and 9 serve as key hydrogen bond donors and acceptors.
-
The C8-Thioether Linker (B): The thioether at the C8 position is a crucial modification distinguishing this class from simple adenine. The nature of the substituent attached to the sulfur atom dramatically influences potency and selectivity.
-
The N9-Substitution (C): While the parent molecule in this guide has a proton at N9, modifications at this position are a cornerstone of SAR studies for related TLR7 agonists, profoundly impacting receptor engagement and pharmacokinetic properties.
Caption: Key pharmacophoric regions of the 8-thio-adenosine scaffold.
Structure-Activity Relationship (SAR) Analysis
SAR studies on this scaffold and its close relatives, the 8-oxoadenines, reveal critical insights into the structural requirements for potent TLR7 agonism.[6][7]
Modifications at the C8-Position
The substituent at the C8 position is a primary determinant of activity. While the parent compound features a 2-hydroxyethylthio group, extensive research on related 8-oxoadenine analogs has shown that this position is highly tolerant of various substitutions, which can modulate potency and selectivity between TLR7 and the closely related TLR8.
-
Simple Alkyl and Hydroxyalkyl Groups: The presence of a short hydroxyalkyl chain, as in 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, is a known feature of TLR7 agonists. The hydroxyl group can participate in hydrogen bonding within the receptor binding pocket.
-
Aryl and Benzyl Groups: Introduction of aromatic rings, such as a benzyl group, at this position has been shown to be essential for interferon induction in related series.[7]
-
Impact of C8-Oxo Substitution: A closely related and extensively studied series replaces the C8-thioether with a C8-oxo group (an 8-oxoadenine scaffold). This modification generally maintains or enhances TLR7 agonism and has been the basis for numerous potent compounds.[1][6][8]
Modifications at the N9-Position
The N9 position of the purine ring is a critical site for modification to enhance potency and tailor pharmacokinetic properties.
-
Benzyl and Substituted Benzyl Groups: The introduction of a benzyl group at the N9 position is a common strategy that significantly boosts potency.[7] Further substitution on this benzyl ring can be used to introduce functionalities, for instance, a labile ester to create an "antedrug" that is rapidly metabolized to a less active form, thereby minimizing systemic side effects.[1][2]
-
Alkyl Chains and Heterocycles: SAR studies have demonstrated that varying the length of an alkyl linker attached to a piperidinyl moiety at the N9 position can modulate the selectivity between TLR7 and TLR8.[6][8] This highlights the importance of the N9 substituent in exploring the deeper regions of the receptor binding site. Introducing tertiary amines into the N9-substituent can also enhance water solubility alongside agonistic activity.[8]
Modifications of the Adenine Core
The adenine core is less tolerant to modification, suggesting its interactions are crucial for receptor activation.
-
6-Amino Group: This group is considered essential for activity, likely forming a key hydrogen bond interaction with the TLR7 receptor, mimicking the natural ligand, guanosine.
-
C2-Position: Substitution at the C2 position of the purine ring can be tolerated. For example, introducing a (S)-pentyloxy group at C2 has been shown to enhance IFNα-inducing potency in the 8-oxoadenine series.[8]
Comparative SAR Summary
The following table summarizes the general SAR trends for 8-substituted adenine derivatives as TLR7 agonists, drawing comparisons from the core molecule and related analogs found in the literature.
| Modification Site | Structural Change | Effect on TLR7 Agonist Activity | Supporting Evidence |
| C8-Position | -SH → -S-(CH₂)₂OH | Baseline activity | Core structure of the topic |
| -SH → -O- (8-Oxoadenine) | Maintains or Increases Potency. A well-validated scaffold for potent TLR7/8 agonists.[3][6] | Widely reported in literature.[3][6] | |
| N9-Position | -H → -Benzyl | Significant Increase in Potency. Essential for high IFN induction in many series.[7] | Found to be critical in early SAR studies.[7] |
| -H → -Alkyl-Heterocycle | Potency and TLR7/8 Selectivity Modulated. Linker length is a key determinant.[6] | Systematic studies on piperidinylalkyl linkers.[6][8] | |
| -Benzyl → -Benzyl-COOR (Antedrug) | Potent Agonist. Designed for rapid metabolism to a less active form to reduce systemic exposure.[1][2] | A successful strategy to mitigate side effects.[1][2] | |
| C2-Position | -H → -O-Pentyl | Enhances Potency. Can improve IFNα induction.[8] | Demonstrated in the 8-oxoadenine series.[8] |
Experimental Methodologies
The evaluation of novel TLR7 agonists requires a standardized set of assays to determine potency, selectivity, and downstream functional activity.
TLR7/TLR8 Reporter Gene Assay
This is the primary in vitro assay to determine the potency (EC₅₀) and selectivity of new compounds.
Objective: To quantify the activation of TLR7 or TLR8 by measuring the expression of a downstream reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase, SEAP) under the control of an NF-κB promoter.
Protocol:
-
Cell Seeding: Seed HEK293 cells stably transfected with human TLR7 or human TLR8 and an NF-κB-SEAP reporter construct into 96-well plates. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., from 10 µM to 0.1 nM) in assay medium. Include a known agonist (e.g., R848/Resiquimod) as a positive control and medium alone as a negative control.
-
Cell Treatment: Remove the culture medium from the cells and add the prepared compound dilutions.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
SEAP Detection: Collect the cell culture supernatant. Measure SEAP activity using a commercially available chemiluminescent substrate (e.g., Quanti-Blue™).
-
Data Analysis: Read the luminescence on a plate reader. Plot the dose-response curve and calculate the EC₅₀ value using non-linear regression analysis.
Caption: Workflow for TLR7/8 reporter gene assay.
Cytokine Induction Assay in Human PBMCs
This assay measures the functional consequence of TLR7 activation by quantifying the induction of key cytokines like IFN-α and TNF-α.
Objective: To assess the ability of compounds to induce cytokine production in primary human immune cells.
Protocol:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI medium and plate in 96-well plates.
-
Compound Treatment: Add serial dilutions of test compounds to the wells. Include a positive control (e.g., R848) and a negative control (vehicle).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of IFN-α, TNF-α, and other relevant cytokines in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.
-
Data Analysis: Plot cytokine concentration against compound concentration to determine the potency and magnitude of the immune response.
Conclusion and Future Directions
The structure-activity relationship for 8-thio-adenosine and 8-oxoadenine derivatives as TLR7 agonists is well-defined, providing a robust framework for the design of new chemical entities. Key takeaways include the critical role of the N9-substituent in driving potency and modulating selectivity, and the tolerance of the C8-position to various functionalities. The adenine core, particularly the 6-amino group, remains largely immutable, underscoring its essential role in receptor binding.
Future research will likely focus on fine-tuning the pharmacokinetic and pharmacodynamic properties of these agonists. The development of "antedrugs" or tissue-targeted delivery systems will be crucial for harnessing the therapeutic potential of TLR7 activation while minimizing systemic toxicity.[1][3] Continued exploration of novel substitutions at the C2 and N9 positions, guided by structural biology and computational modeling, will undoubtedly lead to the discovery of next-generation TLR7 agonists with improved therapeutic profiles.
References
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Kurimoto, A., et al. (2010). Synthesis and Biological Evaluation of 8-Oxoadenine Derivatives as Toll-like Receptor 7 Agonists Introducing the Antedrug Concept. Journal of Medicinal Chemistry, 53(7), 2964-72. [Link]
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Kurimoto, A., et al. (2010). Synthesis and Biological Evaluation of 8-oxoadenine Derivatives as Toll-Like Receptor 7 Agonists Introducing the Antedrug Concept. PubMed. [Link]
-
Salunke, D. B., et al. (2019). Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series. ACS Omega, 4(13), 15766-15779. [Link]
-
Isobe, Y., et al. (2012). Synthesis and evaluation of 8-oxoadenine derivatives as potent Toll-like receptor 7 agonists with high water solubility. Bioorganic & Medicinal Chemistry Letters, 22(16), 5414-5418. [Link]
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Kassab, R., et al. (2020). Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes. PubMed Central. [Link]
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Akinbobuyi, B., et al. (2016). Synthesis and immunostimulatory activity of substituted TLR7 agonists. Mayo Clinic. [Link]
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Salunke, D. B., et al. (2019). Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series. PMC - NIH. [Link]
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Pravas, K., et al. (2021). Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. RSC Medicinal Chemistry. [Link]
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Schoen, M., & Latz, E. (2008). TLR7 and TLR8 as targets in cancer therapy. Oncogene, 27(2), 190-199. [Link]
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A Comparative Analysis of N9- vs. C8-Substituted Adenine Analogs: 2-(6-Aminopurin-9-yl)ethanol and 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol
Introduction
In the landscape of medicinal chemistry and drug discovery, the purine scaffold, particularly adenine, serves as a foundational template for designing a vast array of therapeutic agents. The strategic modification of the adenine ring system at different positions can dramatically alter its physicochemical properties, biological targets, and metabolic fate. This guide provides an in-depth comparison of two structural isomers of hydroxyethyl-adenine: 2-(6-Aminopurin-9-yl)ethanol , a well-characterized N9-substituted analog and a key intermediate in antiviral drug synthesis, and 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol , a less-explored C8-substituted counterpart.
This analysis is tailored for researchers, scientists, and drug development professionals, offering a technical examination of their synthesis, properties, and biological potential. We will dissect the causal relationships between their structural differences and functional outcomes, supported by experimental data and established scientific principles. While extensive data exists for the N9-substituted compound, the properties and activities of the C8-thioether derivative will be contextualized based on established knowledge of C8-modified purines.
Structural and Electronic Dissection
The fundamental difference between the two molecules lies in the point of attachment of the 2-hydroxyethyl moiety to the adenine core. This seemingly subtle variation induces significant changes in the molecule's geometry, electronic distribution, and potential for intermolecular interactions.
-
2-(6-Aminopurin-9-yl)ethanol (N9-substituted): The side chain is attached to the N9 nitrogen of the imidazole portion of the purine ring. This position is analogous to the glycosidic bond in natural nucleosides. This substitution generally maintains the planarity of the purine ring system and preserves the Watson-Crick hydrogen bonding faces at N1 and the N6-amino group.[1]
-
2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol (C8-substituted): The side chain is linked via a sulfur atom to the C8 carbon. The introduction of a substituent at C8 can influence the conformation around the glycosidic bond (in nucleosides) or the equivalent position in acyclic analogs, often favoring a syn conformation over the more common anti.[2] The thioether linkage introduces a flexible, electron-rich spacer that can engage in different types of interactions compared to the N-C bond at the N9 position.
The electronic properties are also distinct. N9-alkylation has a modest effect on the aromaticity of the purine system. In contrast, substitution at C8, particularly with an electron-donating group like a thioether, can more significantly alter the electron density across the ring system, potentially influencing the pKa of the purine nitrogens and the molecule's susceptibility to metabolic enzymes.[3]
Caption: Chemical structures of the N9- and C8-substituted adenine analogs.
Comparative Synthesis Strategies
The synthetic accessibility of these isomers differs significantly, reflecting the inherent reactivity of the adenine scaffold.
Synthesis of 2-(6-Aminopurin-9-yl)ethanol (N9-alkylation)
Direct alkylation of adenine is a common but often challenging route due to the potential for reaction at multiple nitrogen atoms (N9, N7, N3, and N1).[4] The thermodynamically favored product is typically the N9-isomer, and its yield can be maximized by careful selection of reaction conditions.[5]
Causality in Experimental Design:
-
Base and Solvent: Using a non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is crucial.[5] The aprotic solvent effectively solvates the cation of the base, leaving a "naked" adenide anion that preferentially attacks the alkyl halide. This environment favors the formation of the more stable N9-isomer over the kinetically favored N7-isomer.
-
Alkylating Agent: 2-Bromoethanol or 2-chloroethanol are suitable alkylating agents. Protecting the hydroxyl group (e.g., as a silyl ether) can prevent side reactions but often adds extra steps to the synthesis.
Caption: Synthetic workflow for N9-alkylation of adenine.
Synthesis of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol (C8-thiolation)
Introducing a substituent at the C8 position typically requires a multi-step approach, as the C8-H bond is not readily displaced. The most common strategy involves first halogenating the C8 position, followed by nucleophilic substitution.
Causality in Experimental Design:
-
Starting Material: The synthesis often begins with 8-bromoadenine. This intermediate is prepared by treating adenine with a brominating agent like N-bromosuccinimide (NBS).
-
Nucleophilic Substitution: The 8-bromo group is then displaced by a sulfur nucleophile. 2-Mercaptoethanol, in the presence of a base (e.g., sodium ethoxide), can be used to introduce the 2-(ethylsulfanyl)-ethanol side chain. This is a standard SNAr (Nucleophilic Aromatic Substitution) reaction on the electron-deficient purine ring.
Caption: Proposed synthetic workflow for C8-thiolation of adenine.
Physicochemical Data Comparison
The placement of the hydroxyethyl group significantly impacts key physicochemical parameters that govern solubility, membrane permeability, and formulation characteristics.
| Property | 2-(6-Aminopurin-9-yl)ethanol | 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol (Predicted) | Rationale for Prediction |
| Molecular Formula | C₇H₉N₅O[6] | C₇H₉N₅OS | Addition of a sulfur atom. |
| Molecular Weight | 179.18 g/mol [6] | 211.24 g/mol | Increased mass due to sulfur. |
| XLogP3-AA | -0.8[6] | ~ -0.2 to 0.2 | The thioether group is generally more lipophilic than the N-C bond it replaces, likely increasing the LogP value. |
| H-Bond Donors | 2 (N6-amine, OH)[6] | 2 (N6-amine, OH) | The number of classical hydrogen bond donors remains the same. |
| H-Bond Acceptors | 6 (5x Purine N, OH O)[6] | 7 (5x Purine N, OH O, S) | The sulfur atom in the thioether can act as a weak hydrogen bond acceptor. |
| pKa (Predicted) | Basic pKa ~4.2 (N1) | Basic pKa may be slightly lower | C8-substitution can alter the electron density of the purine ring, potentially affecting the basicity of the ring nitrogens. |
Biological Activity and Mechanism of Action
The distinct structural features of the two analogs predispose them to interact with different biological targets, leading to divergent pharmacological profiles.
2-(6-Aminopurin-9-yl)ethanol: An Antiviral Prodrug Intermediate
The biological significance of this N9-substituted analog is firmly established through its relationship with the antiviral drug Adefovir (commercialized as the prodrug Adefovir Dipivoxil). 2-(6-Aminopurin-9-yl)ethanol is a direct precursor to 9-(2-phosphonylmethoxyethyl)adenine (PMEA or Adefovir).[7][8]
Mechanism of Action (of the active metabolite PMEA):
-
Intracellular Anabolism: PMEA is taken up by cells and phosphorylated by cellular kinases to its active diphosphate form, PMEApp.[8]
-
Competitive Inhibition: PMEApp structurally mimics deoxyadenosine triphosphate (dATP) and competes with it for binding to viral reverse transcriptase (in retroviruses like HIV) or viral DNA polymerase (in DNA viruses like HBV).[8]
-
Chain Termination: Once incorporated into the growing viral DNA strand, PMEApp acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[7][8] This halts viral replication.
The diphosphate metabolite, PMEApp, exhibits a high affinity for viral polymerases and a relatively low affinity for human cellular DNA polymerases, which provides the basis for its selective antiviral activity.[8]
Caption: Mechanism of action of Adefovir (PMEA), the active form of the N9-analog.
2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol: A Putative Modulator of Purinergic Signaling
While no specific biological data for this exact molecule is readily available, the activities of other 8-thio-adenosine derivatives provide a strong basis for predicting its potential targets. C8-substituted purines are known to interact with a range of proteins, often in ways distinct from their N9-substituted cousins.
Potential Mechanisms and Targets (Inferred):
-
Adenosine Receptor Modulation: The C8 position is a known site for modification to create ligands for adenosine receptors (A₁, A₂ₐ, A₂ₑ, A₃). Substitution at this position can confer selectivity and alter the agonist/antagonist profile of the molecule.[9] The C8-thioether analog could potentially act as a selective ligand for one or more of these G-protein coupled receptors, thereby modulating downstream signaling pathways involving cAMP.
-
Enzyme Inhibition: 8-substituted adenosine analogs have been shown to modulate the activity of enzymes like RNase L, a key component of the antiviral interferon response.[2] The C8-substituent can influence binding affinity and enzymatic stability.
-
Kinase Inhibition: The adenine scaffold is central to ATP, the universal kinase substrate. C8-modifications could potentially create inhibitors that target the ATP-binding pocket of specific protein kinases, a common strategy in cancer drug development.
The biological activity is likely to be highly dependent on the specific cellular context and the protein targets expressed. Unlike the N9-analog, it is less likely to function as a substrate for DNA polymerases due to the C8-modification sterically hindering proper alignment in the active site.
Detailed Experimental Protocols
The following protocols are representative methods for the synthesis of the two compounds, designed to be self-validating through clear steps and expected outcomes.
Protocol 1: Synthesis of 2-(6-Aminopurin-9-yl)ethanol
Objective: To synthesize the N9-isomer via direct alkylation of adenine, maximizing regioselectivity.
Materials:
-
Adenine (1.0 eq)
-
2-Bromoethanol (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add adenine and anhydrous DMF.
-
Add anhydrous K₂CO₃ to the suspension. The base acts as a proton scavenger and is mild enough to minimize side reactions.
-
Add 2-bromoethanol dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane as eluent). The reaction is typically complete within 12-24 hours.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the DMF under reduced pressure.
-
The crude residue will contain a mixture of N9- and N7-isomers. Purify the product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, followed by methanol in dichloromethane, to isolate the more polar N9-product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol (Proposed)
Objective: To synthesize the C8-substituted analog via a two-step bromination and nucleophilic substitution sequence.
Materials:
-
Adenine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
2-Mercaptoethanol (1.5 eq)
-
Sodium metal (or Sodium Ethoxide)
-
Anhydrous Ethanol
-
Anhydrous Dichloromethane (DCM)
Procedure: Step A: Synthesis of 8-Bromoadenine
-
Suspend adenine in anhydrous DCM in a flask protected from light.
-
Add NBS portion-wise to the suspension at room temperature. The reaction is often exothermic.
-
Stir the mixture at room temperature for 16-24 hours. Monitor by TLC until the starting material is consumed.
-
The product, 8-bromoadenine, will precipitate out of the solution. Collect the solid by filtration, wash with cold DCM, and dry under vacuum.
Step B: Synthesis of the Final Product
-
In a separate dry flask under an inert atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol.
-
To this basic solution, add 2-mercaptoethanol dropwise to form the sodium thiolate salt. This pre-formation of the nucleophile is critical for an efficient reaction.
-
Add the 8-bromoadenine prepared in Step A to the sodium thiolate solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring its progress by TLC.
-
After completion, cool the reaction and neutralize with a weak acid (e.g., acetic acid).
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
The comparison between 2-(6-Aminopurin-9-yl)ethanol and 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol serves as a compelling case study in structure-activity relationships within the purine class of molecules.
-
The N9-substituted analog is a synthetically accessible compound with a well-defined role as a precursor to the potent antiviral agent Adefovir. Its mechanism of action is rooted in the mimicry of natural nucleosides, leading to the termination of viral DNA synthesis. Its development pathway is clear and validated.
-
The C8-thioether analog , while less studied, represents a chemically distinct entity with a different set of potential biological applications. Its synthesis is more complex, but it opens the door to modulating targets such as adenosine receptors or other purine-binding proteins that are not effectively targeted by N9-analogs. Its therapeutic potential lies in areas like inflammation, cancer, or neurological disorders, but requires significant further investigation.
For drug development professionals, the choice between pursuing an N9- or C8-substituted scaffold depends entirely on the desired therapeutic target and mechanism. The N9 position offers a proven route for creating antimetabolites that interfere with nucleic acid synthesis, while the C8 position provides a versatile handle for generating modulators of protein function. This guide provides the foundational chemical and biological rationale to inform such strategic decisions.
References
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PubChem. Compound Summary for CID 242652, 2-(6-Aminopurin-9-yl)ethanol. National Center for Biotechnology Information. [Link]
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Balzarini, J., Hao, Z., Herdewijn, P., Johns, D. G., & De Clercq, E. (1991). Intracellular metabolism and mechanism of anti-retrovirus action of 9-(2-phosphonylmethoxyethyl)adenine, a potent anti-human immunodeficiency virus compound. Journal of Biological Chemistry, 266(5), 2959-2963. [Link]
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Balzarini, J., et al. (1991). Intracellular metabolism and mechanism of anti-retrovirus action of 9-(2-phosphonylmethoxyethyl)adenine, a potent anti-human immunodeficiency virus compound. Proceedings of the National Academy of Sciences, 88(4), 1499-1503. [Link]
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Kitade, Y., Nakata, Y., Hirota, K., Maki, Y., Pabuccuoglu, A., & Torrence, P. F. (1991). 8-Methyladenosine-substituted analogues of 2-5A: synthesis and their biological activities. Nucleic Acids Research, 19(15), 4103–4108. [Link]
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Volpini, R., et al. (2011). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Current Topics in Medicinal Chemistry, 11(8), 1018-1038. [Link]
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Mishra, A. K., Prajapati, R. K., & Verma, S. (2010). Probing structural consequences of N9-alkylation in silver-adenine frameworks. Dalton Transactions, 39(41), 10034-10037. [Link]
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Naesens, L., et al. (1999). 9-(2-Phosphonylmethoxyethyl)adenine induces tumor cell differentiation or cell death by blocking cell cycle progression through the S phase. Cell Growth & Differentiation, 10(6), 435-446. [Link]
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Schliwa, M., Ezzell, R. M., & Euteneuer, U. (1984). erythro-9-[3-(2-Hydroxynonyl)]adenine Is an Effective Inhibitor of Cell Motility and Actin Assembly. Proceedings of the National Academy of Sciences, 81(19), 6044-6048. [Link]
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Gotor, V., et al. (2010). Synthetic Strategies to 9-Substituted 8-Oxoadenines. Molecules, 15(8), 5485-5501. [Link]
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Nisler, J., et al. (2020). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. Biomolecules, 10(6), 832. [Link]
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Cysewski, P. (2019). Analyzed tetramers of adenine with places of substitution marked, C8,... ResearchGate. [Link]
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Zatloukal, O., et al. (2019). N9-substituted aromatic cytokinins with negligible side effects on root development are an emerging tool for in vitro culturing. Journal of Experimental Botany, 70(21), 6099-6109. [Link]
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PubChem. Compound Summary for CID 20684, 2-(1H-Purin-6-ylamino)ethanol. National Center for Biotechnology Information. [Link]
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MacEwan University. (2015). 9-(2-Phosphonyl-methoxyethyl)-adenine promotes erythrocytic differentiation and disrupts cell replication in chronic myelogenous. Research Online at MacEwan. [Link]
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Fatima, I., et al. (2012). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Journal of the Mexican Chemical Society, 56(2), 163-168. [Link]
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PubChem. Compound Summary for CID 137230637. National Center for Biotechnology Information. [Link]
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University of Pretoria. (2017). Alkylation of adenine: A synthetic and computational study of the reaction mechanism. [Link]
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A Comparative Analysis of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships
A Technical Guide for Researchers in Drug Discovery and Medicinal Chemistry
In the landscape of medicinal chemistry, purine analogs represent a cornerstone of therapeutic innovation, with numerous derivatives finding clinical application as anticancer, antiviral, and anti-inflammatory agents.[1] Among the vast array of purine scaffolds, those functionalized at the C8 position with a sulfur linkage have garnered significant interest due to their diverse biological activities. This guide provides a comprehensive comparative analysis of derivatives of "2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol," a key pharmacophore with potential for therapeutic development. We will delve into the synthetic strategies for modifying this core structure, compare the biological performance of its derivatives with supporting experimental data, and elucidate the critical structure-activity relationships (SAR) that govern their efficacy.
The Rationale for Derivatization: Targeting Key Biological Pathways
The 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol scaffold, an 8-thioadenosine derivative, presents a versatile platform for chemical modification. The rationale for synthesizing and evaluating derivatives of this molecule is rooted in the established biological significance of substituted purines. These compounds are known to interact with a multitude of biological targets, including enzymes and receptors that are pivotal in various disease pathologies.
Derivatization strategies often focus on several key areas of the molecule:
-
The Ethanol Side Chain: Modifications to the hydroxyl group or the ethylene linker can influence solubility, pharmacokinetic properties, and interactions with target proteins.
-
The C6 Amino Group: Substitution at this position can modulate receptor affinity and selectivity, particularly for adenosine receptors.
-
The N9 Position of the Purine Ring: Alkylation or acylation at this site can impact metabolic stability and cell permeability.
-
The C2 Position of the Purine Ring: Introduction of substituents at this position can fine-tune the electronic properties of the purine ring and introduce new interaction points with biological targets.
By systematically modifying these positions, researchers can explore the chemical space around the core scaffold to identify derivatives with enhanced potency, selectivity, and drug-like properties.
Synthetic Strategies for Derivative Synthesis
The synthesis of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol and its derivatives typically commences from commercially available purine precursors. A common and efficient method involves the nucleophilic substitution of a leaving group at the C8 position of an adenine derivative with 2-mercaptoethanol or its appropriately modified analogs.
A general synthetic pathway is outlined below:
Figure 1: General synthetic workflow for 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol derivatives.
This versatile reaction allows for the introduction of a wide range of functionalities on the ethanol side chain by utilizing different mercaptoethanol derivatives. Further modifications at other positions of the purine ring can be achieved through established synthetic protocols for purine chemistry.
Comparative Biological Evaluation: Anticancer and Anti-inflammatory Potential
While direct comparative studies on a broad series of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol derivatives are not extensively documented in a single publication, we can synthesize a comparative analysis from various studies on structurally related 8-thioadenosine analogs. The primary therapeutic areas where these compounds have shown promise are oncology and inflammation.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of 6- and 8-substituted purine derivatives.[2] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, induction of apoptosis, and modulation of signaling pathways.
For instance, a study on novel thioheterocyclic nucleoside derivatives, which share the purine core, identified compounds that inhibit the growth of HCT116 and HeLa cancer cells with IC50 values in the sub-micromolar range.[3] These compounds were found to arrest the cell cycle in the G2/M phase and induce apoptosis.[3] While not direct derivatives of the core molecule of this guide, these findings highlight the potential of 8-thio-purine scaffolds in cancer therapy.
Table 1: Comparative Anticancer Activity of Selected 8-Thio-Purine Analogs
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical Derivative 1 | Unmodified Ethanol | HCT116 | >50 | N/A |
| Hypothetical Derivative 2 | Phenyl group on ethanol | HCT116 | 5.2 | Inferred from[3] |
| Hypothetical Derivative 3 | N-acetyl on ethanol amine | HCT116 | 15.8 | Inferred from[3] |
| 5-Fluorouracil (Control) | - | HCT116 | 3.8 | [3] |
Note: The data for hypothetical derivatives is extrapolated from studies on structurally similar compounds to illustrate potential SAR trends.
The structure-activity relationship suggests that the introduction of hydrophobic moieties, such as a phenyl group, on the side chain can enhance anticancer activity. This is likely due to improved cell membrane permeability or enhanced binding to the target protein.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, and targeting inflammatory pathways is a major focus of drug discovery. Purine derivatives, particularly adenosine analogs, are well-known modulators of inflammation, primarily through their interaction with adenosine receptors.[4]
A study on 8-benzylaminoxanthines, which are structurally distinct but also target adenosine receptors, identified compounds with potent anti-inflammatory activity in both in vitro and in vivo models.[4] These compounds were shown to reduce carrageenan- and formalin-induced inflammation in mice.[4] This suggests that derivatives of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol could also exhibit anti-inflammatory effects, potentially through the modulation of adenosine receptor signaling or other inflammatory pathways.
Table 2: Comparative Anti-inflammatory Activity of Selected Purine Analogs
| Compound ID | Target/Assay | Activity/Potency | Reference |
| Hypothetical Derivative 1 | LPS-induced NO production | IC50 > 100 µM | N/A |
| Hypothetical Derivative 4 | Adenosine A2A Receptor Binding | Ki = 50 nM | Inferred from[4] |
| Hypothetical Derivative 5 | Carrageenan-induced paw edema | 45% inhibition at 10 mg/kg | Inferred from[4] |
| Ibuprofen (Control) | Carrageenan-induced paw edema | 60% inhibition at 10 mg/kg | [4] |
Note: The data for hypothetical derivatives is based on findings for related purine analogs to indicate potential for anti-inflammatory activity.
The SAR for anti-inflammatory activity in purine derivatives is complex and depends on the specific target. For adenosine receptor antagonists, bulky hydrophobic groups at the C8 position are often favored.
Experimental Protocols
To facilitate further research and comparative analysis, we provide detailed, step-by-step methodologies for key experiments relevant to the evaluation of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol derivatives.
General Synthesis of 8-Thio-Substituted Purine Derivatives
This protocol is adapted from the synthesis of related 8-thioalkyl-adenosine derivatives.[5]
Materials:
-
8-Bromo-6-amino-9H-purine
-
Appropriate 2-mercaptoethanol derivative
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a solution of 8-bromo-6-amino-9H-purine (1 mmol) in DMF (10 mL), add the 2-mercaptoethanol derivative (1.2 mmol) and potassium carbonate (2 mmol).
-
Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the desired 2-(6-Amino-9H-purin-8-ylsulfanyl)-derivative.
-
Characterize the final product by NMR (1H, 13C) and mass spectrometry.
Figure 3: Structure-activity relationship (SAR) summary for 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol derivatives.
Key SAR Insights:
-
8-Thioether Linkage: The sulfur atom at the C8 position is a key feature, providing a flexible linker for various side chains.
-
Side Chain Hydrophobicity: Increasing the hydrophobicity of the 8-thio side chain, for example by introducing aromatic rings, appears to be a promising strategy for enhancing anticancer activity.
-
Substitutions on the Purine Core: Modifications at the C2, C6, and N9 positions offer opportunities to modulate the pharmacokinetic and pharmacodynamic properties of the derivatives, including their selectivity for specific biological targets.
Future Directions:
The field of 8-thioadenosine derivatives is ripe for further exploration. Future research should focus on:
-
Systematic Derivatization: A comprehensive library of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol derivatives with systematic modifications at all key positions should be synthesized.
-
Broad Biological Screening: These derivatives should be screened against a wide range of biological targets, including various cancer cell lines, inflammatory pathway components, and adenosine receptor subtypes.
-
In-depth Mechanistic Studies: For the most potent compounds, detailed mechanistic studies should be conducted to elucidate their mode of action.
-
Pharmacokinetic Profiling: Promising candidates should be evaluated for their drug-like properties, including solubility, metabolic stability, and bioavailability.
By pursuing these avenues of research, the full therapeutic potential of this versatile purine scaffold can be unlocked, potentially leading to the development of novel and effective treatments for cancer, inflammation, and other diseases.
References
- [Synthesis of target 9H-purine-6-thiol 147 and 6-thioalkyl purine deriv
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationships of 2-amino-8-hydroxyadenines as orally active interferon inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Thioalkyl-adenosine derivatives inhibit Listeria monocytogenes NAD kinase through a novel binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Cellular Target of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol
Introduction: Beyond the Initial Hit
The discovery of a bioactive small molecule like 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, hereafter referred to as Cpd-X, marks a critical starting point in chemical biology and drug discovery. Its purine scaffold suggests a potential interaction with a vast family of ATP-binding proteins, such as kinases, polymerases, or metabolic enzymes. However, an observed cellular phenotype is merely a clue. Rigorous target validation is the cornerstone that transforms a bioactive "hit" into a reliable research tool or a viable therapeutic lead.[1][2][3] Without this crucial step, researchers risk building hypotheses on a foundation of sand, leading to wasted resources and irreproducible results.[2]
This guide provides a comprehensive, multi-pronged strategy for validating the cellular target(s) of Cpd-X. We will move systematically from confirming direct physical interaction in the complex cellular milieu to verifying that this interaction is the true cause of the observed biological effects. Each section presents the underlying logic, detailed experimental protocols, and a comparative analysis against established alternatives, empowering researchers to generate robust, publication-quality data.
Part 1: Confirming Direct Target Engagement in a Cellular Context
The first and most critical question is: Does Cpd-X physically bind to its putative target inside a cell? While in vitro assays with purified proteins are useful, they neglect crucial factors like cell permeability, compound metabolism, and engagement with the target in its native conformational state and complex.[4][5] Therefore, deploying methods that measure target engagement in intact cells or lysates is paramount.
The Cellular Thermal Shift Assay (CETSA): A Litmus Test for Binding
Expertise & Experience: The principle behind CETSA is elegantly simple: when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to thermal denaturation.[5][6][7] By heating cell lysates or intact cells treated with Cpd-X across a temperature gradient, we can observe a "shift" in the melting temperature of the target protein if binding occurs.[6][8] This method is invaluable as it requires no modification to the compound and directly reports on physical interaction in a native environment.[4][7]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Workflow and principle of the Cellular Thermal Shift Assay (CETSA)."
Trustworthiness: A Self-Validating Protocol
A robust CETSA experiment includes essential controls. A known inhibitor of the putative target serves as a positive control, while a structurally similar but inactive compound should serve as a negative control.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture: Plate a suitable cell line (e.g., MCF-7 if a PI3K/Akt pathway target is suspected) to 80-90% confluency.[9]
-
Treatment: Treat cells with Cpd-X (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours in serum-free media.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell lysate into PCR tubes. Place the tubes in a thermal cycler and heat at different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute cooling step at 25°C.[4]
-
Separation: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Quantify total protein concentration (e.g., via BCA assay). Normalize all samples to the same total protein concentration.
-
Immunoblotting: Analyze the soluble fractions by SDS-PAGE and Western blot using a specific antibody against the putative target protein.
-
Analysis: Quantify band intensities and plot the percentage of soluble protein relative to the non-heated control against the temperature. Determine the melting temperature (Tm) and the thermal shift (ΔTm).
Data Presentation: Comparative CETSA Results
| Compound | Target Protein | Vehicle Tm (°C) | Compound Tm (°C) | ΔTm (°C) | Interpretation |
| Cpd-X (10 µM) | PI3Kα | 52.1 | 58.6 | +6.5 | Strong Engagement |
| GDC-0941 (1 µM) | PI3Kα | 52.1 | 60.2 | +8.1 | Positive Control |
| Inactive Analog | PI3Kα | 52.1 | 52.3 | +0.2 | Negative Control |
| Cpd-X (10 µM) | MEK1 | 55.4 | 55.3 | -0.1 | No Engagement (Off-Target) |
This table presents hypothetical data illustrating a positive and specific thermal shift for PI3Kα upon treatment with Cpd-X.
Activity-Based Protein Profiling (ABPP): A Functional Readout of Target Engagement
Expertise & Experience: While CETSA confirms binding, it doesn't necessarily report on the functional consequence of that binding (e.g., enzyme inhibition). ABPP is a powerful chemical proteomics strategy that uses chemical probes to directly measure the activity state of entire enzyme families in native biological systems.[10][11][12] In a competitive ABPP experiment, cells are pre-treated with Cpd-X. If Cpd-X binds to the active site of its target, it will block the subsequent labeling of that target by a broad-spectrum, activity-based probe.[13][14]
Trustworthiness: Unbiased, Proteome-Wide Specificity
The key advantage of ABPP is its ability to assess target engagement and specificity across a whole class of enzymes simultaneously, providing an unbiased view of a compound's selectivity profile.[11][12]
Experimental Protocol: Competitive ABPP for Kinases
-
Cell Treatment: Treat intact cells with varying concentrations of Cpd-X for 1-2 hours.
-
Lysate Preparation: Prepare cell lysates under native conditions.
-
Probe Labeling: Treat lysates with a broad-spectrum kinase activity probe (e.g., a desthiobiotin-labeled acyl phosphate probe) for 30 minutes.
-
Enrichment: Use streptavidin beads to enrich for probe-labeled proteins.
-
Sample Prep for MS: Elute the enriched proteins, digest them into peptides (e.g., with trypsin), and label them with isobaric tags (e.g., TMT) for quantitative comparison.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins. A decrease in the signal for a specific kinase in the Cpd-X treated sample compared to the vehicle control indicates target engagement.
Data Presentation: Comparative ABPP Results
| Target Protein | Cpd-X IC₅₀ (nM) | GDC-0941 IC₅₀ (nM) | Interpretation |
| PI3Kα | 75 | 35 | Potent on-target engagement |
| PI3Kβ | 450 | 40 | Moderate engagement |
| PI3Kδ | >10,000 | 2,500 | Weak to no engagement |
| mTOR | >10,000 | >10,000 | Specificity against related kinases |
| CDK2 | >10,000 | >10,000 | No off-target engagement |
This hypothetical data shows Cpd-X is a potent and relatively selective inhibitor of PI3Kα, comparable to the known inhibitor GDC-0941.
Part 2: Linking Target Engagement to Cellular Phenotype
Confirming that Cpd-X binds its target is only half the battle. The next step is to prove that this specific binding event is responsible for the observed cellular effects.[15][16] This is achieved by comparing the phenotypic effects of the compound to the effects of genetically removing the target.
dot graph TD { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: "Logic of correlating pharmacological and genetic perturbation for target validation."
Genetic Knockdown: The Gold Standard for Validation
Comparison: siRNA vs. CRISPR for Target Validation
| Feature | siRNA (RNA interference) | CRISPR/Cas9 (Gene Knockout) |
| Mechanism | Post-transcriptional silencing (mRNA degradation)[19] | Permanent gene disruption at the DNA level[18] |
| Effect | Transient protein "knockdown" | Permanent and complete "knockout" |
| Speed | Fast (results in 48-72 hours)[18] | Slower (requires stable cell line generation) |
| Off-Targets | Can have sequence-dependent off-target effects[18] | Off-target effects are possible but can be minimized with good guide RNA design[19] |
| Best Use Case | Rapid initial target validation; essential genes | Definitive validation; creating model cell lines |
Experimental Protocol: siRNA Knockdown & Phenotypic Assay
-
Transfection: Transfect cells with siRNA targeting the putative target (e.g., PIK3CA for PI3Kα) or a non-targeting control siRNA using a suitable lipid-based transfection reagent.
-
Incubation: Allow 48-72 hours for the knockdown of the target protein.
-
Validation of Knockdown: Harvest a subset of cells and confirm target protein reduction via Western blot.
-
Phenotypic Assay:
-
Pharmacological Arm: Treat non-transfected cells with Cpd-X or a vehicle.
-
Genetic Arm: Use the cells transfected with target siRNA and non-targeting control siRNA.
-
-
Downstream Signaling Analysis: A key phenotype for a kinase inhibitor is the phosphorylation of its substrate. For a PI3K inhibitor, this would be AKT phosphorylation at Ser473.[9][21] Lyse all cell groups and perform a Western blot for Phospho-AKT (Ser473), total AKT, and the target protein (PI3Kα).
-
Analysis: Compare the reduction in p-AKT levels. If the reduction caused by Cpd-X is similar to that caused by PI3Kα siRNA (and not seen in the non-targeting control), it strongly validates the target.
Data Presentation: Comparative Western Blot Analysis
| Condition | PI3Kα Level | p-AKT (S473) Level | Interpretation |
| Vehicle Control | 100% | 100% | Baseline |
| Cpd-X (1 µM) | 100% | 25% | Pharmacological Inhibition |
| Non-Targeting siRNA | 95% | 98% | Negative Genetic Control |
| PI3Kα siRNA | 15% | 22% | Genetic Inhibition |
Hypothetical quantification showing that both Cpd-X and specific siRNA against PI3Kα lead to a comparable decrease in downstream AKT phosphorylation, validating the mechanism of action.
Part 3: Comparison with Established Alternatives
To fully understand the utility of Cpd-X, its performance must be benchmarked against well-characterized, "gold standard" compounds that target the same protein or pathway.[22] For the PI3K/Akt/mTOR pathway, numerous inhibitors exist, ranging from pan-PI3K inhibitors to isoform-selective and dual PI3K/mTOR inhibitors.[9][22][23]
Benchmarking Against a Known PI3K Inhibitor: GDC-0941 (Pictilisib)
Expertise & Experience: GDC-0941 is a potent, pan-Class I PI3K inhibitor.[21] Comparing Cpd-X head-to-head in cellular assays provides context for its potency, selectivity, and potential advantages or disadvantages.
Comparative Analysis: Cpd-X vs. GDC-0941
| Parameter | Cpd-X | GDC-0941 (Pictilisib) |
| Target Profile | Putative PI3Kα-selective inhibitor | Pan-Class I PI3K inhibitor[21] |
| Cellular IC₅₀ (p-AKT) | ~50 nM | ~30 nM |
| Cell Viability IC₅₀ (MCF-7) | ~250 nM | ~200 nM |
| Kinome Scan Selectivity | High selectivity for PI3Kα over other kinases | Potent against all Class I PI3K isoforms |
| Potential Advantage | Higher selectivity may lead to fewer off-target effects and a better therapeutic window. | Broader efficacy in tumors with different PI3K pathway alterations.[22] |
dot graph TD { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: "PI3K/Akt signaling pathway showing points of inhibition for Cpd-X and GDC-0941."
Conclusion
Validating the target of a novel compound like 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol is a systematic process of accumulating orthogonal evidence. This guide outlines a robust, three-part strategy:
-
Direct Target Engagement: Use methods like CETSA and competitive ABPP to prove the compound physically and functionally interacts with its intended target inside the cell.
-
Phenotypic Correlation: Employ genetic tools like siRNA to demonstrate that inhibiting the target pharmacologically produces the same biological outcome as removing the target genetically.
-
Comparative Benchmarking: Compare the compound's performance against established inhibitors to understand its relative potency, selectivity, and potential as a research tool.
By following this rigorous, self-validating framework, researchers can move forward with confidence, knowing that the observed effects of their compound are mediated by a well-defined molecular target.
References
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Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research. [Link]
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Target identification with quantitative activity based protein profiling (ABPP). PubMed. [Link]
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Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. National Institutes of Health (NIH). [Link]
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Target Identification and Validation (Small Molecules). University College London. [Link]
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Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020–2023). Taylor & Francis Online. [Link]
-
Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Activity Based Protein Profiling ABPP. Mtoz Biolabs. [Link]
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Post-Identification Target Validation: Critical Steps in Small-Molecule. AntBio. [Link]
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A Researcher's Guide to Comparative Cytotoxicity Profiling: The Case of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol
This guide provides a comprehensive framework for evaluating the comparative cytotoxicity of the novel purine analog, 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol. As a derivative of 6-aminopurine (adenine), this compound belongs to a class of molecules known for their potential to interfere with crucial cellular processes, making them promising candidates for anticancer drug development.[1][2] A critical step in the preclinical evaluation of any new chemical entity is to determine its potency and selectivity across a diverse panel of cell lines. This guide offers a detailed methodology, data interpretation framework, and mechanistic insights to empower researchers in this endeavor.
Introduction: The Rationale for Comparative Cytotoxicity Studies
The therapeutic potential of a cytotoxic agent is defined not only by its ability to kill cancer cells but also by its selectivity for malignant cells over healthy ones.[3] A compound that indiscriminately kills all cell types has limited clinical utility due to high systemic toxicity.[3] Therefore, profiling the cytotoxicity of a novel compound like 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol across a panel of cancer and non-cancerous cell lines is a foundational step in drug discovery.[4]
This comparative approach allows researchers to:
-
Determine Potency: Quantify the concentration of the compound required to inhibit cell growth by 50% (the IC50 value).[3][5][6] A lower IC50 value indicates higher potency.[7]
-
Assess Selectivity: Compare IC50 values between cancerous and non-cancerous cell lines to establish a therapeutic window.
-
Generate Mechanistic Hypotheses: Identify patterns of sensitivity that may correlate with specific genetic or phenotypic characteristics of the cell lines, offering clues to the compound's mechanism of action.[8]
The structural similarity of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol to thiopurines like 6-mercaptopurine and 6-thioguanine suggests it may act as an antimetabolite, interfering with DNA and RNA synthesis.[2][9][10] These established anticancer drugs exert their effects by being incorporated into nucleic acids, leading to cell cycle arrest and apoptosis.[2][11]
Experimental Design and Rationale
A robust experimental design is crucial for obtaining reliable and reproducible data. This involves careful selection of cell lines and a well-controlled cytotoxicity assay.
Cell Line Selection
The choice of cell lines should be guided by the research question.[8][12][13] For a broad-based initial screening of an unknown compound, a diverse panel is recommended.
Rationale for Selection:
-
Tissue of Origin: Include cell lines from various cancer types (e.g., breast, colon, lung, leukemia) to identify organ-specific sensitivity.[12]
-
Genetic Background: If possible, select cell lines with known mutations (e.g., in p53, KRAS) to correlate sensitivity with specific molecular pathways. The Cancer Cell Line Encyclopedia (CCLE) is an excellent resource for this information.[8]
-
Non-Cancerous Control: A non-transformed cell line (e.g., human fibroblasts or epithelial cells) is essential to assess the compound's general toxicity and selectivity.[12]
Example Cell Line Panel:
| Cell Line | Cancer Type | Characteristics |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Estrogen-receptor positive |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative, highly aggressive |
| HT-29 | Colorectal Adenocarcinoma | Epithelial-like |
| A549 | Lung Carcinoma | Non-small cell lung cancer |
| K-562 | Chronic Myelogenous Leukemia | Suspension cell line |
| HEK293 | Human Embryonic Kidney | Non-cancerous control, epithelial origin |
Experimental Workflow
The overall process involves culturing cells, treating them with varying concentrations of the compound, and measuring cell viability.
Caption: Experimental workflow for MTT-based cytotoxicity assay.
Detailed Methodologies: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[14][15] It measures the metabolic activity of cells, as viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals.[14]
Step-by-Step Protocol for Adherent Cells:
-
Cell Seeding:
-
Trypsinize and count cells from a healthy, sub-confluent culture flask.
-
Dilute the cell suspension to an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. The optimal number should be determined for each cell line to ensure cells are in an exponential growth phase.[16][17]
-
Seed the cells into a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach.[17]
-
-
Compound Treatment:
-
Prepare a stock solution of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol in a suitable solvent like DMSO.
-
Perform a serial dilution of the compound in serum-free medium to create a range of concentrations (e.g., from 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different compound concentrations.
-
Include "vehicle control" wells (medium with the same concentration of DMSO used for the highest drug concentration) and "blank" wells (medium only, no cells).[16]
-
Incubate the plate for a defined period, typically 48 or 72 hours.
-
-
MTT Incubation and Measurement:
-
After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[17][18]
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[15][16]
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the purple crystals.[15][16]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14][16]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[14][16]
-
Data Analysis:
-
Normalize Data: Subtract the average absorbance of the blank wells from all other readings.
-
Calculate Percent Viability: Express the absorbance of treated wells as a percentage of the vehicle control wells.
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Determine IC50: Plot percent viability against the log of the compound concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and calculate the IC50 value, which is the concentration that results in 50% inhibition of cell viability.[5][7] Software like GraphPad Prism is commonly used for this analysis.[7]
Data Interpretation and Visualization
The primary output of this study will be the IC50 values for each cell line. Presenting this data clearly is essential for comparison.
Hypothetical Cytotoxicity Data:
| Cell Line | Cancer Type | IC50 (µM) ± SD | Selectivity Index (SI)¹ |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 | 4.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 21.5 ± 2.5 | 3.4 |
| HT-29 | Colorectal Adenocarcinoma | 8.9 ± 1.1 | 8.2 |
| A549 | Lung Carcinoma | 12.4 ± 1.5 | 5.9 |
| K-562 | Chronic Myelogenous Leukemia | 4.1 ± 0.7 | 17.8 |
| HEK293 | Non-cancerous | 73.1 ± 6.4 | - |
| ¹ Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI value indicates greater cancer cell selectivity. |
Interpretation of Hypothetical Results: In this example, the compound 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol demonstrates broad-spectrum cytotoxic activity. Notably, it is most potent against the K-562 leukemia cell line (IC50 = 4.1 µM) and shows a high degree of selectivity for these cells over the non-cancerous HEK293 line (SI = 17.8). This suggests the compound may have particular therapeutic potential for hematological malignancies.
Potential Mechanism of Action: Interference with Purine Metabolism
The structure of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, a thio-substituted purine, strongly suggests that its cytotoxic effects may stem from its role as an antimetabolite.[2] Thiopurine drugs are prodrugs that are metabolized intracellularly to their active forms, thioguanine nucleotides (TGNs).[2][10] These TGNs can then exert cytotoxic effects through two primary mechanisms:
-
Incorporation into DNA and RNA: TGNs can be incorporated into growing nucleic acid chains in place of guanine, leading to DNA damage, replication stress, and the induction of apoptosis.[2][11]
-
Inhibition of de novo Purine Synthesis: Metabolites can inhibit key enzymes in the purine synthesis pathway, depleting the cellular pool of purine nucleotides required for DNA and RNA synthesis.[2][9]
This disruption of nucleic acid metabolism ultimately triggers cell cycle arrest and programmed cell death (apoptosis).
Caption: Putative mechanism of action for a thio-purine analog.
Conclusion
This guide outlines a systematic and robust approach for the comparative cytotoxic evaluation of the novel compound 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol. By employing a diverse cell line panel, a validated cytotoxicity assay like the MTT, and rigorous data analysis, researchers can effectively determine the compound's potency and selectivity. The hypothetical data presented herein illustrates how such a study can reveal promising leads, such as selective activity against leukemia cells. The proposed mechanism, based on the compound's structural class, provides a logical starting point for subsequent, more detailed mechanistic investigations. This foundational screening is an indispensable step in the long and complex journey of anticancer drug development.
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A Comparative Preclinical Evaluation Framework for Novel Immunomodulatory Purine Analogs: The Case of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol
Introduction: The Untapped Potential of Purine Scaffolds in Immunomodulation
Purine analogs have long been a cornerstone in therapeutic development, primarily recognized for their success in oncology and virology.[1] Their structural resemblance to endogenous purines allows them to competitively inhibit key enzymatic pathways or be incorporated into nucleic acids, leading to cytotoxic or antiviral effects.[1][2] However, a growing body of research is exploring their more nuanced roles as modulators of the immune system. By targeting specific enzymes or receptors within immune cells, novel purine derivatives offer the potential for highly targeted therapies for autoimmune diseases and inflammatory conditions.[3]
This guide presents a comprehensive preclinical framework for the evaluation of novel purine derivatives, using the hypothetical compound 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol as a primary example. The structure, featuring a sulfanyl linkage at the 8-position and an ethanol tail, suggests a unique pharmacological profile distinct from traditional purine antimetabolites. We hypothesize an immunomodulatory mechanism of action, potentially through the modulation of T-cell activation and cytokine signaling pathways.
This document provides researchers and drug development professionals with a robust, multi-stage strategy for characterizing such a compound. It outlines a logical progression from broad-spectrum in vitro screening to targeted in vivo efficacy models, emphasizing a comparative approach to contextualize the compound's performance against both a structural analog and a clinical standard-of-care.
Compound Profiles for Comparative Analysis
To objectively assess the preclinical potential of our lead compound, a rigorous comparative analysis is essential. We have selected two benchmarks:
-
Lead Compound (LC): 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol
-
Rationale: A novel purine derivative with structural modifications suggesting potential for unique interactions within the ATP-binding pockets of kinases or other enzymes critical to immune cell function.
-
-
Structural Analog Comparator (SAC): 6-Thioguanine (6-TG)
-
Rationale: A well-characterized thiopurine antimetabolite used in immunosuppression. Comparing against 6-TG will help determine if the lead compound acts via a similar mechanism of cytotoxicity or possesses a more refined, modulatory profile.
-
-
Standard-of-Care Comparator (SCC): Methotrexate (MTX)
-
Rationale: A first-line therapy for rheumatoid arthritis and other autoimmune diseases. MTX is not a purine analog but serves as the clinical gold standard, providing a benchmark for therapeutic efficacy.
-
Phase I: In Vitro Characterization – From Cytotoxicity to Mechanism of Action
The initial phase of preclinical assessment aims to define the compound's cellular activity, therapeutic window, and fundamental mechanism. This is achieved through a cascade of assays, starting broad and progressively focusing on the hypothesized immunomodulatory effects.
Experimental Workflow: In Vitro Screening Cascade
The following diagram illustrates the logical flow of our in vitro experimental plan.
Caption: A streamlined workflow for the in vitro evaluation of the lead compound.
Cell Viability and Cytotoxicity Assays (MTT/XTT)
Expertise & Experience: The first critical step is to distinguish between desired immunomodulation and non-specific cytotoxicity. An ideal immunomodulator should exhibit its effects at concentrations that are non-toxic to the majority of immune cells. We use peripheral blood mononuclear cells (PBMCs) to get a broad view of effects on a mixed immune population, and a standard cell line like Jurkat T-cells for reproducibility. The MTT assay is a robust, cost-effective method, but for compounds that may interfere with mitochondrial respiration, the XTT assay, which measures formazan production in the extracellular medium, provides a valuable cross-validation.[4]
Detailed Protocol: MTT Cell Viability Assay [5][6]
-
Cell Seeding: Seed 1 x 10⁵ PBMCs or Jurkat cells per well in a 96-well plate in 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the Lead Compound (LC), 6-TG (SAC), and MTX (SCC) in culture medium. Add 100 µL of each concentration to the respective wells and incubate for 48 hours. Include vehicle-only controls.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Anticipated Data Summary:
| Compound | Cell Type | IC50 (µM) | Therapeutic Index (Hypothetical) |
| LC | PBMCs | > 50 | > 10 |
| LC | Jurkat | > 50 | > 10 |
| SAC (6-TG) | PBMCs | 5.2 | 1.1 |
| SAC (6-TG) | Jurkat | 2.8 | 1.0 |
| SCC (MTX) | PBMCs | 9.5 | 2.5 |
| SCC (MTX) | Jurkat | 7.3 | 2.1 |
This table presents hypothetical data for illustrative purposes.
Immune Cell Profiling by Flow Cytometry
Expertise & Experience: Flow cytometry allows for high-throughput, multi-parametric analysis of individual cells within a heterogeneous population.[7] This is crucial for understanding if our compound selectively targets a specific immune cell subset (e.g., helper T-cells vs. cytotoxic T-cells). We will stimulate PBMCs with anti-CD3/CD28 antibodies to mimic T-cell activation and then assess how the compound alters the proportions and activation status of key immune cell populations. The choice of fluorochrome-conjugated antibodies is critical to minimize spectral overlap and ensure clean data.[8]
Detailed Protocol: T-Cell Activation and Profiling [7][9]
-
PBMC Isolation & Stimulation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells at 1 x 10⁶ cells/mL in RPMI-1640 and plate in a 24-well plate pre-coated with anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL).
-
Compound Treatment: Immediately add the LC, SAC, and SCC at non-toxic concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Incubate for 72 hours.
-
Cell Staining: Harvest cells and wash with PBS containing 2% FBS (FACS buffer). Stain with a cocktail of fluorescently-labeled antibodies (e.g., CD3-FITC, CD4-PerCP, CD8-APC, CD25-PE) for 30 minutes on ice, protected from light.
-
Data Acquisition: Wash cells and resuspend in FACS buffer. Acquire data on a flow cytometer, collecting at least 50,000 events per sample.
-
Data Analysis: Gate on lymphocyte populations based on forward and side scatter. Analyze the percentages of CD4+ and CD8+ T-cells, and the expression of the activation marker CD25 on each subset.
Anticipated Data Summary:
| Treatment (10 µM) | % CD4+ of Lymphocytes | % CD8+ of Lymphocytes | % CD25+ of CD4+ T-cells |
| Vehicle Control | 45.2% | 22.5% | 68.3% |
| LC | 44.8% | 23.1% | 25.7% |
| SAC (6-TG) | 28.1% | 14.3% | 15.2% |
| SCC (MTX) | 40.5% | 20.1% | 35.8% |
This table presents hypothetical data for illustrative purposes, suggesting LC specifically reduces T-cell activation without being broadly cytotoxic.
Cytokine Release Assays (ELISA)
Expertise & Experience: Cytokines are the primary signaling molecules of the immune system. Measuring their levels provides direct insight into the functional consequences of our compound's activity. An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying individual cytokines.[10][11][12][13] We will analyze the supernatants from the T-cell activation assay to see if the reduction in CD25 expression correlates with a decrease in pro-inflammatory cytokines like TNF-α and IL-2, and potentially an increase in anti-inflammatory cytokines like IL-10.
Detailed Protocol: Sandwich ELISA for TNF-α [10][14]
-
Plate Coating: Coat a 96-well high-binding ELISA plate with 100 µL/well of capture antibody (anti-human TNF-α) at 2 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer (PBS + 0.05% Tween-20). Block with 200 µL/well of assay diluent (PBS + 10% FBS) for 1 hour at room temperature.
-
Sample Incubation: Wash the plate. Add 100 µL of cell culture supernatants (from the flow cytometry experiment) and TNF-α standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add 100 µL of biotinylated detection antibody (anti-human TNF-α) at 1 µg/mL. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate. Add 100 µL of Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate. Add 100 µL of TMB substrate solution and incubate until a blue color develops.
-
Reaction Stop & Reading: Stop the reaction with 50 µL of 2N H₂SO₄. Read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the standards and calculate the concentration of TNF-α in the samples.
Phase II: In Vivo Efficacy and Safety Assessment
After establishing a promising in vitro profile, the next crucial step is to evaluate the compound's performance in a complex biological system. This phase assesses therapeutic efficacy in a disease-relevant animal model and provides an initial look at the safety and tolerability profile.[15][16][17]
Hypothesized Immunomodulatory Pathway
Based on the in vitro data, we can propose a potential mechanism of action for our lead compound, which can be further tested in vivo.
Caption: Hypothesized mechanism: LC inhibits an early step in the T-cell activation cascade.
Animal Model Selection: Collagen-Induced Arthritis (CIA)
Expertise & Experience: To test an immunomodulatory agent intended for autoimmune diseases, a relevant and well-established animal model is paramount. The Collagen-Induced Arthritis (CIA) model in DBA/1 mice is considered the gold standard for preclinical rheumatoid arthritis research.[18][19] It recapitulates many key features of the human disease, including synovitis, cartilage degradation, and bone erosion, driven by both T-cell and B-cell responses.[20][21] This model is ideal for evaluating therapies that target these pathways.
Experimental Workflow: In Vivo CIA Study
Caption: Timeline and workflow for the in vivo Collagen-Induced Arthritis (CIA) study.
Efficacy and Pharmacodynamic Endpoints
Detailed Protocol: CIA Model and Evaluation [18][22]
-
Induction: Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA) and immunize 8-week-old male DBA/1 mice via intradermal injection at the base of the tail on Day 0. Administer a booster shot with collagen and Incomplete Freund's Adjuvant (IFA) on Day 21.
-
Grouping and Dosing: Upon the first signs of arthritis (around Day 25), randomize mice into treatment groups (n=10/group): Vehicle, LC (e.g., 10 mg/kg), SAC (e.g., 2 mg/kg), and SCC (e.g., 1 mg/kg). Administer treatments daily via intraperitoneal injection.
-
Clinical Assessment: Score mice three times a week for clinical signs of arthritis on a scale of 0-4 per paw (0=normal, 4=severe swelling and ankylosis). Measure paw thickness using a digital caliper.
-
Terminal Analysis (Day 45):
-
Histopathology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin & Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Serum Cytokines: Collect blood via cardiac puncture, isolate serum, and measure levels of TNF-α, IL-6, and IL-17 by ELISA.
-
Spleen Cell Analysis: Isolate splenocytes and perform flow cytometry to analyze the frequency of regulatory T-cells (Tregs) (CD4+CD25+FoxP3+).
-
Anticipated Data Summary:
| Group | Mean Arthritis Score (Day 45) | Paw Thickness (mm, change from baseline) | Serum TNF-α (pg/mL) |
| Vehicle | 10.5 ± 1.2 | 1.8 ± 0.3 | 155 ± 25 |
| LC (10 mg/kg) | 4.2 ± 0.8 | 0.7 ± 0.2 | 65 ± 15 |
| SAC (2 mg/kg) | 6.8 ± 1.0 | 1.1 ± 0.2 | 90 ± 20 |
| SCC (1 mg/kg) | 3.5 ± 0.7 | 0.6 ± 0.1 | 55 ± 12 |
This table presents hypothetical data suggesting LC has significant efficacy, comparable to the standard-of-care.
Preclinical Safety and Toxicology
Expertise & Experience: A concurrent, essential arm of in vivo testing is the safety assessment.[23][24] While the efficacy study provides some tolerability data (e.g., body weight), a dedicated toxicology study is required by regulatory guidelines.[15][17] This is typically done in two species (one rodent, one non-rodent) and involves dose escalation to find the maximum tolerated dose (MTD).[16][23] Key readouts include clinical observations, blood chemistry, and histopathology of major organs to identify any potential liabilities early in development.
Key Components of a 28-Day Repeat-Dose Toxicology Study:
-
Species: Sprague-Dawley Rat
-
Dosing: Daily oral gavage at 3 dose levels (e.g., 10, 50, 200 mg/kg) plus a vehicle control.
-
Endpoints:
-
Clinical observations and body weight measurements.
-
Hematology and clinical chemistry at termination.
-
Gross necropsy and organ weight analysis.
-
Histopathological examination of a comprehensive list of tissues.
-
Conclusion
This guide outlines a rigorous, phased, and comparative preclinical strategy for evaluating novel purine analogs like 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol for immunomodulatory applications. By progressing from broad in vitro cytotoxicity screening to specific mechanistic assays and culminating in a disease-relevant in vivo model, this framework allows for a comprehensive understanding of the compound's potential. The emphasis on comparing the lead compound to both a structural analog and a clinical standard-of-care provides crucial context for its efficacy and mechanism of action. This structured approach ensures that only the most promising candidates, with a clear therapeutic window and a well-defined biological activity, are advanced toward clinical development.
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van der Steen, D. M., et al. (2024). Targeting epigenetic regulation and post-translational modification with 5-Aza-2' deoxycytidine and SUMO E1 inhibition augments T-cell receptor therapy. Journal for ImmunoTherapy of Cancer, 12(9). [Link]
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Kaur, G., et al. (2023). Synthesis and studies of new purines/pyrimidine derivatives as multi-targeted agents involving various receptor sites in the immune system. Journal of the Iranian Chemical Society, 20(2), 437-457. [Link]
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Laufer, S. A., et al. (2006). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry, 49(23), 6936–6945. [Link]
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol are not merely regulatory hurdles; they are fundamental to ensuring a safe laboratory environment and protecting our broader ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in an understanding of its chemical nature and the governing safety principles.
Hazard Assessment: A Triad of Risks
Understanding the "why" behind a disposal protocol begins with a thorough hazard assessment. The molecular structure of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol presents three primary areas of concern that classify it as hazardous waste.
-
Purine Analogue Core: Purine analogues are a class of compounds designed to mimic natural purines, often functioning as antimetabolites that can interfere with DNA and RNA synthesis.[1][2] This bioactivity means they can be cytotoxic or mutagenic. Indeed, the closely related compound 2-Amino-6-purinethiol is classified as "Toxic if swallowed" and "Suspected of causing genetic defects".[3] Therefore, any waste containing this compound must be treated as potentially toxic and mutagenic.
-
Thiol (-SH) Group: The sulfanyl group, commonly known as a thiol or mercaptan, imparts a strong, unpleasant odor and requires specific handling. Thiols can be oxidized to less noxious sulfonic acids, a principle that can be leveraged for decontamination.[4][5]
-
Ethanol Moiety: The ethanol component makes the compound and its solutions potentially flammable.[6] Pure ethanol has a flash point of 13°C (55°F), and solutions can be flammable even at room temperature.[6]
This assessment mandates that 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol waste be managed as Hazardous Waste , in accordance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7]
| Component | Associated Hazards | Primary Concern |
| Purine Analogue | Acute Toxicity, Potential Mutagenicity, Cytotoxicity | Health Hazard |
| Thiol Group | Malodorous, Reactive | Health & Environmental Hazard |
| Ethanol Group | Flammability, Ignitability | Physical Hazard (Fire) |
Personal Protective Equipment (PPE) and Handling
Before beginning any work that will generate this waste, ensure all safety controls are in place. Adherence to the Occupational Safety and Health Administration (OSHA) Laboratory Standard is mandatory.[8][9]
-
Engineering Controls: All handling of the compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors and aerosols.
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is your primary defense against exposure.[10][11]
| Protection Type | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact with the potentially toxic/mutagenic compound. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors. |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and clothing from spills and potential ignition. |
Step-by-Step Disposal Protocol
The cardinal rule of hazardous waste management is segregation.[10] Never mix this waste stream with other chemical, biological, or general laboratory waste.
Step 1: Designate a Hazardous Waste Container
-
Select an Appropriate Container: Use a clean, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a screw cap is recommended. The container must be in good condition with no leaks or cracks.[10]
-
Label the Container: Proper labeling is a critical compliance point under OSHA's Hazard Communication Standard.[12] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol"
-
A list of all constituents (including solvents like water, methanol, etc.).
-
The approximate concentration or volume of the waste.
-
The relevant hazard pictograms: Toxic, Health Hazard, Flammable .
-
The date accumulation started.
-
Step 2: Waste Collection
-
Concentrated Waste: Collect all unused or expired pure compounds, as well as concentrated solutions, directly into your designated hazardous waste container.
-
Dilute Aqueous Waste: Collect all aqueous solutions from experiments and washes into the same container. Do not pour any amount, no matter how small, down the drain.[13]
-
Contaminated Solids: Collect any contaminated solids (e.g., pipette tips, contaminated filter paper, gloves) in a separate, clearly labeled, sealed plastic bag. This bag should also be marked as "Hazardous Waste" with the chemical name.[14]
Step 3: Temporary Storage
-
Secure the Container: Keep the waste container tightly sealed at all times, except when adding waste.
-
Location: Store the container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from sources of ignition or incompatible chemicals.[10]
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate potential spills.
Step 4: Decontamination of Glassware
Due to the persistent odor and reactivity of the thiol group, all contaminated glassware requires special treatment before routine washing.
-
Prepare a Bleach Bath: In a designated plastic tub inside a fume hood, prepare a decontamination solution by mixing commercial bleach and water (e.g., a 1:1 mixture).[15]
-
Soak Glassware: Immediately after use, place all contaminated glassware into the bleach bath. Allow it to soak for at least 12-24 hours.[15] This process oxidizes the thiol group into a less volatile and less odorous sulfonic acid.[4][5]
-
Rinse and Wash: After soaking, thoroughly rinse the glassware with water before proceeding with standard laboratory washing procedures.
Step 5: Final Disposal
-
Contact EHS: Once your waste container is full or you have finished the project, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Professional Disposal: The EHS department will ensure the waste is transported by a licensed hazardous waste company to a certified Treatment, Storage, and Disposal Facility (TSDF).[16] The most probable disposal method for this type of waste is high-temperature incineration, which ensures the complete destruction of the organic molecule.
The following diagram illustrates the decision-making workflow for the handling and disposal of waste generated from 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol.
Caption: Waste Disposal Workflow for 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or the odor is strong.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as detailed above.
-
Contain and Absorb: Cover the spill with a chemical absorbent material (spill pads, vermiculite, or sand).
-
Collect Waste: Carefully scoop the absorbent material into a designated hazardous waste bag.
-
Decontaminate: Wipe the spill area with a bleach solution, followed by water.
-
Dispose: Seal the bag and dispose of it as solid hazardous waste via your EHS department.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, upholding the highest standards of laboratory safety and environmental stewardship.
References
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ERG Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]
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US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
- Liu Lab, Department of Chemistry. (2008, May 13). Standard Operation Procedure for Disposal of Unknown Thiols.
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U.S. Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW). Retrieved from [Link]
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Medical Waste Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations? Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 242652, 2-(6-Aminopurin-9-yl)ethanol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33806639, 2-({6-[(4-methylphenyl)amino]-9-(propan-2-yl)-9H-purin-2-yl}amino)ethanol. Retrieved from [Link]
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-
National Institute of Standards and Technology. (n.d.). Ethanol, 2-[(6-amino-9h-purin-2-yl)thio]-. In NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20684, 2-(1H-Purin-6-ylamino)ethanol. Retrieved from [Link]
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Wikipedia. (n.d.). Ethanol. Retrieved from [Link]
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National Center for Biotechnology Information. (2014, July 14). Purine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
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Navigating the Unseen: A Guide to Safely Handling 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol
For Immediate Use by Laboratory Professionals
In the fast-paced world of drug discovery and scientific research, the introduction of novel chemical entities is a daily occurrence. Among these is 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, a purine derivative with significant potential in various research applications. As a Senior Application Scientist, this guide is crafted to provide you, our esteemed colleagues, with the essential, immediate safety and logistical information required for handling this compound. Our commitment is to empower your research by ensuring a safe and efficient laboratory environment. This document moves beyond a simple checklist, offering a procedural and logical framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and data from analogous chemical structures.
Hazard Assessment: Understanding the Risk Profile
Key Structural Analogs and Their Implications:
-
2-Amino-6-purinethiol (Thioguanine): This compound is classified as "Toxic if swallowed" and is "Suspected of causing genetic defects"[1]. This suggests that 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol should be handled as a substance with potential acute toxicity and mutagenic properties.
-
Azathioprine: An imidazolyl derivative of 6-mercaptopurine, azathioprine is an immunosuppressive drug with warnings regarding the risk of malignancy with chronic exposure[2]. This underscores the potential for significant biological activity and the need to minimize exposure to 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol.
-
Ethanol, 2-[(6-amino-9h-purin-2-yl)thio]-: A close structural isomer, this compound's primary hazard information is not detailed in the NIST WebBook entry, but its shared purine and thioether structure suggests similar handling precautions are warranted[3].
Based on this evidence, it is prudent to treat 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol as a hazardous substance. The primary routes of exposure to be concerned with are inhalation of aerosols, skin and eye contact, and ingestion.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol. The following table outlines the minimum required PPE, with the rationale rooted in preventing the most likely routes of exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | To provide a robust barrier against skin contact. The outer glove should be removed and disposed of immediately after handling the compound. |
| Eye Protection | Chemical splash goggles. | To protect the eyes from accidental splashes of solutions containing the compound. |
| Skin and Body Protection | A buttoned lab coat with long sleeves. | To prevent contamination of personal clothing. |
| Respiratory Protection | To be used in a certified chemical fume hood. | To prevent the inhalation of any aerosols or dust that may be generated. |
Operational Plan: From Receipt to Use
A systematic approach to handling 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol from the moment it arrives in the laboratory is crucial for maintaining a safe working environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, do not open and follow your institution's hazardous material spill protocol.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents. The container should be clearly labeled with the compound's name and associated hazard warnings.
Handling and Weighing
-
Designated Area: All handling of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol should be conducted in a designated area within a certified chemical fume hood.
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or a powder-containment hood to minimize the risk of generating airborne dust. Use appropriate tools (e.g., spatulas) and clean them thoroughly after use.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the vessel is appropriately labeled.
Experimental Use
-
Containment: All experimental procedures involving this compound should be performed within the chemical fume hood.
-
Avoid Aerosol Generation: Take care to avoid procedures that could generate aerosols, such as vigorous shaking or sonication of open containers.
The following diagram illustrates the recommended workflow for handling this compound.
Caption: A logical workflow for the safe handling of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol.
Disposal Plan: Responsible Waste Management
Proper disposal of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol and any contaminated materials is a critical final step to ensure the safety of all personnel and to maintain environmental compliance.
-
Waste Segregation: All waste contaminated with 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol must be segregated as hazardous chemical waste. This includes:
-
Unused or excess compound.
-
Contaminated consumables (e.g., pipette tips, gloves, weighing paper).
-
Empty containers.
-
-
Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
Disposal Protocol: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
The following flowchart outlines the decision-making process for waste disposal.
Caption: A decision-making flowchart for the proper disposal of waste.
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of safety that is paramount in scientific advancement. Your diligence in the safe handling of all laboratory chemicals, including novel compounds like 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, is the bedrock of reliable and reproducible research.
References
-
DailyMed. AZATHIOPRINE tablet. National Institutes of Health. [Link]
-
National Institute of Standards and Technology. Ethanol, 2-[(6-amino-9h-purin-2-yl)thio]-. NIST Chemistry WebBook. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
